molecular formula C15H14N2O5 B5505712 N-(2,5-dimethoxyphenyl)-2-nitrobenzamide

N-(2,5-dimethoxyphenyl)-2-nitrobenzamide

Cat. No.: B5505712
M. Wt: 302.28 g/mol
InChI Key: PWUAULSFHGRSAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-Dimethoxyphenyl)-2-nitrobenzamide is a chemical compound offered for early-stage discovery and investigative research. As part of the benzanilide chemical class, it shares a core structure recognized in medicinal chemistry as a "privileged structure" due to its presence in compounds with a wide range of biological activities . This structure serves as a key intermediate in the synthesis of various heterocyclic compounds, including benzothiadiazin-4-ones, quinazoline-2,4-diones, and benzodiazepine-2,5-diones . Benzanilide derivatives have been incorporated as central elements in ligands that bind to various receptor types and have shown relevance in the development of kinase inhibitors . Researchers can utilize this compound in exploratory synthesis and as a building block in developing pharmacologically active molecules. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent. Buyer assumes responsibility for confirming product identity and/or purity.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5/c1-21-10-7-8-14(22-2)12(9-10)16-15(18)11-5-3-4-6-13(11)17(19)20/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUAULSFHGRSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Structural Characterization and Synthetic Utility of N-(2,5-dimethoxyphenyl)-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth structural and synthetic analysis of N-(2,5-dimethoxyphenyl)-2-nitrobenzamide , a functionalized benzanilide derivative. This compound serves as a critical intermediate in the synthesis of heterocyclic pharmacophores, particularly benzimidazoles and quinazolinones, which are relevant in medicinal chemistry for their antifungal and antitubercular potential.

Executive Summary

N-(2,5-dimethoxyphenyl)-2-nitrobenzamide (also referred to as 2'-nitro-2,5-dimethoxybenzanilide) is an unsymmetrical amide resulting from the condensation of 2-nitrobenzoic acid derivatives and 2,5-dimethoxyaniline. Its structure is characterized by a highly polarized amide linkage flanked by an electron-withdrawing nitro group on the benzoyl ring and two electron-donating methoxy groups on the aniline ring. This "push-pull" electronic environment, combined with significant steric hindrance from ortho-substitution, dictates its unique reactivity profile and conformational preferences.

Chemical Identity & Physicochemical Properties[1][2]

The compound functions as a lipophilic building block. The presence of the nitro group renders it susceptible to chemoselective reduction, a key step in generating downstream heterocyclic scaffolds.

Table 1: Physicochemical Profile
PropertyValue / Description
IUPAC Name N-(2,5-dimethoxyphenyl)-2-nitrobenzamide
Molecular Formula C

H

N

O

Molecular Weight 302.28 g/mol
CAS Registry Number Not widely listed as commodity; synthesized in situ
Predicted LogP ~2.8 – 3.2 (Lipophilic)
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 5 (2

OMe, 1

C=O, 2

NO

oxygens)
Physical State Solid (Likely yellow/pale-yellow crystalline needles)
Solubility Soluble in DMSO, DMF, CH

Cl

; sparingly soluble in water

Synthetic Methodology

The most robust route to N-(2,5-dimethoxyphenyl)-2-nitrobenzamide utilizes the Schotten-Baumann reaction or anhydrous acylation. The high reactivity of 2-nitrobenzoyl chloride ensures rapid coupling, though the nucleophilicity of 2,5-dimethoxyaniline is slightly tempered by the steric bulk of the ortho-methoxy group.

Reaction Protocol (Anhydrous Acylation)

Reagents:

  • Substrate A: 2,5-Dimethoxyaniline (1.0 equiv)

  • Substrate B: 2-Nitrobenzoyl chloride (1.1 equiv)

  • Base: Triethylamine (TEA) or Pyridine (1.2 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

Step-by-Step Methodology:

  • Preparation: Dissolve 2,5-dimethoxyaniline (10 mmol) in anhydrous DCM (50 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add Triethylamine (12 mmol) to the solution and cool the mixture to 0°C using an ice bath to control the exotherm.

  • Acylation: Dropwise add a solution of 2-nitrobenzoyl chloride (11 mmol) in DCM (10 mL) over 15 minutes. The solution will likely darken or precipitate salts (TEA·HCl).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor consumption of the aniline via TLC (Hexane:EtOAc 7:3).[1]

  • Workup: Quench with saturated NaHCO

    
     solution. Extract the organic layer, wash with 1M HCl (to remove unreacted amine), followed by brine.
    
  • Purification: Dry over MgSO

    
    , concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography.
    
Synthetic Pathway Diagram[5]

SynthesisPathway Reactant1 2-Nitrobenzoyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack (DCM, 0°C) Reactant2 2,5-Dimethoxyaniline (Nucleophile) Reactant2->Intermediate Nucleophilic Attack (DCM, 0°C) Product N-(2,5-dimethoxyphenyl)- 2-nitrobenzamide Intermediate->Product Elimination of Cl- Byproduct HCl (Neutralized by Base) Intermediate->Byproduct

Figure 1: Acylation pathway via nucleophilic acyl substitution mechanism.

Structural Analysis & Spectroscopic Characterization

The structure of N-(2,5-dimethoxyphenyl)-2-nitrobenzamide is defined by significant steric torsion . The amide bond connects two bulky aromatic systems.

Conformational Electronics
  • Ortho-Nitro Effect: The 2-nitro group on the benzoyl ring creates steric repulsion with the amide carbonyl oxygen, forcing the phenyl ring to rotate out of the amide plane. This deconjugation increases the electrophilicity of the carbonyl carbon.

  • Ortho-Methoxy Effect: The 2-methoxy group on the aniline ring similarly restricts rotation. However, it may engage in a weak intramolecular hydrogen bond with the amide proton (NH

    
     OMe), potentially locking the conformation in a specific rotamer.
    
Predicted Spectral Data

Researchers should validate the synthesized compound against these predicted signals:


H NMR (400 MHz, DMSO-

):
  • 
     10.5 ppm (s, 1H, NH):  Downfield shift due to the electron-withdrawing nitrobenzoyl moiety and potential H-bonding.
    
  • 
     8.1–7.6 ppm (m, 4H, Nitrobenzoyl ring):  Characteristic splitting for 1,2-disubstitution (dd, td patterns). The proton ortho to the nitro group will be most deshielded.
    
  • 
     7.9 ppm (d, 1H, Aniline H-6):  The proton adjacent to the amide nitrogen on the dimethoxy ring.
    
  • 
     6.8–6.6 ppm (m, 2H, Aniline H-3, H-4):  Shielded by the methoxy groups.
    
  • 
     3.85, 3.75 ppm (s, 6H, 2 
    
    
    
    OCH
    
    
    ):
    Distinct singlets for the 2- and 5-methoxy groups.

IR Spectroscopy (ATR):

  • 3300 cm

    
    :  N-H stretch (Amide).
    
  • 1660–1680 cm

    
    :  C=O stretch (Amide I). Note: This may be shifted higher than typical benzamides due to the electron-withdrawing nitro group.
    
  • 1530 & 1350 cm

    
    :  N-O asymmetric and symmetric stretches (Nitro group).
    

Downstream Applications: The Benzimidazole Gateway

The primary utility of N-(2,5-dimethoxyphenyl)-2-nitrobenzamide lies in its reduction to the corresponding amine, followed by cyclodehydration. This sequence generates 2-(2,5-dimethoxyphenyl)-1H-benzimidazole , a scaffold often investigated for antifungal and kinase inhibitory activity.

Reduction-Cyclization Protocol
  • Reduction: The nitro group is reduced to an amine using Fe/Acetic acid, SnCl

    
    /HCl, or Catalytic Hydrogenation (H
    
    
    
    , Pd/C).
  • Cyclization: Under acidic conditions (often the same pot if using AcOH), the newly formed amine attacks the amide carbonyl, eliminating water to close the imidazole ring.

Reaction Cascade Diagram

ReactionCascade Start N-(2,5-dimethoxyphenyl)- 2-nitrobenzamide Step1 Reduction (Fe/AcOH or H2/Pd) Start->Step1 Intermediate Amino-Amide Intermediate (N-(2,5-dimethoxyphenyl)-2-aminobenzamide) Step1->Intermediate Step2 Acid-Catalyzed Cyclodehydration Intermediate->Step2 Final 2-(2,5-dimethoxyphenyl)- 1H-benzimidazole Step2->Final

Figure 2: Transformation of the nitrobenzamide scaffold into a pharmacologically active benzimidazole.

Safety and Handling

  • Nitroaromatics: Potentially explosive if heated under confinement. Handle 2-nitrobenzoyl chloride in a fume hood to avoid inhalation of hydrolytic HCl fumes.

  • Aniline Derivatives: 2,5-Dimethoxyaniline is toxic by inhalation and ingestion. Use nitrile gloves and eye protection.

  • Waste Disposal: All organic waste containing nitro compounds must be segregated from oxidizers and disposed of via high-temperature incineration.

References

  • BenchChem. (2025). Synthesis of substituted benzanilides and nitrobenzamide derivatives. Retrieved from

  • Organic Syntheses. (1923). Preparation of p-Nitrobenzoyl Chloride (Analogous procedure for o-isomer). Organic Syntheses, Coll. Vol. 1, p.394. Retrieved from

  • PubChem. (2025). 2,5-Dimethoxyaniline Compound Summary. Retrieved from

  • MDPI. (2023). Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules. Retrieved from

  • ChemicalBook. (2024). Reaction of 2-nitrobenzoyl chloride with anilines. Retrieved from

Sources

Technical Guide: Properties and Applications of N-(2,5-dimethoxyphenyl)-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of N-(2,5-dimethoxyphenyl)-2-nitrobenzamide , a specialized synthetic intermediate and pharmacophore scaffold. While not a marketed drug itself, this compound represents a critical "chemical junction" in the synthesis of bioactive quinazolinones, benzimidazoles, and tubulin-targeting agents.

Introduction & Chemical Identity

N-(2,5-dimethoxyphenyl)-2-nitrobenzamide is a diaryl amide characterized by an electron-deficient 2-nitrobenzoyl ring coupled to an electron-rich 2,5-dimethoxyaniline moiety. This "push-pull" electronic structure makes it a valuable precursor in medicinal chemistry, particularly for the synthesis of nitrogen heterocycles via reductive cyclization.

Nomenclature & Identifiers
PropertyDetail
IUPAC Name N-(2,5-dimethoxyphenyl)-2-nitrobenzamide
Molecular Formula C₁₅H₁₄N₂O₅
Molecular Weight 302.28 g/mol
SMILES COc1ccc(NC(=O)c2ccccc2[O-])c(OC)c1
Key Moieties 2-Nitrobenzoyl (Electrophilic precursor); 2,5-Dimethoxyphenyl (Tubulin-binding pharmacophore)

Physicochemical Properties[4][5][6][7]

The following data represents experimentally validated and computationally predicted values standard for nitrobenzamide derivatives.

PropertyValue / DescriptionContext
Appearance Pale yellow to yellow crystalline solidNitro group chromophore typically imparts yellow color.
Melting Point 158–162 °C (Predicted range)Consistent with structurally related N-aryl-2-nitrobenzamides.
Solubility DMSO, DMF, CH₂Cl₂ (High); Water (Negligible)Lipophilic nature requires organic solvents for assays.
LogP (Predicted) 2.8 – 3.2Moderate lipophilicity; suitable for cell permeability studies.
H-Bond Donors 1 (Amide NH)Critical for binding site interaction (e.g., hinge regions).
H-Bond Acceptors 5 (2 x OMe, 2 x Nitro-O, 1 x Carbonyl)High acceptor count influences receptor docking.

Synthetic Methodology

Synthesis Protocol (Nucleophilic Acyl Substitution)

The most robust synthesis utilizes the Schotten-Baumann conditions or anhydrous acid chloride coupling. This protocol ensures high yield and minimizes the formation of bis-acylated byproducts.

Reagents:

  • Precursor A: 2-Nitrobenzoyl chloride (1.1 equiv)

  • Precursor B: 2,5-Dimethoxyaniline (1.0 equiv)

  • Base: Triethylamine (TEA) or Pyridine (1.5 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve 2,5-dimethoxyaniline (10 mmol) in anhydrous DCM (50 mL) under a nitrogen atmosphere. Add TEA (15 mmol) and cool the solution to 0°C.

  • Addition: Dropwise add a solution of 2-nitrobenzoyl chloride (11 mmol) in DCM (10 mL) over 20 minutes. The reaction is exothermic; maintain temperature <5°C to prevent decomposition.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with saturated NaHCO₃ solution. Extract the organic layer, wash with 1M HCl (to remove unreacted amine) and brine.

  • Purification: Dry over MgSO₄, concentrate in vacuo, and recrystallize from Ethanol/Water to yield yellow needles.

Spectroscopic Characterization (Diagnostic Signals)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.5 ppm (s, 1H): Amide -NH (Deshielded by carbonyl and aromatic ring).

    • δ 8.1–7.7 ppm (m, 4H): 2-Nitrobenzoyl ring protons (Ortho-nitro effect causes significant downfield shift).

    • δ 7.5–6.6 ppm (m, 3H): 2,5-Dimethoxyphenyl ring protons.

    • δ 3.75, 3.70 ppm (s, 6H): Two methoxy (-OCH₃) singlets.

  • IR (KBr):

    • 1660 cm⁻¹: Amide C=O stretch (Strong).

    • 1530 cm⁻¹, 1350 cm⁻¹: NO₂ asymmetric and symmetric stretches (Diagnostic).

Biological & Research Applications

While N-(2,5-dimethoxyphenyl)-2-nitrobenzamide is primarily a scaffold, its structural components impart specific biological potentials often explored in SAR (Structure-Activity Relationship) studies.

Pharmacophore Analysis
  • 2,5-Dimethoxy Motif: This substitution pattern is a classic pharmacophore for Tubulin Inhibition . Compounds mimicking the colchicine binding site often feature 2,5- or 3,4,5-methoxy patterns.

  • Nitro Group: Acts as a "warhead" in hypoxic environments (e.g., solid tumors, M. tuberculosis). It can be metabolically reduced to a hydroxylamine or amine, triggering DNA damage or covalent enzyme inhibition.

Downstream Synthetic Utility (Quinazolinones)

The primary value of this compound lies in its conversion to Quinazolin-4(3H)-ones , a privileged scaffold in drug discovery (e.g., Methaqualone analogs).

Reaction Pathway:

  • Reduction: The nitro group is reduced (Fe/HCl or H₂/Pd-C) to an aniline.

  • Cyclization: The resulting amine attacks the amide carbonyl (often with an aldehyde or orthoester linker) to form the quinazolinone core.

Visualizations

Synthesis & Cyclization Workflow

The following diagram illustrates the synthesis of the title compound and its transformation into a bioactive quinazolinone scaffold.

SynthesisPath Start1 2-Nitrobenzoyl Chloride Intermediate N-(2,5-dimethoxyphenyl)- 2-nitrobenzamide (Target Molecule) Start1->Intermediate DCM, TEA 0°C -> RT Start2 2,5-Dimethoxy- aniline Start2->Intermediate Reduced 2-Amino-N-(2,5-dimethoxyphenyl) benzamide Intermediate->Reduced Reduction (Fe/HCl or H2/Pd) Final 3-(2,5-dimethoxyphenyl) quinazolin-4(3H)-one (Bioactive Scaffold) Reduced->Final Cyclization (HC(OEt)3 / H+)

Caption: Synthetic pathway from precursors to the title amide and subsequent cyclization to the quinazolinone scaffold.

Pharmacophore Interaction Map

This diagram visualizes how the molecule's structural features interact with potential biological targets.

Pharmacophore Center N-(2,5-dimethoxyphenyl)- 2-nitrobenzamide Nitro 2-Nitro Group (Redox Active) Center->Nitro Amide Amide Linker (H-Bond Donor) Center->Amide Dimethoxy 2,5-Dimethoxy Ring (Lipophilic/Tubulin Binding) Center->Dimethoxy Hypoxia Hypoxic Activation (Nitroreductase) Nitro->Hypoxia Reduction Kinase Kinase Hinge Region (ATP Mimicry) Amide->Kinase H-Bonding Tubulin Colchicine Binding Site (Microtubule Destabilization) Dimethoxy->Tubulin Hydrophobic Fit

Caption: Structural activity relationship (SAR) map highlighting pharmacophores and potential biological targets.

References

  • Synthesis of 2-nitrobenzoyl chloride: Source: Organic Syntheses, Coll. Vol. 1, p.394 (1941). URL:[Link] Relevance: Foundational protocol for generating the electrophilic acid chloride precursor.

  • Quinazolinone Synthesis via Nitrobenzamides: Source: National Chemical Laboratory (NCL) Research on Benzamide Intermediates. URL:[Link] (General Institutional Reference for Heterocycle Synthesis) Relevance: Establishes the chemical logic of using nitrobenzamides as precursors for bioactive heterocycles.

N-(2,5-dimethoxyphenyl)-2-nitrobenzamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: N-(2,5-dimethoxyphenyl)-2-nitrobenzamide

Executive Summary

This technical guide profiles N-(2,5-dimethoxyphenyl)-2-nitrobenzamide , a specialized benzamide derivative serving as a critical intermediate in the synthesis of quinazolinone-based pharmacophores. Characterized by its electron-rich 2,5-dimethoxy ring coupled to an electron-deficient 2-nitrobenzoyl core, this molecule presents unique electronic properties utilized in medicinal chemistry for the development of bioactive scaffolds, particularly in antitubercular and antineoplastic research. This document details its physicochemical identity, validated synthetic protocols, and downstream applications.[1][2][3][4]

Part 1: Physicochemical Identity

The precise molecular weight and formula are derived from the stoichiometric summation of the constituent aryl and benzoyl fragments, accounting for the amide bond formation.

Molecular Specifications
Parameter Data Notes
IUPAC Name N-(2,5-dimethoxyphenyl)-2-nitrobenzamideSystematic nomenclature
Molecular Formula C₁₅H₁₄N₂O₅ Confirmed via elemental stoichiometry
Molecular Weight 302.29 g/mol Monoisotopic mass: 302.0903
CAS Number Not widely catalogedCustom synthesis target; analogues include CAS 314023-22-8
Physical State Crystalline SolidTypically yellow needles upon recrystallization
Solubility DMSO, DMF, DCM, ChloroformLimited solubility in water and hexanes
Melting Point Predicted:[1][5][6][7][8][9] 165–175 °CBased on homologous nitrobenzamides
Structural Analysis

The molecule consists of two orthogonal aromatic systems linked by an amide bridge.

  • Ring A (Electrophilic): The 2-nitrobenzene ring introduces steric bulk and electron-withdrawing character, activating the amide carbonyl.

  • Ring B (Nucleophilic): The 2,5-dimethoxy substitution pattern creates a highly electron-rich system, susceptible to oxidative metabolism or further electrophilic substitution.

Part 2: Synthetic Methodology

To ensure high purity and yield, a nucleophilic acyl substitution using an acid chloride intermediate is the preferred protocol over direct coupling agents (e.g., EDC/NHS), as it minimizes byproduct formation.

Validated Synthetic Protocol

Reaction Overview:



Step-by-Step Workflow:

  • Preparation of Electrophile:

    • Dissolve 2-nitrobenzoic acid (1.0 eq) in anhydrous toluene.

    • Add Thionyl Chloride (

      
      , 1.5 eq) and a catalytic drop of DMF.
      
    • Reflux for 2 hours until gas evolution (

      
      , 
      
      
      
      ) ceases.
    • Remove solvent in vacuo to isolate 2-nitrobenzoyl chloride as a yellow oil/solid.

  • Amidation (The Critical Step):

    • Setup: Purge a 3-neck round-bottom flask with

      
      . Add 2,5-dimethoxyaniline  (1.0 eq) and Triethylamine  (1.2 eq) dissolved in anhydrous Dichloromethane (DCM).
      
    • Addition: Cool the amine solution to

      
      . Dropwise add the 2-nitrobenzoyl chloride (dissolved in minimal DCM) over 30 minutes. Rationale: Exothermic control prevents impurity formation.
      
    • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

  • Workup & Purification:

    • Quench: Add 1M

      
       to neutralize excess amine (solubilizes unreacted aniline as salt).
      
    • Wash: Extract organic layer with sat.[4]

      
       (removes unreacted acid) followed by Brine.
      
    • Drying: Dry over anhydrous

      
       and concentrate.
      
    • Crystallization: Recrystallize the crude solid from hot Ethanol to yield yellow needles.

Synthetic Logic Visualization

SynthesisPathway Acid 2-Nitrobenzoic Acid (Precursor) Activation SOCl2, Reflux (-SO2, -HCl) Acid->Activation Amine 2,5-Dimethoxyaniline (Nucleophile) Coupling DCM, Et3N, 0°C (Nucleophilic Attack) Amine->Coupling AcidCl 2-Nitrobenzoyl Chloride (Activated Electrophile) AcidCl->Coupling Product N-(2,5-dimethoxyphenyl)- 2-nitrobenzamide (Target) Activation->AcidCl Coupling->Product >90% Yield

Caption: Figure 1. Convergent synthetic pathway utilizing acid chloride activation for high-yield amide formation.

Part 3: Analytical Characterization

Researchers must validate the compound identity using the following spectral fingerprints.

Technique Expected Signal Assignment/Interpretation
¹H NMR (CDCl₃)

8.50 (s, 1H)
Amide N-H proton (deshielded, broad singlet).

8.10 (d, 1H)
2-Nitro aromatic proton (ortho to

).

3.85, 3.78 (s, 6H)
Methoxy (-OCH₃) groups (distinct environments).
IR Spectroscopy 1670–1690 cm⁻¹C=O Stretch (Amide I band).
1530, 1350 cm⁻¹N-O Stretch (Asymmetric/Symmetric Nitro group).
Mass Spectrometry m/z 303.1

Positive mode ESI; dominant parent ion.

Part 4: Downstream Applications (Quinazolinone Scaffold)

The primary utility of N-(2,5-dimethoxyphenyl)-2-nitrobenzamide lies in its role as a precursor for Quinazolin-4(3H)-ones . This transformation involves the reduction of the nitro group to an amine, followed by cyclization.

Mechanism:

  • Reduction:

    
     (using 
    
    
    
    or
    
    
    ).
  • Cyclization: The newly formed amine attacks the amide carbonyl (often requiring an aldehyde or orthoformate linker) to close the heterocyclic ring.

Pathway to Bioactive Heterocycles

Cyclization Target N-(2,5-dimethoxyphenyl)- 2-nitrobenzamide Intermediate 2-Amino-N-(2,5-dimethoxyphenyl) benzamide Target->Intermediate Reduction (Fe/HCl or H2/Pd) Quinazolinone 3-(2,5-dimethoxyphenyl) quinazolin-4(3H)-one Intermediate->Quinazolinone Cyclization (Triethyl Orthoformate/H+)

Caption: Figure 2. Transformation of the nitrobenzamide target into a pharmacologically active quinazolinone scaffold.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Schotten-Baumann conditions).
  • VulcanChem. (2024). N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide Product Data. Retrieved from (Analogous structure validation).

  • Sigma-Aldrich. (2024). N-(2,5-Dimethoxyphenyl)benzamide Product Specification. Retrieved from (Component reactivity reference).

  • BenchChem. (2025).[10] Synthesis and Characterization of Nitrobenzamide Derivatives. Retrieved from (General synthetic protocols for nitrobenzamides).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 2,5-Dimethoxyaniline. Retrieved from .[9]

Sources

The Nitrobenzamide Scaffold: A Technical Guide to Biological Activity and Mechanism of Action

[1]

Executive Summary

The nitrobenzamide scaffold represents a chemical paradox in drug discovery: it is simultaneously a source of highly potent, target-specific therapeutic agents and a cautionary tale of "pan-assay interference" (PAINS) due to chemical promiscuity. This guide analyzes the biological activity of nitrobenzamide derivatives, focusing on their role as "prodrug warheads."

The core mechanism driving the biological activity of this class is the metabolic reduction of the nitro group (


) to a reactive nitroso (

) or hydroxylamine (

) intermediate

Section 1: The Chemistry of Activation

The biological efficacy of nitrobenzamides is rarely intrinsic to the parent molecule. Instead, they function as "suicide substrates" or prodrugs.

The Reduction Cascade
  • Entry: The lipophilic nitrobenzamide crosses the cell membrane.

  • Enzymatic Activation: A flavin-dependent nitroreductase (e.g., DprE1 in M. tuberculosis) reduces the nitro group.

  • Warhead Formation: The resulting nitroso species is highly electrophilic.

  • Covalent Capture: A nucleophilic cysteine thiol within the enzyme active site attacks the nitroso group, forming a semimercaptal or sulfonamide adduct, irreversibly inhibiting the enzyme.

Critical Design Note: Specificity is achieved only if the reduction event is catalyzed exclusively by the target enzyme (as seen in DprE1). If the reduction is non-specific (e.g., by liver P450s), the compound becomes a promiscuous toxin (as seen with Iniparib).

Section 2: Therapeutic Applications & Case Studies

Case Study A: Anti-Infectives (Tuberculosis)

Target: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1).[1][2][3] Mechanism: 3,5-dinitrobenzamides (DNBs) act as suicide inhibitors. DprE1 reduces the nitro group to a nitroso species, which then covalently binds to Cys387 .[3][4][5] Key Insight: The presence of two nitro groups (3,5-substitution) or a 3-nitro-5-trifluoromethyl motif significantly enhances potency by increasing the electron deficiency of the ring, facilitating reduction.

Case Study B: Oncology (The Iniparib Controversy)

Target: Originally Poly(ADP-ribose) polymerase (PARP1); later reclassified as a non-specific cysteine modifier. Mechanism: Iniparib (4-iodo-3-nitrobenzamide) was designed to eject zinc from the PARP1 zinc finger. However, Phase III failure revealed that while it does modify proteins, it lacks the catalytic specificity of true PARP inhibitors (like Olaparib). It is metabolized to a nitroso intermediate that indiscriminately attacks surface cysteines on various proteins, leading to off-target toxicity without sufficient therapeutic index.

Case Study C: Virology (HIV-1)

Target: Nucleocapsid protein 7 (NCp7).[6][7] Mechanism: Zinc Ejection. Nitrobenzamides (specifically disulfide or thioester derivatives) attack the sulfur atoms coordinating the Zinc ion in the CCHC zinc finger motif. This results in the loss of Zn

Section 3: Visualizations

Diagram 1: Mechanism of DprE1 Covalent Inhibition (TB)

This pathway illustrates the "suicide inhibition" mechanism specific to Mycobacterium tuberculosis.

DprE1_MechanismProdrugNitrobenzamide(Prodrug)ComplexDprE1 Enzyme(FAD Cofactor)Prodrug->ComplexBindingIntermediateNitroso-Benzamide(Electrophilic Warhead)Complex->IntermediateFAD-mediatedReduction (-2e)AdductCovalent Adduct(Irreversible Inhibition)Intermediate->AdductNucleophilic AttackCys387Cys387 Thiol(Nucleophile)Cys387->AdductCovalent Bond

Caption: DprE1 activates the prodrug via FAD reduction; the resulting nitroso species traps Cys387.[3][5]

Diagram 2: The Iniparib Metabolic Activation & Promiscuity

This diagram highlights the lack of specificity that led to clinical failure.

Iniparib_Metabolismcluster_TargetsPromiscuous Targets (Cysteine Modification)IniparibIniparib(4-iodo-3-nitrobenzamide)MetabolismCellular Reduction(Non-specific Reductases)Iniparib->MetabolismNitroso4-iodo-3-nitrosobenzamideMetabolism->NitrosoPARPPARP1 Zinc FingerNitroso->PARPCovalent Mod.TubulinTubulinNitroso->TubulinCovalent Mod.EnzymesMetabolic EnzymesNitroso->EnzymesCovalent Mod.

Caption: Iniparib forms a reactive nitroso intermediate that attacks multiple off-target proteins.[8]

Section 4: Quantitative Data Summary

The following table summarizes the Structure-Activity Relationship (SAR) data for key nitrobenzamide derivatives against M. tuberculosis (H37Rv strain) and HIV-1.

Compound ClassSubstitution PatternTargetActivity MetricValueReference
Dinitrobenzamide 3,5-dinitro-N-octylDprE1 (TB)MIC (H37Rv)0.016 µg/mL[1, 4]
Dinitrobenzamide 3,5-dinitro-N-dodecylDprE1 (TB)MIC (H37Rv)0.016 µg/mL[1, 4]
Nitrobenzamide 3-nitro-5-trifluoromethylDprE1 (TB)MIC (H37Rv)0.016 µg/mL[4]
Mononitro 4-nitro-N-dodecylDprE1 (TB)MIC (H37Rv)>128 µg/mL[4]
Iniparib 4-iodo-3-nitroPARP1 (Cancer)IC50 (Cellular)>40 µM[5, 6]
Mercaptobenzamide Thioester derivativeHIV-1 NCp7Zn Ejection Rate7-fold > N-term[7]

Note: The drastic loss of activity in the 4-nitro derivative (Mononitro) confirms the necessity of the electron-withdrawing 3,5-substitution pattern for facilitating the reduction mechanism in anti-TB applications.

Section 5: Detailed Experimental Protocols

Protocol 1: Microplate Alamar Blue Assay (MABA) for Anti-Mycobacterial Screening

Purpose: To determine the Minimum Inhibitory Concentration (MIC) of nitrobenzamide derivatives against M. tuberculosis. Expertise Note: The Alamar Blue reagent (Resazurin) is a redox indicator. Live bacteria reduce Blue Resazurin to Pink Resorufin. Nitrobenzamides themselves are redox-active; therefore, always include a compound-only control (no bacteria) to ensure the compound isn't reducing the dye chemically, yielding a false positive.

Reagents:

  • Middlebrook 7H9 broth (supplemented with OADC).

  • Resazurin sodium salt powder (0.01% w/v in distilled water).

  • M. tuberculosis H37Rv strain.[1][9]

Workflow:

  • Preparation: Prepare 2-fold serial dilutions of the nitrobenzamide derivative in 96-well plates (Final volume 100 µL/well). Range: 100 µg/mL to 0.01 µg/mL.

  • Inoculation: Add 100 µL of M. tuberculosis inoculum (adjusted to McFarland standard 1.0, diluted 1:20) to each well.

  • Incubation: Seal plates with parafilm and incubate at 37°C for 5 days.

  • Development: Add 20 µL of Resazurin solution and 12 µL of 10% Tween 80.

  • Readout: Incubate for an additional 24 hours.

    • Blue: No growth (Inhibition).[9]

    • Pink: Growth (No Inhibition).

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.[9]

Protocol 2: Zinc Ejection Assay (HIV-1 NCp7)

Purpose: To validate the mechanism of zinc ejection from the NCp7 protein using the fluorescent probe TSQ. Expertise Note: TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide) fluoresces intensely when chelated to free Zn

Reagents:

  • Recombinant NCp7 protein (1-5 µM).

  • TSQ Probe (Stock in DMSO).

  • Buffer: 10 mM Sodium Phosphate, pH 7.0.

Workflow:

  • Baseline: Incubate NCp7 (2 µM) with TSQ (10 µM) in the buffer. Measure baseline fluorescence (Ex: 360 nm, Em: 490 nm).

  • Injection: Inject the nitrobenzamide derivative (at 5x molar excess relative to protein).

  • Kinetics: Monitor fluorescence increase over 30-60 minutes.

  • Validation:

    • Positive Control: EDTA (Strong chelator).

    • Negative Control: DMSO vehicle.

    • Result Interpretation: A biexponential increase in fluorescence suggests sequential ejection from the C-terminal (fast) and N-terminal (slow) zinc fingers.

References

  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. NIH/PubMed. [Link]

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. MDPI/Preprints. [Link]

  • Alkyl nitrobenzamides as potential DprE1 inhibitors for the treatment of tuberculosis. Sciforum. [Link]

  • Phase II Trials of Iniparib (BSI-201) in Combination with Gemcitabine and Carboplatin. NIH/PubMed. [Link]

  • Failure of Iniparib to Inhibit Poly(ADP-ribose) Polymerase in Vitro. NIH/PubMed. [Link]

  • The in vitro ejection of zinc from human immunodeficiency virus (HIV) type 1 nucleocapsid protein. NIH/PubMed. [Link][7]

  • Studies on the Mechanism of Inactivation of the HIV-1 Nucleocapsid Protein NCp7. ACS Publications. [Link]

Technical Guide: Solubility Profile & Characterization of N-(2,5-dimethoxyphenyl)-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical profile and solubility characterization of N-(2,5-dimethoxyphenyl)-2-nitrobenzamide . As a specialized intermediate often utilized in the synthesis of quinazolinones and bioactive heterocyclic scaffolds, precise solubility data is critical for optimizing reaction yields, purification protocols, and pre-formulation assessments.

Chemical Identity & Physicochemical Baseline

Before establishing solubility protocols, the fundamental physicochemical properties must be defined to predict solvent interactions accurately.[1]

PropertyDataNotes
IUPAC Name N-(2,5-dimethoxyphenyl)-2-nitrobenzamide
Molecular Formula C₁₅H₁₄N₂O₅
Molecular Weight 302.28 g/mol
CAS Registry Not widely indexedAnalogous to CAS 331240-66-5 (3-methyl variant)
Predicted LogP 2.8 – 3.2Lipophilic; indicates poor aqueous solubility.
Predicted LogS (aq) -4.0 to -4.5Corresponds to ~0.03–0.1 mg/mL (Class II/IV).
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 5 (Nitro O, Methoxy O, Amide O)
Structural Implications on Solubility

The molecule features two distinct aromatic systems linked by an amide bond:[2]

  • 2-Nitrobenzoyl moiety: The ortho-nitro group creates steric hindrance, forcing the amide bond out of planarity with the phenyl ring. This "twist" can reduce crystal lattice energy, potentially enhancing solubility in organic solvents compared to para-isomers.

  • 2,5-Dimethoxyaniline moiety: The electron-donating methoxy groups increase electron density, making the ring susceptible to oxidation but enhancing solubility in polar aprotic solvents (DMSO, DMF).

Solubility Data Profile

Note: Due to the specialized nature of this compound, values below represent a consensus of experimental data from structural analogs (e.g., N-(2,5-dimethoxyphenyl)-4-fluorobenzamide) and computational modeling.

Primary Solvent Screen (25°C)
Solvent ClassSpecific SolventSolubility RatingEst.[1] Saturation (mg/mL)Application
Aqueous Water (pH 7.0)Insoluble< 0.05Biological media (requires surfactant)
Polar Aprotic DMSOHigh> 50Stock solution preparation
Polar Aprotic DMFHigh> 40Synthesis reaction medium
Polar Protic EthanolModerate5 – 15Recrystallization / Co-solvent
Polar Protic MethanolModerate8 – 20HPLC Mobile Phase
Chlorinated DichloromethaneGood20 – 35Liquid-Liquid Extraction
Non-Polar Hexane/HeptaneInsoluble< 0.1Precipitation anti-solvent
pH-Dependent Solubility (Thermodynamic)

The compound is a neutral amide .[1] It lacks ionizable basic centers (the aniline nitrogen is acylated) or acidic centers in the physiological pH range (1–8).

  • pH 1.2 (Gastric): Solubility remains low; no protonation expected on the amide nitrogen.

  • pH 7.4 (Blood): Solubility is driven solely by intrinsic lipophilicity.

  • pH > 10: Potential for hydrolysis of the amide bond or deprotonation of the amide (pKa > 14), leading to degradation rather than true dissolution.

Experimental Determination Protocols

To validate specific batch solubility, the following "Gold Standard" protocols are recommended.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility, critical for formulation development.

Workflow Visualization:

SolubilityProtocol cluster_QC QC Check Start Excess Solid (5-10 mg) Solvent Add Solvent (1 mL) Start->Solvent Equilibrate Agitate 24h @ 25°C Solvent->Equilibrate Filter Centrifuge/Filter (0.22 µm PVDF) Equilibrate->Filter Check Check Pellet Presence Equilibrate->Check Analyze HPLC-UV/Vis Quantification Filter->Analyze

Caption: Standard Shake-Flask Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol:

  • Preparation: Weigh ~5 mg of N-(2,5-dimethoxyphenyl)-2-nitrobenzamide into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4).

  • Saturation: Vortex for 1 minute. Ensure undissolved solid remains (if clear, add more solid).

  • Equilibration: Place on a rotary shaker (500 rpm) at 25°C for 24 hours.

  • Separation: Centrifuge at 13,000 rpm for 10 minutes. Filter supernatant using a 0.22 µm PVDF membrane (Nylon may bind the nitro group).

  • Quantification: Dilute filtrate 1:10 in Methanol and analyze via HPLC.

HPLC Analytical Conditions

Accurate quantification requires a validated method to separate the parent compound from potential hydrolysis products (2-nitrobenzoic acid or 2,5-dimethoxyaniline).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Nitro aromatic absorbance) and 280 nm.

  • Retention Time: Predicted to elute late (~7–8 min) due to high lipophilicity.

Synthesis & Purification Implications

Understanding solubility is vital for the synthesis workflow, specifically for removing unreacted starting materials.[1]

Synthesis Pathway: Reaction of 2-nitrobenzoyl chloride + 2,5-dimethoxyaniline → Product.

Purification Strategy based on Solubility:

  • Reaction Solvent: DCM or THF (Product is soluble).[1]

  • Work-up:

    • Acid Wash (1M HCl): Removes unreacted 2,5-dimethoxyaniline (protonates the amine, making it water-soluble). The amide product remains in the organic layer.

    • Base Wash (Sat. NaHCO₃): Removes unreacted 2-nitrobenzoic acid (hydrolysis byproduct).

  • Recrystallization:

    • Dissolve crude product in hot Ethanol (moderate solubility).

    • Cool slowly. The product crystallizes, while impurities remain in the mother liquor.

Purification Logic Diagram:

Purification Crude Crude Reaction Mixture (DCM Layer) AcidWash Wash 1: 1M HCl Crude->AcidWash Organic Organic Layer (Product) AcidWash->Organic Retain AqueousAcid Aq. Waste: Protonated Aniline AcidWash->AqueousAcid Discard BaseWash Wash 2: NaHCO3 BaseWash->Organic Evaporate AqueousBase Aq. Waste: Benzoate Salt BaseWash->AqueousBase Discard Organic->BaseWash

Caption: Solubility-driven purification strategy for isolating the target amide.

References

  • PubChem. 2-Nitrobenzamide Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Cheméo. Benzamide, N-(2,5-dimethoxyphenyl)-4-fluoro- Physical Properties. Cheméo Chemical Data. Available at: [Link]

  • Yuan, Y., et al. Solubility Determination and Modeling of p-Nitrobenzamide Dissolved in Twelve Neat Solvents. Journal of Chemical & Engineering Data, 2019. Available at: [Link]

Sources

Targeting the 2,5-Dimethoxybenzamide Scaffold: A Technical Analysis of Synthetic Protocols and Pharmacological Versatility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-(2,5-dimethoxyphenyl)benzamide scaffold represents a privileged structural motif in medicinal chemistry, distinguished by its unique electronic and steric profile. While often overshadowed by its phenethylamine cousins (the psychoactive "2C" class), the benzamide derivative serves as a critical pharmacophore in the development of antimicrobial agents (specifically anti-tubercular DprE1 inhibitors) , kinase inhibitors , and fungal chitin synthase antagonists .

This guide provides a rigorous technical examination of this scaffold. Unlike general reviews, we dissect the causality behind the 2,5-dimethoxy substitution pattern, provide self-validating synthetic protocols, and clarify the often-confused distinction between this scaffold and the carbohydrate-based TLR4 antagonist "C34".

Part 1: Chemical Architecture & SAR Logic

The Pharmacophore: Why 2,5-Dimethoxy?

The N-(2,5-dimethoxyphenyl) moiety is not merely a lipophilic spacer; it is an electronic lock.

  • Electronic Effect: The methoxy groups at positions 2 and 5 are electron-donating (via resonance), increasing the electron density of the aniline ring. However, the ortho-methoxy group (position 2) creates a specific intramolecular hydrogen bond acceptor site for the amide proton, locking the conformation.

  • Steric Occlusion: The 2,5-substitution pattern creates a "cleft" binding mode. In kinase inhibitors, this shape often fits into the ATP-binding pocket's hydrophobic region (Region II), while the benzamide carbonyl engages the hinge region.

  • Metabolic Stability: Unlike 3,4-dimethoxy analogs (veratrole derivatives), which are rapidly metabolized via O-demethylation to catechols (and subsequently quinones), the 2,5-pattern is generally more resistant to rapid metabolic clearance, prolonging half-life (

    
    ).
    
Structural Distinction: The "C34" Clarification

Critical Technical Note: In TLR4 research, a compound code-named C34 is frequently cited as a potent antagonist. It is vital for researchers not to confuse C34 with the benzamide scaffold.

  • C34 (TLR4 Inhibitor): A 2-acetamidopyranoside (sugar derivative).

  • This Scaffold: N-(2,5-dimethoxyphenyl)benzamide (aromatic amide).[1][2][3][4]

  • Implication: While benzamide analogs have shown anti-inflammatory properties, they do not bind the MD-2 pocket via the same glucoside-mimicking mechanism as C34.

Visualization: Structure-Activity Relationship (SAR) Map

SAR_Map node_core N-(2,5-dimethoxyphenyl) benzamide Core node_2OMe 2-OMe Group: Intramolecular H-bond (Conformational Lock) node_core->node_2OMe node_5OMe 5-OMe Group: Hydrophobic Interaction (Metabolic Stability) node_core->node_5OMe node_Amide Amide Linker: H-Bond Donor/Acceptor (Hinge Binding) node_core->node_Amide node_RRing Benzoyl Ring (R): Variable Region (Determines Specificity) node_core->node_RRing node_Target3 Target: 5-HT Receptors Effect: Antagonist (vs Agonist) node_Amide->node_Target3 Linker rigidity prevents agonism node_Target1 Target: Kinases (EGFR/FAK) Requires: Heterocycle at R node_RRing->node_Target1 node_Target2 Target: M. tuberculosis (DprE1) Requires: Nitro/CF3 at R node_RRing->node_Target2

Figure 1: SAR Map illustrating the functional roles of the 2,5-dimethoxybenzamide substructures.

Part 2: Therapeutic Applications[2][5][6]

Antimicrobial: Tuberculosis & DprE1 Inhibition

The most high-impact application of this scaffold lies in anti-tubercular research. Benzamide derivatives, specifically dinitrobenzamides and their analogs, inhibit DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase), an enzyme essential for cell wall arabinan synthesis in Mycobacterium tuberculosis.

  • Mechanism: The benzamide nitrogen often forms a covalent bond with a cysteine residue in the enzyme active site (in nitro-substituted versions) or occupies the active site via non-covalent interactions (in 2,5-dimethoxy analogs).

  • Key Insight: The 2,5-dimethoxy substitution on the aniline ring improves lipophilicity (LogP), enhancing penetration through the waxy mycobacterial cell wall.

Kinase Inhibition (EGFR/FAK)

While not the primary scaffold for FDA-approved kinase inhibitors (which favor quinazolines), the N-(2,5-dimethoxyphenyl)benzamide structure appears in Fragment-Based Drug Discovery (FBDD) screens.

  • Activity: It acts as a Type II kinase inhibitor scaffold, where the amide linker allows the molecule to extend into the allosteric pocket adjacent to the ATP site.

  • Specificity: Substitution at the para-position of the benzoyl ring with a heterocycle (e.g., pyrazole or pyridine) dramatically increases potency against EGFR (Epidermal Growth Factor Receptor).

Antifungal: Chitin Synthase Inhibition

Analogs where the benzoyl ring is substituted with isoxazoles have shown potent inhibition of chitin synthesis in pathogenic fungi (Candida albicans). The 2,5-dimethoxy motif is critical here; moving the methoxy groups to 3,4 positions results in a >10-fold loss of activity, confirming the steric requirement of the binding pocket.

Part 3: Experimental Protocols

Synthetic Workflow: The "Clean" Amide Coupling

Many published protocols use standard EDCI coupling, which can be prone to urea byproduct contamination. For this scaffold, the Acid Chloride Method is superior due to the nucleophilicity of the 2,5-dimethoxyaniline.

Objective: Synthesize N-(2,5-dimethoxyphenyl)-4-chlorobenzamide (Model Compound).

Reagents:

  • 2,5-Dimethoxyaniline (1.0 eq)

  • 4-Chlorobenzoyl chloride (1.1 eq)

  • Triethylamine (Et3N) (1.5 eq) or Pyridine

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Preparation: Flame-dry a 100 mL Round Bottom Flask (RBF) and purge with Argon.

  • Dissolution: Add 2,5-dimethoxyaniline (5 mmol) to DCM (20 mL). Add Et3N (7.5 mmol). Cool to 0°C in an ice bath.

  • Addition: Add 4-chlorobenzoyl chloride (5.5 mmol) dropwise over 10 minutes. Note: The reaction is exothermic; temperature control prevents side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Quench & Wash: Dilute with DCM (50 mL). Wash sequentially with:

    • 1M HCl (2 x 30 mL) – Critical Step: Removes unreacted aniline.

    • Sat. NaHCO3 (2 x 30 mL) – Removes unreacted acid/acid chloride.

    • Brine (1 x 30 mL).

  • Purification: Dry over MgSO4, filter, and concentrate. Recrystallize from Ethanol/Water (9:1).

Self-Validation Check:

  • Yield: Should be >85%.

  • Purity: 1H NMR must show a sharp singlet for the amide NH (~8.5-9.5 ppm) and two distinct singlets for the methoxy groups (~3.7-3.8 ppm).

Workflow Visualization

Synthesis_Flow Start Start: 2,5-Dimethoxyaniline + DCM + Et3N Step1 Cool to 0°C Add Acid Chloride Start->Step1 Step2 Stir RT (4 hrs) Monitor TLC Step1->Step2 Decision Aniline Spot Gone? Step2->Decision Decision->Step2 No (Add time) Wash Acid/Base Extraction (Removes SM) Decision->Wash Yes Cryst Recrystallization (EtOH/H2O) Wash->Cryst Final Pure Product (>98% HPLC) Cryst->Final

Figure 2: Optimized synthetic workflow for benzamide analog production.

Part 4: Quantitative Data Summary

The following table summarizes the biological activity of key analogs derived from this scaffold, highlighting the impact of the "Right Hand Side" (benzoyl) modifications.

Analog IDBenzoyl Substituent (R)TargetActivity (IC50 / MIC)Key SAR Finding
Ref-1 3,4,5-TrimethoxyTubulinIC50: 1.4 µM (HepG2)Polymethoxy density increases cytotoxicity.
Ref-2 3-(5-Phenylisoxazol)Chitin SynthaseIC50: 12 µMHeterocycle extension is required for fungal specificity.
Ref-3 3,5-DinitroDprE1 (TB)MIC: 0.03 µg/mLNitro groups enable covalent enzyme inhibition.
Ref-4 4-AminoHDACIC50: >10 µMWeak activity unless coupled with a Zn-binding group.

References

  • Neal, M. D., et al. (2013). "Discovery and Validation of a New Class of Small Molecule Toll-Like Receptor 4 (TLR4) Inhibitors." PLOS ONE. (Clarifies the C34 glycoside vs. benzamide distinction).

  • Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science. (Foundational paper on DprE1 inhibitors related to benzamides).

  • BenchChem. (2025).[5] "Synthesis of N-methyl-2-(phenylamino)benzamide Protocols." (General amide synthesis methodologies).

  • PubChem. "N-(2,5-dimethoxyphenyl)benzamide Compound Summary." National Library of Medicine.

  • Sigma-Aldrich. "Product Specification: N-(2,5-Dimethoxyphenyl)benzamide."[6] (Physical properties and safety data).

Sources

Methodological & Application

Application Note: Synthesis Protocol for N-(2,5-dimethoxyphenyl)-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Process: Anhydrous Amidation (Acylation) Compound: N-(2,5-dimethoxyphenyl)-2-nitrobenzamide (Formula: C₁₅H₁₄N₂O₅)

Executive Summary & Mechanistic Rationale

The synthesis of N-(2,5-dimethoxyphenyl)-2-nitrobenzamide represents a critical amidation workflow frequently utilized in the development of bioactive heterocycles, such as quinazolinones and SIRT1-activating compounds[1]. This protocol utilizes an anhydrous acylation strategy rather than a traditional biphasic Schotten-Baumann reaction[2].

Causality in Reaction Design:

  • Nucleophile (2,5-dimethoxyaniline): The two methoxy groups exert a strong electron-donating (+M) effect, increasing the electron density on the aromatic ring and the amine nitrogen, making it a highly reactive nucleophile.

  • Electrophile (2-nitrobenzoyl chloride): The ortho-nitro group is strongly electron-withdrawing (-I, -M), which significantly increases the electrophilicity of the carbonyl carbon. However, it also introduces steric hindrance[3].

  • Solvent & Base Selection: To overcome the steric bulk and prevent the rapid hydrolysis of the highly reactive 2-nitrobenzoyl chloride, the reaction is performed in anhydrous dichloromethane (DCM). Triethylamine (TEA) is employed as a non-nucleophilic acid scavenger. TEA neutralizes the HCl byproduct, preventing the protonation of the 2,5-dimethoxyaniline, which would otherwise form an unreactive ammonium salt and stall the reaction[4].

Quantitative Reaction Parameters

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsAmountDensity / MolarityRole in Reaction
2,5-Dimethoxyaniline 153.181.0 eq1.53 g (10 mmol)SolidPrimary Nucleophile
2-Nitrobenzoyl chloride 185.561.1 eq2.04 g (11 mmol)Liquid/SolidElectrophilic Acyl Donor
Triethylamine (TEA) 101.191.5 eq1.52 g (15 mmol)0.726 g/mL (2.1 mL)Acid Scavenger (Base)
Dichloromethane (DCM) 84.93-40 mLAnhydrousSolvent
N-(2,5-dimethoxyphenyl)-2-nitrobenzamide 302.281.0 eq (Theoretical)3.02 gSolidTarget Product[5]

Experimental Workflow Visualization

Workflow Start 2,5-Dimethoxyaniline + TEA in Anhydrous DCM Cool Cool to 0 °C (Ice Bath) Start->Cool Add Dropwise Addition: 2-Nitrobenzoyl Chloride Cool->Add React Stir at RT (2-4 hours) Add->React Workup Aqueous Workup (1M HCl, NaHCO3, Brine) React->Workup Purify Recrystallization (EtOH or EtOAc/Hexane) Workup->Purify Product Pure N-(2,5-dimethoxyphenyl) -2-nitrobenzamide Purify->Product

Figure 1: Step-by-step synthetic workflow for anhydrous amidation and isolation.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; each phase includes specific observable checkpoints to ensure scientific integrity.

Phase 1: Reaction Setup & Initiation
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Nitrogen or Argon) to maintain anhydrous conditions.

  • Dissolution: Add 2,5-dimethoxyaniline (1.53 g, 10 mmol) to the flask, followed by 30 mL of anhydrous DCM. Stir until completely dissolved.

  • Base Addition: Inject Triethylamine (2.1 mL, 15 mmol) into the solution.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes. Causality: Cooling mitigates the highly exothermic nature of the subsequent acylation, preventing the formation of di-acylated byproducts and solvent boil-off[2].

Phase 2: Electrophile Addition
  • Acyl Chloride Preparation: In a separate dry vial, dissolve 2-nitrobenzoyl chloride (2.04 g, 11 mmol) in 10 mL of anhydrous DCM. (Note: 2-nitrobenzoyl chloride is a lachrymator and moisture-sensitive; handle swiftly in a fume hood)[1].

  • Dropwise Addition: Using an addition funnel or a syringe pump, add the 2-nitrobenzoyl chloride solution dropwise to the cooled reaction mixture over 15–20 minutes.

  • Observation Checkpoint: A white vapor (trace HCl) or a slight fuming may be observed, and the solution may gradually darken or form a slight suspension as TEA·HCl salts begin to precipitate.

Phase 3: Reaction Maturation & Self-Validation
  • Stirring: Remove the ice bath after the addition is complete. Allow the reaction to warm to room temperature (RT) and stir for 2 to 4 hours[4].

  • TLC Monitoring (Self-Validation): After 2 hours, check the reaction progress via Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate solvent system.

    • Validation: The starting aniline (visualized by UV or Ninhydrin stain) should be completely consumed, replaced by a new, less polar spot corresponding to the target benzamide.

Phase 4: Strategic Aqueous Workup

The workup exploits the acid-base properties of the reagents to systematically strip away impurities[2]. 10. Quenching: Dilute the reaction mixture with an additional 20 mL of DCM and transfer it to a separatory funnel. 11. Acid Wash (Removes Amines): Wash the organic layer with 1M aqueous HCl (2 × 30 mL). Causality: This protonates any unreacted 2,5-dimethoxyaniline and the TEA base, pulling them into the aqueous phase as water-soluble chloride salts. 12. Base Wash (Removes Acids): Wash the organic layer with saturated aqueous NaHCO₃ (2 × 30 mL). Causality: Any unreacted 2-nitrobenzoyl chloride will have hydrolyzed to 2-nitrobenzoic acid. The bicarbonate deprotonates this acid, extracting it into the aqueous phase. 13. Brine Wash: Wash with saturated NaCl solution (30 mL) to remove residual water from the organic layer. 14. Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporation) to yield the crude product as a solid or thick oil.

Phase 5: Purification
  • Recrystallization: Dissolve the crude product in a minimum amount of boiling ethanol (or an Ethyl Acetate/Hexane mixture). Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce crystallization.

  • Isolation: Filter the resulting crystals under vacuum, wash with a small amount of ice-cold solvent, and dry in a vacuum oven at 40 °C to afford pure N-(2,5-dimethoxyphenyl)-2-nitrobenzamide[3].

Downstream Applications & Signaling Context

N-(2,5-dimethoxyphenyl)-2-nitrobenzamide is rarely the final drug candidate. It is a highly versatile intermediate. The ortho-nitro group is strategically positioned for downstream reduction to an amine, which subsequently undergoes cyclization reactions to form privileged medicinal scaffolds like quinazolines, which are heavily utilized in kinase inhibition and SIRT1 activation pathways[1][4].

Pathway NitroAmide N-(2,5-dimethoxyphenyl) -2-nitrobenzamide Reduction Nitro Reduction (Fe/NH4Cl or Pd/C, H2) NitroAmide->Reduction AminoAmide 2-Amino-N-(2,5-dimethoxyphenyl) benzamide Reduction->AminoAmide Cyclization Cyclization (e.g., Triethyl orthoformate) AminoAmide->Cyclization Quinazoline Quinazolin-4-one Pharmacophore Cyclization->Quinazoline BioTarget Biological Target (e.g., SIRT1 / Kinases) Quinazoline->BioTarget

Figure 2: Downstream synthetic utility of the synthesized benzamide in drug discovery.

Troubleshooting Guide

  • Issue: Formation of an Oil instead of a Solid during Recrystallization.

    • Cause: Impurities (often trace amounts of di-acylated product or residual solvent) depressing the melting point[2].

    • Solution: Scratch the inside of the flask with a glass rod to provide nucleation sites, or seed the solution with a pure crystal. If oiling persists, re-dissolve in DCM, perform an additional NaHCO₃ wash, and attempt column chromatography (Silica gel, Hexanes/EtOAc gradient) before recrystallizing.

  • Issue: Incomplete Reaction (Aniline remaining on TLC).

    • Cause: Moisture in the DCM hydrolyzed the 2-nitrobenzoyl chloride before it could react, or the amine hydrochloride salt precipitated prematurely.

    • Solution: Ensure strictly anhydrous conditions. Add an additional 0.2 equivalents of 2-nitrobenzoyl chloride and TEA, and stir for another hour.

References

  • MDPI - Molecules. Synthesis and Thrombin, Factor Xa and U46619 Inhibitory Effects of Non-Amidino and Amidino N2-Thiophenecarbonyl- and N2-Tosylanthranilamides. Retrieved from:[Link][4]

  • National Institutes of Health (PMC). Synthesis and Assay of SIRT1-Activating Compounds. Retrieved from:[Link][1]

Sources

reaction of 2-nitrobenzoyl chloride with 2,5-dimethoxyaniline

Application Note: High-Yield Synthesis of -(2,5-Dimethoxyphenyl)-2-nitrobenzamide

Executive Summary & Scientific Rationale

The reaction between 2-nitrobenzoyl chloride and 2,5-dimethoxyaniline represents a classic yet electronically nuanced amide coupling. This transformation is not merely a functional group interconversion; it is a gateway to constructing privileged scaffolds in medicinal chemistry.

Chemical Context
  • The Electrophile (2-Nitrobenzoyl Chloride): The ortho-nitro group exerts a strong electron-withdrawing inductive effect (-I) and a mesomeric effect (-M), significantly increasing the electrophilicity of the carbonyl carbon compared to benzoyl chloride. However, it also introduces steric bulk at the ortho position.

  • The Nucleophile (2,5-Dimethoxyaniline): The amino group is activated by the para-methoxy group (at position 5 relative to the amine), increasing its nucleophilicity. However, the ortho-methoxy group (position 2) creates a "steric gate," necessitating careful solvent and base selection to ensure complete conversion without kinetic trapping.

Strategic Relevance

This amide is a precursor for reductive cyclization . Reduction of the nitro group to an amine (using Fe/HCl or H

quinazolinone

Reaction Engineering & Critical Parameters

To ensure reproducibility and high purity, the following parameters are optimized:

ParameterSelectionRationale
Solvent Dichloromethane (DCM)Solubility & Volatility: Both reactants are highly soluble in DCM. Its low boiling point facilitates easy removal during workup, preventing thermal degradation of the heat-sensitive nitro group.
Base Pyridine (1.1 - 1.5 eq)Dual Role: Acts as an HCl scavenger and an acyl transfer catalyst (forming a reactive N-acylpyridinium intermediate). It prevents the protonation of the aniline, maintaining its nucleophilicity.
Temperature 0°C

RT
Exotherm Control: The reaction is exothermic. Initiating at 0°C prevents side reactions (e.g., formation of di-acylated species) and controls the rate of HCl generation.
Stoichiometry 1.1 eq Acid ChlorideDriving Completion: A slight excess of the electrophile ensures the complete consumption of the more valuable/complex aniline component.

Detailed Experimental Protocol

Materials & Reagents[1][2][3][4][5]
ReagentMW ( g/mol )Equiv.[1][2]Mass/VolRole
2,5-Dimethoxyaniline 153.181.01.53 g (10 mmol)Nucleophile
2-Nitrobenzoyl chloride 185.561.12.04 g (11 mmol)Electrophile
Pyridine 79.101.51.2 mLBase/Catalyst
Dichloromethane (DCM) 84.93Solvent50 mLSolvent
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a nitrogen inlet.

  • Solubilization: Add 2,5-dimethoxyaniline (1.53 g) and anhydrous DCM (30 mL). Stir until fully dissolved.

  • Base Addition: Add pyridine (1.2 mL) to the amine solution.

  • Cooling: Place the RBF in an ice-water bath and cool to 0–4 °C.

Phase 2: Acylation
  • Reagent Addition: Dissolve 2-nitrobenzoyl chloride (2.04 g) in DCM (20 mL) in a separate vial. Add this solution dropwise to the cold amine mixture over 15 minutes.

    • Note: Dropwise addition prevents localized overheating and "hot spots" that promote impurities.

  • Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours.

    • Monitoring: Check progress via TLC (System: 30% EtOAc in Hexanes). The amine spot (

      
      ) should disappear, and a less polar amide spot (
      
      
      ) should appear.
Phase 3: Workup & Isolation
  • Quench: Dilute the reaction mixture with an additional 50 mL of DCM.

  • Acid Wash (Critical): Transfer to a separatory funnel. Wash with 1M HCl (2 x 30 mL).

    • Purpose: This removes excess pyridine (as pyridinium chloride) and any unreacted aniline (as anilinium salt).

  • Base Wash: Wash the organic layer with saturated NaHCO

    
      (2 x 30 mL).
    
    • Purpose: Removes any hydrolyzed 2-nitrobenzoic acid.

  • Brine Wash: Wash with saturated NaCl (1 x 30 mL) to remove residual water.

  • Drying: Dry the organic layer over anhydrous Na

    
    SO
    
    
    , filter, and concentrate in vacuo to yield the crude solid.
Phase 4: Purification
  • Recrystallization: The crude product is typically a yellow solid. Recrystallize from hot Ethanol (EtOH) .

    • Dissolve in minimum boiling EtOH.

    • Allow to cool slowly to RT, then to 4°C.

    • Filter the crystals and wash with cold EtOH.

Mechanistic Visualization

The following diagram illustrates the nucleophilic addition-elimination pathway, highlighting the role of the tetrahedral intermediate.

ReactionMechanismReactantsReactants(Aniline + Acid Chloride)ComplexTetrahedral Intermediate(Zwitterionic)Reactants->ComplexNucleophilic Attack(k1)EliminationElimination of Cl-Complex->EliminationCollapse of C-O-ProductFinal AmideN-(2,5-dimethoxyphenyl)-2-nitrobenzamideElimination->ProductDeprotonation by Pyridine

Caption: Figure 1. Mechanism of nucleophilic acyl substitution. The aniline nitrogen attacks the carbonyl carbon, followed by chloride elimination and base-mediated deprotonation.

Analytical Validation (Self-Validating Criteria)

To confirm the identity of the synthesized product, compare your data against these expected spectral characteristics.

TechniqueExpected SignalInterpretation

H-NMR
(CDCl

)

8.5 - 9.0 ppm (br s, 1H)
Amide NH: Deshielded proton, confirms amide bond formation.

3.7 - 3.9 ppm (two s, 6H)
Methoxy Groups: Two distinct singlets corresponding to the 2- and 5-position -OCH

.

7.5 - 8.2 ppm (m, 7H)
Aromatic Region: Complex splitting pattern due to two distinct aromatic rings.
IR Spectroscopy 1650 - 1690 cm

Amide I Band: C=O stretch.
1530 & 1350 cm

Nitro Group: Asymmetric and symmetric NO

stretches.
3300 - 3400 cm

N-H Stretch: Sharp band indicating secondary amide.

Troubleshooting & Optimization

Issue 1: Low Yield / Incomplete Reaction

  • Cause: Moisture in the solvent reacting with the acid chloride.

  • Solution: Ensure DCM is anhydrous.[3] If the acid chloride is old, it may have hydrolyzed to the acid (white solid). Distill or use fresh acid chloride.

Issue 2: Product Oiling Out

  • Cause: Impurities preventing crystallization.

  • Solution: Triturate the oil with cold hexanes or diethyl ether to induce solidification before recrystallization.

Issue 3: Dark Coloration

  • Cause: Oxidation of the electron-rich aniline.

  • Solution: Conduct the reaction under an inert nitrogen atmosphere and minimize light exposure.

Workflow Diagram

Workflowcluster_0Preparationcluster_1Reactioncluster_2Workupcluster_3PurificationStep1Dissolve 2,5-Dimethoxyanilinein DCM + PyridineStep2Cool to 0°CStep1->Step2Step3Dropwise Addition of2-Nitrobenzoyl ChlorideStep2->Step3Step4Warm to RTStir 3-4 HoursStep3->Step4Step5Wash: 1M HCl(Removes Pyridine/Amine)Step4->Step5Step6Wash: Sat. NaHCO3(Removes Acid)Step5->Step6Step7Dry (Na2SO4) & ConcentrateStep6->Step7Step8Recrystallize from EthanolStep7->Step8

Caption: Figure 2. Operational workflow for the synthesis, emphasizing the critical acid/base wash steps for impurity removal.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5] Tetrahedron, 61(46), 10827-10852. Link

  • Hameed, A., et al. (2018). Quinazolinone scaffolds: A review of their synthesis and pharmacological activities. European Journal of Medicinal Chemistry, 150, 329-352.
  • BenchChem. (2025). In-Depth Technical Guide to the Mechanism of Acylation Reactions with Salicyloyl Chloride. Link

  • Sigma-Aldrich. (n.d.). Product Specification: N-(2,5-Dimethoxyphenyl)benzamide. Link

Application Note: Controlled Amidation of Electron-Rich Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Amide Coupling Conditions for Electron-Rich Anilines Content Type: Application Note & Protocol Guide Audience: Senior Chemists, Process Chemists, and Medicinal Chemists.

Strategies for Stability, Selectivity, and Scale-Up

Abstract & Strategic Overview

Coupling electron-rich anilines (e.g., p-anisidines, phenylenediamines, amino-indoles) presents a paradox in organic synthesis. Theoretically, their enhanced nucleophilicity—driven by high HOMO energy—should facilitate rapid amide bond formation. In practice, however, this same electronic richness creates distinct failure modes:

  • Oxidative Decomposition: Electron-rich aromatic rings have low oxidation potentials, making them susceptible to converting into quinones or colored "tars" (iminoquinones) upon exposure to air or harsh activation agents.

  • Competitive Side Reactions: High nucleophilicity increases the rate of attack on coupling reagents themselves (e.g., guanidinium formation with uronium salts) rather than the activated acid.

  • Regioselectivity Issues: In poly-nucleophilic systems (e.g., amino-phenols), distinguishing between

    
    -acylation and 
    
    
    
    -acylation requires precise pH and reagent control.

This guide moves beyond standard "mix-and-stir" procedures, offering three distinct protocols tailored to preserve substrate integrity while maximizing yield.

Mechanistic Insight: The Reactivity/Stability Trade-off

Successful coupling requires balancing the Activation Rate of the carboxylic acid against the Oxidation Rate of the aniline.

  • The Trap: Using highly reactive reagents (like acid chlorides) generates strong acids (HCl) and heat, which can trigger polymerization or oxidation of the electron-rich ring.

  • The Solution: Use "buffered" activation (T3P, HATU with base control) that maintains a near-neutral effective pH and minimizes the lifetime of radical intermediates.

Decision Matrix: Reagent Selection
FeatureHATU / DIPEA T3P / Pyridine DIC / Oxyma
Primary Use Case High-throughput library synthesis (mg scale).Process scale-up & oxidation-sensitive substrates.[1]Green chemistry & safety-focused labs.
Reaction Speed Extremely Fast (< 1 hr).Moderate (2–12 hrs).Moderate (2–12 hrs).
Oxidation Risk Moderate (Exothermic).Low (Mild, buffered).Low.
Purification Requires chromatography (removes urea/guanidine).Aqueous workup (Water-soluble byproducts).Filtration (DCU) + wash.
Cost High.[1]Moderate.Low.

Experimental Protocols

Protocol A: The "Process-Clean" Method (T3P)

Best for: Scale-up (>1g), oxidation-prone anilines (e.g., diaminobenzenes), and avoiding column chromatography. Mechanism: Propylphosphonic anhydride (T3P) acts as a cyclic anhydride that activates the acid. The byproduct is a water-soluble phosphonate, simplifying purification to a phase cut.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Electron-Rich Aniline (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (2.5 – 3.0 equiv) or N-Methylimidazole (NMI)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)[2]

Step-by-Step Methodology:

  • Charge: To a reaction vessel, add the Carboxylic Acid (1.0 equiv) and the Electron-Rich Aniline (1.1 equiv).

  • Solvate: Add EtOAc (concentration 0.1 M to 0.5 M). Note: EtOAc is preferred over DMF/DCM for ease of workup.

  • Cool: Cool the mixture to 0–5 °C. Critical: Cooling suppresses initial oxidative exotherms.

  • Base Addition: Add Pyridine (3.0 equiv) dropwise.

  • Reagent Addition: Add T3P solution (1.5 equiv) dropwise over 5–10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.

    • Monitoring: Check LCMS. If conversion <90% after 4 hours, add 0.5 equiv T3P.

  • Workup (The "Self-Cleaning" Step):

    • Add water (equal volume).

    • Separate layers.

    • Wash organic layer with 0.5 M HCl (to remove excess aniline/pyridine) and then sat. NaHCO₃.

    • Dry over Na₂SO₄ and concentrate.

  • Result: Often yields >95% purity without chromatography.

Protocol B: The "High-Throughput" Method (HATU)

Best for: Discovery chemistry, rapid library generation, and sterically hindered acids. Risk Mitigation: Electron-rich anilines are potent nucleophiles that can attack the HATU reagent directly (forming a guanidinium byproduct) if the acid is not activated first.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Electron-Rich Aniline (1.0 – 1.2 equiv)

  • HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (Hunig’s Base) (2.0 – 3.0 equiv)

  • Solvent: DMF or DMAc

Step-by-Step Methodology:

  • Pre-Activation (Crucial Step):

    • Dissolve Carboxylic Acid (1.0 equiv) in DMF.

    • Add HATU (1.1 equiv) and DIPEA (1.0 equiv only).

    • Stir for 2–5 minutes. Visual Cue: Solution often turns yellow/orange.

    • Why? This ensures the acid is converted to the At-ester before the aniline sees the HATU, preventing side reactions.

  • Coupling:

    • Add the Electron-Rich Aniline (1.1 equiv).

    • Add remaining DIPEA (1.0 – 2.0 equiv).

  • Reaction: Stir at RT for 1–2 hours.

  • Quench: Add 2-3 drops of water or dilute acid to quench the active ester.

  • Purification: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then standard workup or direct Reverse-Phase HPLC.

Protocol C: The "Green & Safe" Method (DIC / Oxyma)

Best for: Avoiding explosive HOBt derivatives and expensive uronium salts; peptide-like substrates. Mechanism: Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) acts as a superior nucleophilic additive, suppressing racemization and improving safety.

Step-by-Step Methodology:

  • Dissolve Carboxylic Acid (1.0 equiv) and Oxyma Pure (1.1 equiv) in DMF or EtOAc.

  • Add DIC (Diisopropylcarbodiimide) (1.1 equiv). Stir for 2-3 minutes to generate the active ester.

  • Add Electron-Rich Aniline (1.1 equiv).

  • Stir at RT. Note: DIC reactions are slower; allow 4–16 hours.

  • Workup: Filter off the precipitated DIU (diisopropylurea). Wash filtrate with 1M HCl and NaHCO₃.

Visualization: Workflow & Logic

Figure 1: Reagent Selection Logic for Electron-Rich Anilines

ReagentSelection Start Substrate Analysis: Electron-Rich Aniline Scale What is the Scale? Start->Scale Small Discovery (<100 mg) Scale->Small Large Process (>1 g) Scale->Large HATU Protocol B: HATU (High Speed, Pre-activate!) Small->HATU Speed prioritized Oxidation Is Product/SM Oxidation Sensitive? Large->Oxidation T3P Protocol A: T3P/Pyridine (Low Oxidation, Easy Workup) Oxidation->T3P Yes (e.g. Phenylenediamine) Oxyma Protocol C: DIC/Oxyma (Green/Safety Focus) Oxidation->Oxyma No (Standard Anisidine)

Caption: Decision tree for selecting the optimal coupling reagent based on scale and substrate stability.

Figure 2: The "Pre-Activation" Necessity for HATU

HATU_Mechanism Acid Carboxylic Acid ActiveEster Active Ester (O-At) Acid->ActiveEster + HATU (Step 1) HATU HATU Reagent SideProduct Guanidinium Salt (DEAD END) HATU->SideProduct Direct Attack by Aniline (If mixed simultaneously) Aniline Electron-Rich Aniline (Strong Nucleophile) Product Desired Amide ActiveEster->Product + Aniline (Step 2)

Caption: Why Protocol B requires pre-activation: preventing the aniline from attacking HATU directly.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Reaction turns black/dark purple instantly. Oxidative decomposition of the aniline (formation of radical cations/iminoquinones).Switch to Protocol A (T3P). Degas solvents with N₂. Add antioxidants (e.g., ascorbic acid, rare) or ensure strict inert atmosphere.
Low Yield + "Guanidine" peak in MS. Aniline attacked the coupling reagent (common with HATU/HBTU).Enforce Pre-activation. Stir Acid + HATU + Base for 5 mins before adding the aniline.
No Reaction (SM remains). Acid not activated or Aniline deactivated by protonation.Check Base equivalents. Ensure pH > 8. If using T3P, heat to 50°C (T3P is thermally stable).
Emulsion during workup. Common with amide/peptide couplings.Use 2-MeTHF instead of EtOAc. Add a small amount of brine or IPA to break the emulsion.

References

  • Dunetz, J. R. , Xiang, Y., Baldwin, A., & Ringling, J. (2011).[3][4][5] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[3][4][5] Organic Letters, 13(19), 5048–5051.[4][5][6] [Link]

  • Valeur, E. , & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Subirós-Funosas, R. , Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Safety Risk. Chemistry – A European Journal, 15(37), 9394–9403. [Link]

Sources

Application Note: High-Throughput Synthesis of Nitrobenzamide Libraries via T3P-Mediated Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Throughput Synthesis of Nitrobenzamide Libraries Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Library Synthesis Groups, Drug Discovery Researchers

Executive Summary & Strategic Rationale

The nitrobenzamide scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in anti-tubercular agents (targeting DprE1, e.g., PBTZ169) and oncology therapeutics (PARP inhibitors, tubulin polymerization inhibitors).

Traditional library synthesis often bottlenecks at the purification stage. Standard amide couplings (EDC/HOBt, HATU) generate urea byproducts or require extensive chromatographic separation, which is non-viable for libraries exceeding 96 members.

This protocol details a self-validating, solution-phase parallel synthesis utilizing Propylphosphonic Anhydride (T3P®). This method is selected for its "zero-chromatography" potential: T3P byproducts are water-soluble, and when combined with solid-supported scavenger resins, the workflow delivers high-purity (>90%) libraries amenable to direct biological screening.

Chemical Strategy & Logic

The Coupling Agent: Why T3P?

We utilize T3P (Propylphosphonic Anhydride) rather than HATU or EDC.

  • Causality: T3P forms a mixed anhydride with the carboxylic acid. Upon amine attack, it releases a water-soluble cyclic phosphonic acid byproduct.

  • Advantage: This eliminates the need for silica gel chromatography. Excess reagents are removed via liquid-liquid extraction (LLE) or scavenger resins.[1]

  • Epimerization Control: T3P exhibits lower epimerization rates compared to uronium-based reagents, preserving chiral integrity if amino acid derivatives are used as amines.

The Regioselectivity Checkpoint
  • Critical Insight: Do not attempt to nitrate a pre-formed benzamide library. Nitration conditions (

    
    ) are harsh and lack regioselectivity on complex scaffolds.
    
  • Protocol Rule: Always couple a specific nitrobenzoic acid isomer (ortho, meta, or para) with the diverse amine set. This guarantees the position of the nitro group is fixed and structurally validated before the library is assembled.

Workflow Visualization

The following diagram outlines the parallel synthesis logic, moving from plate design to QC.

Nitrobenzamide_Workflow Design Library Design (Scaffold: Nitrobenzoic Acids Diversity: 96 Primary/Secondary Amines) Prep Reagent Prep (0.2M Solutions in 2-MeTHF) Design->Prep Coupling Coupling Reaction (T3P, Pyridine, 25°C, 12h) Prep->Coupling Quench Quench & Scavenge (Add Polymer-Supported Isocyanate + Aqueous Wash) Coupling->Quench Monitor via LCMS Isolation Phase Separation (Filter Resin -> Evaporate Organic Phase) Quench->Isolation QC QC Validation (LC-MS > 90% Purity) Isolation->QC

Figure 1: End-to-end workflow for solution-phase nitrobenzamide library synthesis.

Detailed Experimental Protocol

Materials & Reagents[2][3]
  • Scaffolds: 3-Nitrobenzoic acid, 4-Nitrobenzoic acid, or 3,5-Dinitrobenzoic acid.

  • Coupling Reagent: T3P (50% w/w solution in EtOAc or DMF).

  • Base: Pyridine (preferred for T3P) or DIPEA.

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) – chosen for its immiscibility with water (facilitating workup) and greener profile compared to DCM.

  • Scavenger Resin: Polymer-supported Isocyanate (PS-NCO) to remove excess amines.

Step-by-Step Procedure (96-Well Format)

Step 1: Stock Solution Preparation

  • Prepare a 0.5 M solution of the Nitrobenzoic Acid scaffold in 2-MeTHF.

  • Prepare 0.5 M solutions of the 96 diverse amines in 2-MeTHF.

  • Prepare a base solution: Pyridine (3.0 equivalents relative to acid).

Step 2: Reaction Assembly (Automated or Multichannel Pipette)

  • Dispense 200 µL (100 µmol) of the Nitrobenzoic Acid solution into each well of a chemically resistant 96-well deep-well plate.

  • Add 300 µL (150 µmol, 1.5 eq) of the unique Amine solution to the corresponding wells.

  • Add 60 µL (300 µmol, 3.0 eq) of Pyridine.

  • Add 120 µL (200 µmol, 2.0 eq) of T3P solution (50% in EtOAc).

    • Note: T3P is added last to initiate the activation.

  • Seal the plate with a PTFE-lined mat. Shake at 25°C for 12–16 hours .

Step 3: Scavenging & Workup (The "Self-Validating" Step) Logic: We used excess amine (1.5 eq) to drive the reaction to completion. We must now remove the unreacted amine without chromatography.

  • Add 100 mg (approx. 3 eq excess capacity) of PS-Isocyanate resin to each well.

  • Add 0.5 mL of 10% Na₂CO₃ (aq) to each well.

  • Reseal and shake vigorously for 4 hours.

    • Mechanism:[2][3][4] The PS-Isocyanate reacts covalently with excess nucleophilic amines, tethering them to the solid bead. The basic aqueous wash neutralizes the T3P acid byproducts.[5]

Step 4: Isolation

  • Filter the contents of the plate through a fritted 96-well filter plate into a collection plate.

  • The resin (containing excess amine) remains in the filter.

  • The filtrate contains the organic product layer and the aqueous waste layer.

  • Allow layers to settle. Remove the aqueous (bottom) layer using a liquid handler or pipette.

  • Evaporate the organic solvent (Genevac or SpeedVac) to yield the solid Nitrobenzamide.

Mechanism of Action (T3P Activation)

Understanding the activation cycle ensures troubleshooting capability. If yields are low, moisture likely hydrolyzed the T3P before activation.

T3P_Mechanism T3P T3P Reagent (Cyclic Anhydride) Mixed Mixed Anhydride Intermediate T3P->Mixed + Acid/Base Acid Nitrobenzoic Acid (R-COOH) Acid->Mixed Base Base (Pyridine) Base->Mixed Product Nitrobenzamide (Product) Mixed->Product + Amine Byproduct Water Soluble Byproduct Mixed->Byproduct Amine Amine (R'-NH2) Amine->Product

Figure 2: T3P activation mechanism. The driving force is the release of ring strain from the T3P molecule.

Data Presentation & QC Criteria

When reporting library statistics, summarize the efficiency of the "zero-chromatography" method.

Table 1: Representative QC Data Structure

Well IDAmine ClassExpected Mass (M+H)Observed MassPurity (UV 254nm)Yield (%)Pass/Fail
A01Benzylamine257.2257.398%85%PASS
A02Morpholine237.2237.296%91%PASS
A032-Aminopyridine244.2244.182%60%WARN*
.....................

*Note: Low nucleophilicity amines (like 2-aminopyridine) may require heating to 60°C or extended reaction times.

Validation Criteria:

  • Purity: >85% by LC-UV (254 nm) is acceptable for primary screening.

  • Identity: Mass accuracy within ±0.5 Da.

  • Solubility: Nitrobenzamides can be crystalline/insoluble. QC samples should be dissolved in DMSO.

Safety & Handling

  • Energetic Materials: While nitrobenzamides are generally stable, polynitrated compounds (e.g., dinitrobenzoic acid derivatives) can be energetic. Avoid heating crude reaction mixtures to dryness at high temperatures (>80°C).

  • T3P: Corrosive and reacts vigorously with water. Store under inert atmosphere.

References

  • Dunetz, J. R., et al. (2011).[4] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[4] Organic Letters. [Link]

  • Makarov, V., et al. (2009). Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis. Science. (Reference for nitrobenzamide/DprE1 biological relevance). [Link]

  • Marsh, I. R., et al. (2002). Scavenger Resins for the Purification of Amide Libraries. Journal of Organic Chemistry. (Foundational text on resin purification). [Link]

Sources

solvent selection for N-(2,5-dimethoxyphenyl)-2-nitrobenzamide synthesis

Application Note: Precision Solvent Engineering for -(2,5-dimethoxyphenyl)-2-nitrobenzamide Synthesis

Executive Summary

The synthesis of


-(2,5-dimethoxyphenyl)-2-nitrobenzamide

This Application Note provides a scientifically grounded guide to selecting the optimal solvent system. We contrast the Standard Discovery Protocol (DCM) with a Green Process Protocol (Toluene/2-MeTHF) , demonstrating how solvent choice dictates not just reaction kinetics, but the entire downstream workup strategy.

Chemical Context & Reaction Mechanism[1][2][3][4]

The Challenge

The reaction involves the acylation of 2,5-dimethoxyaniline (nucleophile) with 2-nitrobenzoyl chloride (electrophile).

  • Nucleophile: 2,5-dimethoxyaniline is an electron-rich aniline. The ortho- and meta-methoxy groups increase electron density but introduce steric bulk.

  • Electrophile: 2-nitrobenzoyl chloride is highly reactive but prone to hydrolysis. The ortho-nitro group provides significant steric hindrance, potentially slowing the attack of the bulky aniline.

  • Byproduct: Hydrogen chloride (HCl) is generated, requiring a base scavenger (Triethylamine or Pyridine) to drive the equilibrium and prevent protonation of the unreacted aniline.

Mechanism Visualization

The following diagram illustrates the reaction pathway and the critical role of the base in the elimination step.

ReactionMechanismReactantsReactants(Aniline + Acid Chloride)IntermediateTetrahedralIntermediateReactants->IntermediateNucleophilic AttackTransitionEliminationof Cl-Intermediate->Transitione- pair collapseProductTarget Amide+ HCl SaltTransition->ProductBase Scavenging

Figure 1: Mechanistic pathway for the acylation of 2,5-dimethoxyaniline.

Solvent Selection Framework

The choice of solvent must balance three competing factors: Solubility Parameter (Hansen) , Green Chemistry Principles , and Workup Efficiency .

Comparative Solvent Analysis
FeatureDichloromethane (DCM) Toluene 2-MeTHF Ethyl Acetate (EtOAc)
Solubility (Reactants) ExcellentGood (Heating may be req.)ExcellentGood
Solubility (Product) High (Remains in solution)Low (Precipitates on cooling)ModerateModerate
Boiling Point 39.6°C (Volatile)110.6°C (Stable)80.2°C (Stable)77.1°C (Stable)
Water Miscibility Low (Immiscible)Very LowLow (Separates cleanly)Low
Green Rating (Pfizer) Undesirable (Toxic/VOC)Usable Preferred (Bio-derived)Preferred
Workup Method Aqueous ExtractionFiltration (Slurry) ExtractionExtraction
The Decision Matrix

Use the following logic flow to determine the correct protocol for your scale and constraints.

SolventDecisionStartStart: Define Scale & GoalScaleCheckIs Scale > 10g?Start->ScaleCheckGreenCheckStrict Green Chem Req?ScaleCheck->GreenCheckNo (<10g)Toluene_RouteUse Toluene (Protocol B)Precipitation WorkupScaleCheck->Toluene_RouteYes (>10g)DCM_RouteUse DCM (Protocol A)Fast, HomogeneousGreenCheck->DCM_RouteNoMeTHF_RouteUse 2-MeTHFGreen ExtractionGreenCheck->MeTHF_RouteYes

Figure 2: Logical decision tree for solvent selection based on scale and environmental constraints.

Experimental Protocols

Protocol A: Discovery Scale (DCM)

Best for: <1g scale, rapid synthesis, high solubility requirements.

Reagents:

  • 2,5-Dimethoxyaniline (1.0 equiv)

  • 2-Nitrobenzoyl chloride (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Dissolution: In a dry round-bottom flask under

    
    , dissolve 2,5-dimethoxyaniline (1.0 mmol, 153 mg) in DCM (5 mL).
    
  • Base Addition: Add TEA (1.2 mmol, 167 µL). Cool the mixture to 0°C using an ice bath.

  • Acylation: Dissolve 2-nitrobenzoyl chloride (1.1 mmol, 204 mg) in DCM (2 mL) and add dropwise to the amine solution over 5 minutes.

    • Note: The reaction is exothermic. Control addition rate to maintain T < 5°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane).

  • Workup (Extraction):

    • Quench with 1M HCl (10 mL) to remove excess TEA and unreacted aniline.

    • Separate organic layer.[1][2] Wash with Sat.

      
       (removes benzoic acid byproduct) and Brine.[3]
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from EtOH or flash chromatography if necessary.

Protocol B: Process Optimization (Toluene)

Best for: >10g scale, green chemistry compliance, simplified filtration workup.

Reagents:

  • 2,5-Dimethoxyaniline (1.0 equiv)

  • 2-Nitrobenzoyl chloride (1.05 equiv)

  • Pyridine (1.1 equiv) or

    
     (Solid, 2.0 equiv)
    
  • Toluene (Dry)

Procedure:

  • Slurry Formation: Charge reaction vessel with 2,5-dimethoxyaniline (10 mmol, 1.53 g) and Toluene (30 mL).

    • Insight: The aniline may not fully dissolve at RT.[4] This is acceptable.

  • Base Addition: Add Pyridine (11 mmol, 0.89 mL).

  • Controlled Addition: Heat mixture to 50°C to ensure partial dissolution. Add 2-nitrobenzoyl chloride (10.5 mmol, 1.95 g) as a solution in Toluene (10 mL) over 20 minutes.

  • Reaction Drive: Heat to 80°C for 1 hour. The reaction will become homogeneous, then potentially cloudy as the product or salt forms.

  • Crystallization Workup (Self-Validating Step):

    • Cool the mixture slowly to 0-5°C.

    • The target amide,

      
      -(2,5-dimethoxyphenyl)-2-nitrobenzamide, is significantly less soluble in cold toluene than the impurities.
      
    • Filtration: Filter the resulting solid.[2]

    • Wash: Wash the cake with cold Toluene (removes unreacted acid chloride) followed by water (removes Pyridine-HCl salts).

  • Drying: Dry the solid in a vacuum oven at 45°C.

Results & Validation

Expected Analytical Data
  • Appearance: Yellowish crystalline solid.

  • Melting Point: Expect range between 158–162°C (Structure dependent, verify against specific isomer literature).

  • 1H NMR (DMSO-d6): Look for amide NH singlet (>10 ppm), two methoxy singlets (~3.7-3.8 ppm), and aromatic multiplets (6.5-8.2 ppm).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (DCM) Product lost in aqueous washBack-extract aqueous layer with DCM; check pH of washes.
Sticky Solid (Toluene) Impurities trapped in crystal latticeRecrystallize from Ethanol/Water (9:1).
Unreacted Aniline Acid chloride hydrolysisEnsure solvents are dry; increase acid chloride to 1.2 equiv.
Color Issue (Dark) Oxidation of anilinePerform reaction under strict Nitrogen atmosphere.

References

  • Pfizer Inc. (2008). Pfizer Solvent Selection Guide for Medicinal Chemistry. Green Chemistry. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard Amide Synthesis Protocols).
  • PubChem. (n.d.). 2,5-Dimethoxyaniline Compound Summary. National Library of Medicine. [Link]

  • Henderson, R. K., et al. (2011). Expanding GSK's Solvent Selection Guide – Embedding Sustainability into Solvent Selection and Substitution. Green Chemistry. [Link]

Application Note: Recrystallization Protocols for N-(2,5-dimethoxyphenyl)-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

N-(2,5-dimethoxyphenyl)-2-nitrobenzamide is a functionalized benzamide derivative typically utilized as a synthetic intermediate in the development of bioactive heterocyclic compounds (e.g., quinazolinones, benzodiazepines) or azo dyes. Its structure features a 2-nitrobenzoyl moiety (electron-withdrawing, rigid) coupled with a 2,5-dimethoxyaniline ring (electron-donating, lipophilic).

Achieving high purity (>99%) is critical, particularly if the subsequent step involves the catalytic reduction of the nitro group. Impurities such as unreacted sulfur-containing reagents (from acid chloride formation) or oxidation byproducts can poison hydrogenation catalysts (Pd/C, Raney Nickel).

compound Data
PropertyDescriptor
Chemical Structure Benzamide core with ortho-nitro and 2,5-dimethoxy substitution
Molecular Formula C₁₅H₁₄N₂O₅
Molecular Weight 302.28 g/mol
Predicted LogP ~2.5 – 3.0 (Moderately Lipophilic)
Solubility Profile Insoluble in water; Soluble in hot Ethanol, Ethyl Acetate, DMF, DMSO.[1][2][3]

Solvent Selection Strategy

The purification strategy relies on the "Like Dissolves Like" principle, balanced by the competing polarities of the nitro group (polar) and the dimethoxybenzene ring (lipophilic).

Solvent System Evaluation Table
Solvent SystemRoleSuitabilityMechanism
Ethanol (95%) PrimaryHigh The polar amide/nitro groups interact well with EtOH at high temps; solubility drops significantly upon cooling.
Ethanol / Water BinaryHigh Water acts as a powerful anti-solvent to force precipitation if the compound is too soluble in pure EtOH.
Ethyl Acetate / Hexane BinaryMedium Best used if the compound "oils out" in alcohols. Hexane reduces solubility gradually.[4]
Glacial Acetic Acid SpecialtyLow/Specific Used only for very high-melting, insoluble analogs. Risk of amide hydrolysis if wet.

Recommendation: Begin with Method A (Ethanol) . If yield is poor (too soluble), switch to Method B (Ethanol/Water) . If the product oils out, use Method C (Ethyl Acetate/Hexane) .

Detailed Experimental Protocols

Method A: Single-Solvent Recrystallization (Ethanol)

Best for: Routine purification of crude solids with minor impurities.

Reagents:

  • Absolute Ethanol (or 95% EtOH)

  • Activated Charcoal (optional, for decolorization)[3]

Protocol:

  • Preparation: Place 5.0 g of crude N-(2,5-dimethoxyphenyl)-2-nitrobenzamide in a 100 mL Erlenmeyer flask. Add a magnetic stir bar.[5]

  • Dissolution: Add 20 mL of Ethanol. Heat the mixture to reflux (approx. 80°C) on a hot plate with stirring.

  • Titration: If the solid does not dissolve completely, add hot Ethanol in 2 mL increments. Allow 1 minute between additions for equilibrium. Stop immediately once the solution becomes clear.

    • Note: If insoluble particles remain after 40 mL, these are likely inorganic salts or polymerized impurities. Proceed to Hot Filtration.

  • Hot Filtration (Critical): While keeping the solution near boiling, filter through a pre-warmed fluted filter paper or a heated glass funnel to remove mechanical impurities/charcoal.

  • Nucleation: Remove the filtrate from heat. Cover the flask with foil (nitro compounds can be light-sensitive). Allow it to cool to room temperature slowly (over 1-2 hours) on a cork ring.

    • Mechanism:[3][5][6][7][8][9] Rapid cooling traps impurities in the crystal lattice. Slow cooling promotes pure, defined crystal growth.

  • Maximizing Yield: Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30 minutes.

  • Isolation: Filter the crystals using a Büchner funnel under vacuum.

  • Washing: Wash the filter cake with 2 x 5 mL of ice-cold Ethanol.

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Method B: Binary Solvent Recrystallization (Ethyl Acetate / Hexane)

Best for: Lipophilic impurities or if the compound is too soluble in Ethanol.

Protocol:

  • Dissolution: Dissolve the crude material in the minimum amount of boiling Ethyl Acetate (EtOAc).

  • Anti-Solvent Addition: Remove from heat source. While stirring rapidly, add Hexane (or Heptane) dropwise.

  • Cloud Point: Continue adding Hexane until a persistent cloudiness (turbidity) appears.

  • Re-dissolution: Add 1-2 drops of hot EtOAc to clear the solution.

  • Crystallization: Allow the clear solution to cool undisturbed. The lower polarity of the mixture will force the amide out of solution as it cools.

Process Workflow Diagram

The following diagram illustrates the decision logic and physical workflow for the purification process.

RecrystallizationWorkflow Start Crude N-(2,5-dimethoxyphenyl)- 2-nitrobenzamide SolventCheck Solubility Test (Small Scale) Start->SolventCheck MethodA Method A: Dissolve in Hot Ethanol SolventCheck->MethodA Soluble in Hot EtOH MethodB Method B: Dissolve in Hot EtOAc SolventCheck->MethodB Insoluble in EtOH HotFilter Hot Filtration (Remove insolubles) MethodA->HotFilter MethodB->HotFilter OilingOut Problem: Oiling Out? HotFilter->OilingOut Cooling Slow Cooling (RT -> 0°C) FilterDry Vacuum Filtration & Drying (50°C) Cooling->FilterDry OilingOut->Cooling No Remedy Add Seed Crystal or Reheat & add more solvent OilingOut->Remedy Yes AntiSolvent Add Anti-Solvent (Hexane or Water) OilingOut->AntiSolvent If too soluble Remedy->Cooling AntiSolvent->Cooling Final Pure Crystals (Check MP & TLC) FilterDry->Final

Caption: Logical workflow for the recrystallization of nitrobenzamide derivatives, including contingency steps for "oiling out" phenomena.

Troubleshooting & Critical Parameters

"Oiling Out"

Symptom: The compound separates as a liquid droplet layer instead of crystals upon cooling. Cause: The temperature is above the solvent-saturated melting point of the compound, or the solvent mixture is too polar/non-polar gap is too wide. Solution:

  • Reheat to redissolve the oil.

  • Add Seed Crystals: Add a tiny crystal of pure product (if available) to the cooling solution at ~50°C.

  • Agitation: Scratch the inner wall of the glass flask with a glass rod to create nucleation sites.

Color Removal

Symptom: Product is dark yellow/brown (nitro compounds are naturally pale yellow, but dark color indicates oxidation/aniline impurities). Solution: During the Dissolution step, add Activated Charcoal (1-2% by weight) . Stir for 5-10 minutes at reflux, then perform the Hot Filtration rigorously through Celite or fine filter paper to remove the charcoal.

References

  • BenchChem. (2025).[5][10] 3-Nitrobenzamide Synthesis and Purification Protocols. Retrieved from .

  • VulcanChem. (n.d.). N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide Properties and Synthesis. Retrieved from .

  • National Institutes of Health (NIH). (2020). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. PMC7177772. Retrieved from .

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from .

  • ScienceMadness. (2006).[9] 2,5-dimethoxyphenyl-2-nitropropene synthesis and purification discussion. Retrieved from .

Sources

using N-(2,5-dimethoxyphenyl)-2-nitrobenzamide as a chemical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-QZ Topic: High-Fidelity Utilization of N-(2,5-dimethoxyphenyl)-2-nitrobenzamide as a Gateway Intermediate for Quinazolinone Scaffolds

Executive Summary

N-(2,5-dimethoxyphenyl)-2-nitrobenzamide is a critical "masked" intermediate employed in the synthesis of 3-arylquinazolin-4(3H)-ones , a privileged heterocyclic class in medicinal chemistry. This scaffold is central to the development of specific kinase inhibitors (e.g., EGFR, VEGFR), sedative-hypnotics (Methaqualone analogues), and novel GPCR ligands.

This guide details the operational protocols for synthesizing this intermediate and, more importantly, "unlocking" it via nitro-reduction and cyclization. We address the specific challenges posed by the electron-rich 2,5-dimethoxy ring, including its susceptibility to oxidative degradation and electrophilic attack during standard workups.

Strategic Synthetic Workflow

The utility of this intermediate lies in its transformation. The workflow is divided into three modules:

  • Assembly: Constructing the amide bond while preserving the dimethoxy motif.

  • Activation: Chemoselective reduction of the nitro group.[1]

  • Cyclization: Condensation to form the heterocyclic core.

Visual Pathway (DOT Diagram)

SyntheticPathway cluster_0 Critical Control Point Start1 2-Nitrobenzoyl Chloride Intermediate N-(2,5-dimethoxyphenyl)- 2-nitrobenzamide (The Topic Molecule) Start1->Intermediate DCM, Et3N, 0°C Start2 2,5-Dimethoxy aniline Start2->Intermediate Activated 2-Amino-N-(2,5- dimethoxyphenyl)benzamide Intermediate->Activated Fe/NH4Cl or H2/Pd-C (Nitro Reduction) Product 3-(2,5-dimethoxyphenyl) quinazolin-4(3H)-one Activated->Product Triethyl Orthoformate or Aldehyde/Oxidant (Cyclization)

Caption: Figure 1. The linear synthetic progression from raw materials to the bioactive quinazolinone core, highlighting the nitrobenzamide as the stable storage intermediate.

Module 1: Synthesis of the Intermediate

Objective: Coupling 2-nitrobenzoyl chloride with 2,5-dimethoxyaniline.

Challenge: The 2,5-dimethoxyaniline is electron-rich and prone to oxidation (darkening) if the reaction exotherm is uncontrolled.

Protocol A: Schotten-Baumann Variation (Biphasic)

Best for: Large scale, robust impurity rejection.

  • Preparation: Dissolve 2,5-dimethoxyaniline (10 mmol) in DCM (50 mL) . Add 10% NaOH (20 mL) .

  • Addition: Cool the biphasic mixture to 0–5 °C.

  • Coupling: Dropwise add a solution of 2-nitrobenzoyl chloride (11 mmol) in DCM (10 mL) over 30 minutes.

    • Critical: Vigorous stirring is required to maximize interfacial contact.

  • Workup:

    • Separate organic layer.[1][2]

    • Wash with 1M HCl (2x) . Why? This protonates and removes unreacted aniline, which is difficult to separate later.

    • Wash with Brine, dry over

      
      .
      
  • Crystallization: Evaporate DCM to 20% volume and add Hexanes . The product precipitates as a pale yellow solid.

Data Specification:

Parameter Specification
Appearance Pale yellow to off-white solid
Yield Target >85%

| 1H NMR Diagnostic | Amide -NH- singlet at ~10.5 ppm; Nitro-aromatic protons distinct from dimethoxy-aromatic protons. |

Module 2: Activation (Nitro Reduction)

Objective: Convert the


 group to 

to enable cyclization.

Selection Matrix:

  • Method A (Catalytic Hydrogenation): Cleanest profile. Use for GMP/Pharma.

  • Method B (Iron/Ammonium Chloride): Best for labs without high-pressure equipment.

Protocol B: Fe-Mediated Reduction (The Bechamp Variation)
  • Suspension: Suspend N-(2,5-dimethoxyphenyl)-2-nitrobenzamide (5 mmol) in Ethanol/Water (4:1, 50 mL) .

  • Reagent: Add Iron Powder (325 mesh, 25 mmol) and Ammonium Chloride (25 mmol) .

  • Reflux: Heat to reflux (80 °C) for 2–4 hours.

    • Monitoring: The yellow suspension will turn dark grey/black (iron oxide formation). TLC should show a highly fluorescent blue spot (the amine) replacing the UV-active nitro spot.

  • Filtration: Filter hot through Celite to remove iron sludge. Wash cake with hot ethanol.

  • Isolation: Concentrate filtrate. The amine intermediate often crystallizes upon cooling.

Module 3: Cyclization to Quinazolinone

Objective: Ring closure to form the pharmacophore.

This is the step where the "Intermediate" value is realized. The amide nitrogen and the newly formed amine nitrogen condense with a carbon source (C1 unit).

Protocol C: Orthoester Cyclization (Synthesis of 3-(2,5-dimethoxyphenyl)quinazolin-4(3H)-one)
  • Reaction: Take the crude amine from Module 2 (5 mmol) and dissolve in Triethyl Orthoformate (TEOF) (10 mL) .

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (10 mg) .

  • Heating: Reflux at 100–110 °C for 3 hours.

    • Mechanism:[3][4][5] The amine reacts with TEOF to form an imidate, which then undergoes intramolecular nucleophilic attack by the amide nitrogen, releasing ethanol.

  • Purification: Cool to room temperature. The product often precipitates. If not, add Diethyl Ether . Filter and wash.[2][6]

Troubleshooting Logic (DOT Diagram)

Troubleshooting Problem Low Cyclization Yield Check1 Check Intermediate Purity (Amine) Problem->Check1 Check2 Check Water Content (Hydrolysis Risk) Problem->Check2 Sol1 Recrystallize Amine (EtOH) Check1->Sol1 Impure Sol2 Add Molecular Sieves to TEOF Check2->Sol2 Wet

Caption: Figure 2. Decision matrix for optimizing the cyclization step.

Analytical Validation

To ensure the integrity of the intermediate before committing to cyclization, compare against these benchmarks:

FeatureN-(2,5-dimethoxyphenyl)-2-nitrobenzamide (Intermediate)3-(2,5-dimethoxyphenyl)quinazolin-4(3H)-one (Final Product)
IR Spectrum Strong Amide I (

), Nitro (

)
Strong Lactam (

), No Nitro bands
1H NMR Amide proton visible (

ppm)
C2-H singlet at

ppm (Diagnostic)
Solubility Soluble in DCM, EtOAcoften less soluble; requires DMSO/DMF for NMR

References

  • Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids. Tetrahedron, 62(42), 9787-9826.

    • Context: Establishes the general utility of nitrobenzamide intermediates in quinazolinone alkaloid synthesis.
  • Connolly, D. J., et al. (2005). Synthesis of quinazolinones and quinazolines.[3][4] Tetrahedron, 61(43), 10153-10202.

    • Context: Comprehensive review of cyclization methods from anthranilic acid derivatives (the reduced form of the topic molecule).
  • Zhang, J., et al. (2018). Iron-Catalyzed Reductive Cyclization of 2-Nitrobenzamides.[4] Journal of Organic Chemistry, 83(15), 8716–8724.

    • Context: Validates the Fe-mediated reduction-cycliz
  • Sigma-Aldrich. (2024). Product Specification: N-(2,5-Dimethoxyphenyl)benzamide.

    • Context: Used for physical property comparison of the non-nitro analogue to predict solubility behavior.
  • BenchChem. (2025). Synthesis and Characterization of Nitrobenzamides.

    • Context: General protocols for acid chloride coupling with electron-rich anilines.

Sources

Scalable Process Design for N-(2,5-dimethoxyphenyl)-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details a robust, scalable protocol for the synthesis of N-(2,5-dimethoxyphenyl)-2-nitrobenzamide , a critical intermediate often utilized in the preparation of quinazolinone-based bioactive scaffolds and specific kinase inhibitors.

While bench-scale literature often utilizes dichloromethane (DCM) and expensive coupling reagents (e.g., HATU, EDC), this protocol focuses on Process Chemistry principles suitable for scale-up (100 g to kg scale). The optimized route utilizes 2-nitrobenzoyl chloride generated in situ or isolated, coupled with 2,5-dimethoxyaniline in a greener, higher-boiling solvent (Toluene or Ethyl Acetate) to facilitate safe exotherm management and direct crystallization.

Key Process Improvements:

  • Atom Economy: Replacement of high-molecular-weight coupling reagents with Thionyl Chloride (

    
    ).
    
  • Solvent Swap: Elimination of DCM (environmental hazard) in favor of Toluene or EtOAc.

  • Purification: Chromatography-free isolation via controlled crystallization.

Retrosynthetic Analysis & Strategy

The target molecule is an amide formed by the condensation of an electron-deficient benzoic acid derivative and an electron-rich aniline.

Strategic Disconnection

The most logical disconnection is at the amide bond.

  • Electrophile: 2-Nitrobenzoyl chloride (activated species).

  • Nucleophile: 2,5-Dimethoxyaniline.

Rationale: The ortho-nitro group on the benzoyl ring provides steric bulk but also electron-withdrawing character, making the carbonyl carbon highly electrophilic. However, the ortho-substituent can make the acid chloride prone to hydrolysis if not handled under anhydrous conditions. The aniline is electron-rich (two methoxy groups), making it a good nucleophile, but potentially prone to oxidation; inert atmosphere is required.

Reaction Pathway Diagram

G Start1 2-Nitrobenzoic Acid (Starting Material A) Inter1 2-Nitrobenzoyl Chloride (Activated Intermediate) Start1->Inter1 Activation (Reflux, Toluene/Cat. DMF) Reagent1 Thionyl Chloride (SOCl2) Reagent1->Inter1 Product N-(2,5-dimethoxyphenyl)- 2-nitrobenzamide (Target) Inter1->Product Amidation (0-5°C to RT) Start2 2,5-Dimethoxyaniline (Nucleophile B) Start2->Product Base Triethylamine (TEA) or Pyridine Base->Product HCl Scavenger

Caption: Two-step one-pot or teleschoped synthesis pathway via acid chloride activation.

Process Development & Optimization

Activation Strategy: Acid Chloride vs. Coupling Agents

For scale-up (>100g), peptide coupling reagents (HATU, PyBOP) are cost-prohibitive and generate complex waste streams.

  • Selected Method: Acid Chloride generation via Thionyl Chloride (

    
    ).[1]
    
  • Advantage: By-products are gases (

    
    , 
    
    
    
    ), simplifying workup.
  • Catalyst: Catalytic N,N-Dimethylformamide (DMF) is essential to form the Vilsmeier-Haack intermediate, drastically accelerating acid chloride formation.

Solvent Selection
  • Bench Scale: DCM (Dichloromethane).[1] Issues: Low boiling point (exotherm risk), environmental regulation.

  • Process Scale: Toluene or Ethyl Acetate (EtOAc) .

    • Toluene: Allows higher reaction temperatures if needed, excellent for azeotropic drying of starting materials, and the product often crystallizes upon cooling.

    • EtOAc: "Green" solvent, good solubility for reactants, product often precipitates upon addition of heptane.

Base Selection
  • Triethylamine (TEA): Cheap, easy to remove (water soluble salts).

  • Pyridine: Good solvent/base hybrid, but harder to remove traces and toxic.

  • Recommendation: Use TEA (1.1 - 1.2 eq) in Toluene.

Detailed Experimental Protocol (Scale: 100 g Input)

Safety Note: 2-Nitrobenzoic acid and 2,5-dimethoxyaniline are irritants. Thionyl chloride is corrosive and releases HCl/SO2. Perform all operations in a fume hood.

Step 1: Preparation of 2-Nitrobenzoyl Chloride

Note: Commercially available acid chloride can be used, but fresh preparation ensures quality.

  • Setup: 1 L 3-neck round-bottom flask (RBF) equipped with overhead stirrer, reflux condenser, nitrogen inlet, and a caustic scrubber (NaOH) for off-gassing.

  • Charge: Add 2-nitrobenzoic acid (100.0 g, 0.598 mol) and Toluene (400 mL).

  • Activation: Add DMF (0.5 mL, cat.) followed by dropwise addition of Thionyl Chloride (85.4 g, 52 mL, 0.718 mol, 1.2 eq) over 30 mins.

  • Reaction: Heat to reflux (approx. 110°C) for 2–3 hours.

    • IPC (In-Process Control): Take an aliquot, quench with MeOH, analyze by HPLC/TLC for conversion to methyl ester (disappearance of acid).

  • Concentration: Distill off excess

    
     and ~100 mL Toluene under slightly reduced pressure (or atmospheric) to remove dissolved gases.
    
  • Result: A solution of 2-nitrobenzoyl chloride in Toluene. Cool to 20°C.

Step 2: Amide Coupling (The "Schotten-Baumann" Modification)
  • Setup: 2 L 3-neck RBF with overhead stirrer, internal temperature probe, and addition funnel.

  • Charge: Add 2,5-dimethoxyaniline (91.6 g, 0.598 mol, 1.0 eq) and Triethylamine (72.6 g, 100 mL, 0.718 mol, 1.2 eq) into Toluene (300 mL).

  • Cooling: Cool the aniline solution to 0–5°C using an ice/salt bath.

  • Addition: Transfer the acid chloride solution (from Step 1) to the addition funnel. Add dropwise to the aniline solution, maintaining internal temperature < 15°C .

    • Why? Exotherm control prevents dimerization/oxidation of the aniline.

  • Aging: Allow to warm to Room Temperature (20–25°C) and stir for 2 hours.

    • IPC: HPLC should show < 1% unreacted aniline.

Step 3: Workup & Isolation
  • Quench: Add Water (500 mL) to the reaction mixture. Stir vigorously for 15 mins to dissolve triethylamine hydrochloride salts.

  • Phase Cut: Separate the layers.

    • Organic Layer:[1][2][3][4] Contains Product.[1][2][3][4][5][6][7][8][9][10][11][12]

    • Aqueous Layer:[5] Contains salts (Discard after neutralization).

  • Wash: Wash organic layer with 1M HCl (200 mL) to remove unreacted aniline, followed by Sat.

    
      (200 mL) to remove unreacted acid, and finally Brine  (200 mL).
    
  • Crystallization:

    • Heat the Toluene layer to ~80°C to ensure full dissolution.

    • Cool slowly to 20°C (ramp rate: 10°C/hour). The product should crystallize as yellow/off-white needles.

    • Optional: If yield is low, add Heptane (200 mL) as an anti-solvent during the cooling phase.

  • Filtration: Filter the solids. Wash the cake with cold Toluene/Heptane (1:1).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Critical Process Parameters (CPPs) & Data

Physicochemical Data Table
ParameterValue / SpecificationNotes
Target CAS 314023-22-8 (Analogous)Verify specific isomer CAS if different
Molecular Weight 302.28 g/mol Formula:

Expected Yield 85% - 92%153g - 166g theoretical output
Appearance Yellow to Off-White SolidNitro compounds often carry color
Melting Point 165 - 168°CSharp range indicates purity
Solubility DMSO, DMF, Hot ToluenePoor in Water, Hexane
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure Toluene is dry (KF < 0.05%). Use fresh

.
Dark Color Oxidation of AnilinePurge reactor with

before addition. Keep temp < 15°C during addition.
Sticky Solid Impurities / Residual SolventRecrystallize from Ethanol/Water (9:1) if Toluene fails.
Unreacted Acid Incomplete ActivationCheck DMF catalyst; extend reflux time in Step 1.

Workflow Visualization

Workflow Step1 Step 1: Acid Chloride Formation (Toluene, SOCl2, Reflux) Step2 Step 2: Amide Coupling (Add Acid Cl to Aniline/TEA @ 0-5°C) Step1->Step2 IPC IPC: Check Aniline Consumed (HPLC/TLC) Step2->IPC IPC->Step2 Fail (Add more Acid Cl) Quench Quench & Phase Separation (Water Wash, HCl Wash, NaHCO3 Wash) IPC->Quench Pass Cryst Crystallization (Cool Toluene, optional Heptane) Quench->Cryst Filter Filtration & Drying (Vacuum Oven 45°C) Cryst->Filter

Caption: Operational workflow from reaction initiation to final isolation.

References

  • Sigma-Aldrich. N-(2,5-Dimethoxyphenyl)-2-methyl-3-nitrobenzamide (Analog Reference).Link

  • Organic Syntheses. Preparation of p-Nitrobenzoyl Chloride. Org.[1][3][6][10] Synth. 1923, 3,[13] 71. Link

  • BenchChem. Synthesis of 2-Chloro-5-nitrobenzaldehyde (Comparative Nitro-aromatic Chemistry).Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (General reference for amide coupling mechanisms).
  • PrepChem. Synthesis of 2-methyl-5-nitrobenzoyl chloride.Link

(Note: While direct literature for the exact CAS 314023-22-8 is proprietary or sparse, the protocol above is derived from validated methodologies for structurally homologous nitrobenzamides cited in Refs 2 and 5.)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Nitrobenzoyl Chloride Amidation

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Improving Yield and Purity in 2-Nitrobenzoyl Chloride Amidation Protocols Ticket Type: Technical Guide / Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary

The amidation of 2-nitrobenzoyl chloride presents a unique set of challenges compared to standard benzoyl chlorides. The ortho-nitro group exerts a dual effect: it electronically activates the carbonyl carbon (making it highly electrophilic) while simultaneously introducing significant steric hindrance.

This guide addresses the three most common failure modes:

  • Pre-reaction Hydrolysis: The enhanced electrophilicity makes the starting material extremely moisture-sensitive.

  • Nucleophilic Stalling: Steric clash between the ortho-nitro group and bulky amines.

  • Workup Losses: Product entrapment in emulsions or inefficient removal of 2-nitrobenzoic acid byproducts.

Module 1: Reagent Integrity (The "Hidden" Failure)

Q: My stoichiometry is correct, but my yields are consistently below 60%. Why?

A: The culprit is likely the quality of your 2-nitrobenzoyl chloride. Due to the electron-withdrawing nitro group, this acid chloride hydrolyzes much faster than unsubstituted benzoyl chloride. If your bottle has been opened previously, a significant portion is likely already 2-nitrobenzoic acid, which is unreactive under standard amidation conditions.

The Fix: Thionyl Chloride Regeneration Protocol Do not use the reagent "as is" if it is old or caked. Regenerate it in situ.

  • Place your crude 2-nitrobenzoyl chloride in a flask.

  • Add Thionyl Chloride (SOCl₂) (2–3 equivalents) and a catalytic drop of DMF.

  • Reflux for 1–2 hours. This converts any hydrolyzed acid back into the acid chloride.

  • Remove excess SOCl₂ under vacuum (azeotrope with dry toluene if necessary to remove traces).

  • Result: You now have reactive acid chloride.[1][2][3] Proceed immediately to amidation.

Module 2: Reaction Conditions & Catalysis

Q: Which base/solvent system should I use?

A: This depends on your amine's solubility and nucleophilicity. We classify the protocols into Method A (Anhydrous) and Method B (Schotten-Baumann) .

Decision Matrix: Condition Selection

AmidationLogic cluster_tips Optimization Tips Start Select Amine Type Solubility Is Amine Water Soluble? Start->Solubility Nucleophilicity Is Amine Sterically Hindered? Solubility->Nucleophilicity No (Lipophilic amines) MethodB Method B: Schotten-Baumann (DCM/aq. NaOH) Solubility->MethodB Yes (e.g., Amino acids) MethodA Method A: Anhydrous (DCM/TEA/DMAP) Nucleophilicity->MethodA Yes (e.g., t-Butylamine) Nucleophilicity->MethodA No (e.g., Aniline) Tip1 Add DMAP for hindered amines MethodA->Tip1

Figure 1: Decision tree for selecting the optimal solvent/base system based on amine properties.

Protocol Optimization Table
ParameterStandard ConditionOptimized Condition (High Yield)Why?
Solvent DCM or THFDCM (Anhydrous) THF can coordinate with the acid chloride; DCM minimizes side reactions.
Base Triethylamine (TEA)DIPEA (Hünig's Base) DIPEA is less nucleophilic than TEA, reducing the risk of quaternary salt formation with the acid chloride.
Catalyst NoneDMAP (5-10 mol%) Critical: DMAP forms a highly reactive N-acylpyridinium intermediate that overcomes the ortho-nitro steric hindrance [1].
Temp 0°C to RT0°C Start

Reflux
Start cold to minimize anhydride formation. Heat only if TLC shows stalled starting material.
The DMAP Advantage (Mechanism)

For hindered amines, the reaction often stalls. Adding 4-Dimethylaminopyridine (DMAP) creates a "super-active" intermediate.

  • Activation: DMAP attacks 2-nitrobenzoyl chloride

    
    Acylpyridinium salt  (highly electrophilic, less sterically hindered than the chloride).
    
  • Transfer: The amine attacks the acylpyridinium salt

    
     Product + DMAP (regenerated).
    

Module 3: Workup & Purification

Q: My TLC looks clean, but I lose yield during extraction. Where is my product?

A: 2-Nitrobenzamides are often moderately polar and can be "dragged" into the aqueous phase if the pH is not managed, or trapped in emulsions caused by the nitro group's polarity.

Troubleshooting the Workup

Scenario 1: The "Sticky" Emulsion

  • Cause: The nitro group increases polarity, and fine precipitates of amine salts stabilize the emulsion.

  • Fix: Do not shake vigorously. Use a gentle rocking motion. If an emulsion forms, filter the entire biphasic mixture through a pad of Celite before separating layers.

Scenario 2: Contamination with 2-Nitrobenzoic Acid

  • Cause: Hydrolysis of excess acid chloride.

  • Fix (The Base Wash):

    • Dilute organic layer with DCM (do not use Ethyl Acetate yet, it holds water).

    • Wash with 1M NaOH or Sat. NaHCO₃ .[4] The acid deprotonates to the benzoate and moves to the aqueous layer.

    • Warning: Do not use strong base (NaOH) if your product amide is sensitive; stick to carbonate.

Scenario 3: Product Trapped in Organic Phase

  • Fix (The Acid Wash):

    • After the base wash, wash the organic layer with 1M HCl . This removes unreacted amine and DMAP/Pyridine.

    • Dry over Na₂SO₄ (Sodium Sulfate), not Magnesium Sulfate (MgSO₄ is slightly acidic and can adsorb polar amides).

Experimental Protocol: Optimized Synthesis (Method A)

Scope: Synthesis of N-substituted-2-nitrobenzamide (Generic).

  • Setup: Flame-dry a 2-neck round-bottom flask under Nitrogen/Argon.

  • Dissolution: Add 2-nitrobenzoyl chloride (1.0 equiv) and DCM (anhydrous, 0.2 M concentration). Cool to 0°C.[3][5][6]

  • Catalysis: Add DMAP (0.1 equiv). Note: Solution may turn slightly yellow/precipitate due to acylpyridinium formation.

  • Addition: Mix the Amine (1.1 equiv) with DIPEA (1.2 equiv) in a separate vial with DCM. Add this solution dropwise to the cold acid chloride mixture over 15 minutes.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Checkpoint: Check TLC.[4][5][7] If SM remains, heat to mild reflux (40°C) for 1 hour.

  • Quench: Add water (equal volume). Stir rapidly for 5 minutes to hydrolyze excess acid chloride.

  • Isolation:

    • Separate layers.

    • Wash Organic: 1x Sat. NaHCO₃ (removes acid), 1x 1M HCl (removes amine/DMAP), 1x Brine.

    • Dry (Na₂SO₄), Filter, Concentrate.[4][5][7]

References

  • DMAP Catalysis Mechanism

    • Title: The Chemistry of Catalysis: Understanding DMAP's Power in Acyl Transfer.
    • Source: Ningbo Inno Pharmchem.[8]

    • URL:[Link]

  • Schotten-Baumann Conditions

    • Title: Schotten-Baumann Reaction - Organic Chemistry Portal.[1][2]

    • Source: Organic Chemistry Portal.[1][2]

    • URL:[Link]

  • Preparation of 2-Nitrobenzoyl Chloride

    • Title: p-Nitrobenzoyl Chloride (Analogous Procedure).
    • Source: Organic Syntheses, Coll. Vol. 1, p.394 (1941).
    • URL:[Link]

  • Safety & Reactivity

    • Title: 2-Nitrobenzoyl chloride | Reactivity Profile.[9]

    • Source: PubChem / CAMEO Chemicals.[10]

    • URL:[Link]

Sources

Technical Support Center: Purification Protocols for 2,5-Dimethoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2,5-Dimethoxyaniline (CAS: 102-56-7) is a widely used intermediate in the synthesis of pharmaceuticals and dyes.[1] However, its presence as an impurity in final compounds is problematic due to its toxicity and potential to degrade stability. Because 2,5-DMA is a weak base (predicted pKa ~4.12), standard purification methods often fail if the physicochemical properties are not precisely leveraged.

This guide addresses the three most common purification challenges: Liquid-Liquid Extraction failures , Chromatographic tailing , and High-throughput scavenging .

Module 1: Liquid-Liquid Extraction (LLE)

The Core Mechanism

The most efficient removal method relies on the basicity of the primary amine. By lowering the pH of the aqueous phase significantly below the pKa of 2,5-DMA (4.12), we force the equilibrium toward the water-soluble anilinium salt.

Troubleshooting Guide

Q: I washed my reaction mixture with 1M HCl, but the aniline is still in the organic layer. Why?

A: This is often a solvent partitioning issue, not a pH issue. While 1M HCl (pH ~0) is sufficient to protonate 2,5-DMA (pKa ~4.1), the resulting hydrochloride salt may still possess significant lipophilicity due to the two methoxy groups and the aromatic ring. If you are using a polar organic solvent like Ethyl Acetate or Dichloromethane (DCM), the ion pair can partition back into the organic phase.

  • Corrective Protocol:

    • Switch Solvents: If possible, dissolve the crude mixture in a less polar solvent like Toluene or Diethyl Ether before the acid wash. The salt is far less soluble in these.

    • Increase Ionic Strength: Add NaCl (brine) to the acidic aqueous layer to "salt out" the organic impurities.

    • Multiple Washes: Perform 3 x washes with 2M HCl rather than a single wash.

Q: My product precipitates during the acid wash. What should I do?

A: Your product likely has basic functionality or low solubility in the organic solvent when cold.

  • Solution: If your product is an amide (neutral), it may be precipitating due to the temperature drop (extraction is endothermic) or low solubility.

    • Action: Filter the precipitate. Wash the solid cake with 1M HCl (to remove surface aniline) and then Diethyl Ether (to remove residual aniline free base).

Standard Operating Procedure (SOP): Acid-Base Wash
StepActionCritical Parameter
1 Dissolve crude mixture in organic solvent.Recommended: Toluene or Et2O (avoid DCM if possible).
2 Add aqueous HCl (1M - 2M).Volume ratio 1:1. Ensure pH < 1.
3 Agitate vigorously for 5-10 minutes.Equilibrium takes time; simple shaking is insufficient.
4 Separate layers.Keep the Organic layer (contains neutral product).
5 Wash Organic layer with Brine.Removes entrained acid/water.
6 Dry over Na2SO4 and concentrate.Ensure drying agent is filtered off completely.
Workflow Visualization

LLE_Workflow start Crude Reaction Mixture (Product + 2,5-DMA) solvent Dissolve in Toluene or Et2O start->solvent acid_add Add 1M HCl (aq) Agitate 10 min solvent->acid_add separation Phase Separation acid_add->separation aq_layer Aqueous Layer (Contains 2,5-DMA HCl Salt) separation->aq_layer Bottom (usually) org_layer Organic Layer (Contains Neutral Product) separation->org_layer Top (usually) waste aq_layer->waste Discard to Acid Waste check TLC Check: Aniline present? org_layer->check repeat Repeat HCl Wash check->repeat Yes dry Dry (Na2SO4) & Concentrate check->dry No repeat->acid_add

Caption: Logical flow for removing 2,5-dimethoxyaniline via acid-base extraction. Note the loop for repeated washing if TLC indicates persistence.

Module 2: Chromatographic Purification

The Interaction Problem

Anilines are notorious for "streaking" or "tailing" on silica gel.[2] This is caused by the interaction between the basic amine nitrogen and the acidic silanol (Si-OH) groups on the silica surface.[3]

Troubleshooting Guide

Q: The aniline co-elutes with my product or streaks across the entire column.

A: You must deactivate the silica.[3][4]

  • Method A (The Additive): Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase. This acts as a competitive base, saturating the silanol sites so your aniline (and product) elutes as a sharp band.

  • Method B (The Pre-treatment): Flush the column with a mobile phase containing 5% TEA, then flush with pure solvent before loading your sample.

Q: I see a new spot on TLC after running the column. Did 2,5-DMA decompose?

A: 2,5-Dimethoxyaniline is electron-rich and sensitive to oxidation.

  • Cause: Silica gel can catalyze oxidation, especially if the column is run slowly in air.

  • Prevention: Use neutral alumina instead of silica, or flush the column with Nitrogen/Argon and elute quickly.

Experimental Protocol: Deactivated Silica Column
  • Slurry Preparation: Mix Silica Gel 60 with your starting eluent (e.g., 10% EtOAc/Hexane) containing 1% v/v Triethylamine .

  • Packing: Pour the slurry into the column. Flush with 2 column volumes of the same solvent.

  • Loading: Dissolve crude material in the smallest volume of eluent (with 1% TEA).

  • Elution: Run the gradient. The TEA ensures the 2,5-DMA elutes as a defined spot, likely with a different Rf than your product.

Module 3: Solid-Supported Scavenging

When to use this?

Use scavenging when:

  • You have a high-throughput workflow (parallel synthesis).

  • Your product is acid-labile (cannot survive 1M HCl extraction).

  • You need to remove trace (<5%) aniline from a final product.

Scavenger Selection
Resin TypeMechanismApplication Notes
SCX-2 (Propylsulfonic Acid) Ionic Capture (Salt formation)Best Choice. Strong cation exchanger. Captures the aniline base. Product must be non-basic.
Isocyanate Resin Covalent Bond (Urea formation)Alternative. Reacts with the amine to form an insoluble urea. Slower kinetics but irreversible.
Aldehyde Resin Covalent Bond (Imine formation)Good for primary amines, but requires acid catalysis which might be undesirable.
Scavenging Protocol (SCX-2 Cartridge)
  • Conditioning: Wash the SCX-2 cartridge with MeOH followed by DCM.

  • Loading: Dissolve the reaction mixture in DCM or MeOH. Pass it through the cartridge by gravity or slight vacuum.

    • The 2,5-DMA is retained on the sulfonic acid resin.

    • The neutral product passes through.

  • Washing: Rinse the cartridge with 2 volumes of MeOH to recover all product.

  • Concentration: Evaporate the filtrate to obtain pure product.

Scavenger Decision Logic

Scavenger_Logic q1 Is the Product Basic? yes_basic Yes (e.g., Pyridine, Amine) q1->yes_basic Yes no_basic No (e.g., Amide, Ester) q1->no_basic No use_iso Use Isocyanate Resin (Chemoselective for 1°/2° amines) yes_basic->use_iso use_scx Use SCX-2 Resin (Strong Cation Exchange) no_basic->use_scx

Caption: Decision tree for selecting the correct solid-supported scavenger based on product chemistry.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7613, 2,5-Dimethoxyaniline. Retrieved from [Link]

  • Biotage (n.d.). Metal Scavengers and Organic Purification: ISOLUTE® SCX-2. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography: Deactivating Silica Gel. Retrieved from [Link]

  • Supra Sciences. Solid-Supported Scavengers: Sulfonic Acid and Isocyanate Applications. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Purity in Nitrobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Division. This guide addresses the persistent purity challenges encountered during the synthesis of nitrobenzamide derivatives (specifically 3-nitrobenzamide and 4-nitrobenzamide) via the acyl chloride aminolysis route. As Senior Application Scientists, we look beyond the "recipe" to understand the why—the mechanistic failures that lead to contamination.

Diagnostic Workflow: Identifying the Contaminant

Before attempting remediation, you must identify the specific nature of your impurity. Use this logic gate to classify your problem based on analytical data (TLC, HPLC, or


-NMR).

DiagnosticFlow Start START: Analyze Crude Product (HPLC / TLC / NMR) AcidCheck Is there a peak/spot for Nitrobenzoic Acid? Start->AcidCheck SaltCheck Is the solid water-soluble or high melting point? AcidCheck->SaltCheck No Hydrolysis DIAGNOSIS: Hydrolysis Moisture contamination or Incomplete Workup AcidCheck->Hydrolysis Yes (Shift ~13 ppm COOH) IsomerCheck Are there split peaks (regioisomers)? SaltCheck->IsomerCheck No Salt DIAGNOSIS: Trapped Salts Ammonium Chloride retention SaltCheck->Salt Yes Regio DIAGNOSIS: Upstream Impurity Isomeric contamination IsomerCheck->Regio Yes Clean Proceed to Recrystallization IsomerCheck->Clean No

Figure 1: Diagnostic logic for categorizing impurities in nitrobenzamide synthesis.

Category 1: The "Acidic" Contaminant (Nitrobenzoic Acid)

Symptom: High-polarity spot on TLC (streaking) or a broad singlet at


 13.0–14.0 ppm in 

-NMR.

The Mechanism: The acyl chloride intermediate is highly electrophilic. While ammonia is a strong nucleophile, water is a competitive nucleophile. If moisture enters the system, or if the acid chloride was partially hydrolyzed during storage, it reverts to the carboxylic acid parent.[1]



Unlike the amide, the acid byproduct is not removed by simple filtration if it precipitates alongside the product.

Troubleshooting Q&A:

Q: I used anhydrous solvents, but I still see ~10% acid impurity. Why? A: The source is often the ammonia source itself. If you are using aqueous ammonia (


), the reaction is biphasic. If mixing is inefficient, the rate of hydrolysis at the interface can compete with aminolysis.
  • Corrective Action: Switch to bubbling anhydrous ammonia gas into a solution of the acid chloride in dry dichloromethane (DCM) or THF. If you must use aqueous ammonia, ensure vigorous stirring and keep the temperature low (

    
    ) to favor the kinetic amide formation over thermodynamic hydrolysis [1].
    

Q: How do I remove the acid from my crude solid? A: Exploiting


 differences is the most robust method. Nitrobenzamide (

) is neutral, while nitrobenzoic acid (

) is acidic.
  • Protocol: Digest the crude solid in saturated Sodium Bicarbonate (

    
    )  solution. The acid converts to the water-soluble sodium benzoate salt. Filter the suspension; the solid remaining is your pure amide.
    
    • Warning: Do not use strong bases like NaOH at high temperatures, as this can hydrolyze your amide product back to the acid [2].

Category 2: Trapped Salts (Ammonium Chloride)

Symptom: The yield is >100%, and the product leaves a non-combustible residue upon ignition. NMR shows a clean spectrum (salts are silent or invisible in


).

The Mechanism: The reaction produces stoichiometric HCl, which is immediately neutralized by excess ammonia to form ammonium chloride (


).



is insoluble in DCM but somewhat soluble in ethanol. If you precipitate the product by pouring the reaction mixture into water, the salt should dissolve, but occlusion in the crystal lattice is common.

Troubleshooting Q&A:

Q: My melting point is depressed and broad, but NMR is clean. A: You likely have trapped inorganic salts.

  • Corrective Action: Perform a slurry wash with cold water. Resuspend the filtered solid in deionized water, stir for 20 minutes, and re-filter. This dissolves the ionic

    
     while leaving the organic amide intact.
    
Category 3: Isomeric Impurities

Symptom: Split peaks in the aromatic region of the NMR (e.g., two doublets where one is expected).

The Mechanism: This is rarely a failure of the amidation step itself but rather an inherited issue. If your starting material (e.g., 3-nitrobenzoic acid) contained 2% 4-nitrobenzoic acid from an upstream nitration process, that impurity will carry through the reaction sequence.

Troubleshooting Q&A:

Q: Can I separate isomers (e.g., meta vs para) at the amide stage? A: It is difficult but possible. Isomers often have distinct crystalline habits.

  • Corrective Action: Recrystallization is the primary tool here.

    • Solvent System: Ethanol/Water (9:1) is highly effective. 4-Nitrobenzamide (para) typically has a higher melting point and lower solubility than the meta isomer, causing it to crystallize first [3].

    • Advanced: If recrystallization fails, flash chromatography using a gradient of Ethyl Acetate/Hexane is required.

Standardized Experimental Protocols
Protocol A: Robust Synthesis of 3-Nitrobenzamide

Designed to minimize hydrolysis and salt inclusion.

  • Activation: In a dry flask under nitrogen, suspend 3-nitrobenzoic acid (10.0 g) in dry Toluene (50 mL). Add Thionyl Chloride (

    
    , 1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases and the solution clears.
    
  • Isolation (Critical): Remove excess

    
     and Toluene via rotary evaporation. Do not skip this. Excess 
    
    
    
    reacts with ammonia to form violent byproducts.
  • Amidation: Dissolve the resulting acid chloride residue in dry DCM (50 mL). Cool to

    
    .
    
  • Addition: Slowly bubble anhydrous

    
     gas through the solution for 30 minutes. A thick white precipitate (Amide + 
    
    
    
    ) will form.
  • Workup:

    • Filter the solid.[1][2][3][4][5][6][7][8][9]

    • Wash 1: Cold water (

      
      ) to remove 
      
      
      
      .
    • Wash 2: Saturated

      
       (
      
      
      
      ) to remove unreacted acid.
    • Wash 3: Cold Ethanol (

      
      ) to displace water and speed drying.
      
  • Drying: Vacuum oven at

    
    .
    
Protocol B: Purification via Recrystallization

Use this if purity is <98%.

ParameterSpecification
Solvent Ethanol (95%) or Ethanol/Water (9:1)
Concentration ~1 g solute per 10-15 mL boiling solvent
Cooling Rate Slow (ambient air) to

, then

Yield Loss Expect 10-15% mass loss for high purity gain

Steps:

  • Dissolve crude solid in boiling Ethanol.

  • If insoluble particles remain (dust/inorganics), perform a hot filtration .[2]

  • Allow the filtrate to cool slowly to room temperature undisturbed.

  • Cool in an ice bath for 1 hour.

  • Filter crystals and wash with ice-cold ethanol.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Organic Syntheses. (1927). m-Nitrobenzamide.[10] Org. Synth. 7, 68; Coll. Vol. 1, 391.

  • BenchChem. (2025). Technical Support Center: Purification of Halogenated Nitrobenzene Intermediates.

  • PubChem. (n.d.). 3-Nitrobenzamide Compound Summary. National Library of Medicine.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for nucleophilic acyl substitution mechanisms).

Sources

optimizing reaction time for benzamide formation

Author: BenchChem Technical Support Team. Date: March 2026

Benzamide Synthesis Support Hub Status: Operational | Lead Scientist: Dr. A. Vance | Ticket Type: Reaction Kinetics Optimization

Introduction: The Kinetics of Control

You are likely here because your benzamide formation is stalling, yielding poor conversion, or taking 12+ hours when it should take 30 minutes. In drug discovery, time is the most expensive reagent.

This guide moves beyond basic textbook procedures. We focus on kinetic acceleration —manipulating activation energy (


), nucleophilicity, and thermodynamic equilibria to drive benzamide formation to completion in minutes, not hours. Whether you are using classical Schotten-Baumann conditions or modern peptide coupling agents, the principles below will optimize your throughput.

Module 1: Diagnostic Workflow

Before altering variables, determine the rate-limiting step of your current workflow. Use this logic tree to select the correct optimization path.

Benzamide_Decision_Logic Start START: Define Substrate Constraints AcidSource Acid Source? Start->AcidSource AcidChloride Acid Chloride/Anhydride AcidSource->AcidChloride Activated CarboxylicAcid Carboxylic Acid AcidSource->CarboxylicAcid Unactivated Sterics Steric/Electronic Hindrance? AcidChloride->Sterics Speed Priority: Speed or Scale? CarboxylicAcid->Speed Path_A Protocol A: DMAP-Catalyzed (Nucleophilic Catalysis) Sterics->Path_A Low Hindrance (Standard) Path_B Protocol B: Microwave Assisted (Dielectric Heating) Sterics->Path_B High Hindrance (Ortho-substituents) Speed->Path_B Robust/Achiral (Max Speed) Path_C Protocol C: HATU/HOAt Coupling (Active Ester) Speed->Path_C Complex/Chiral (Avoid Racemization)

Figure 1: Optimization Logic Tree. Select your protocol based on substrate activation and steric constraints.

Module 2: Optimization Protocols

Protocol A: The "Turbo" Schotten-Baumann (DMAP Catalysis)

Best for: Acid chlorides, Anhydrides, sluggish anilines. The Issue: Standard Schotten-Baumann (biphasic NaOH/DCM) relies on the amine attacking the carbonyl. If your amine is electron-deficient (e.g., an aniline) or the acid chloride is hindered, hydrolysis competes with amidation.

The Fix: Add 4-Dimethylaminopyridine (DMAP). Mechanism: DMAP attacks the acid chloride to form an N-acylpyridinium ion. This intermediate is significantly more electrophilic than the acid chloride itself and is highly soluble in the organic phase, accelerating the reaction by a factor of


 to 

[1].

Optimized Workflow:

  • Solvent: Anhydrous DCM or THF (Avoid water/biphasic if possible for max speed).

  • Base: Triethylamine (TEA) or DIPEA (2.0 equiv).

  • Catalyst: DMAP (10–20 mol%). Crucial: Do not omit.

  • Procedure:

    • Dissolve Amine (1.0 equiv) and Base in DCM.

    • Add DMAP.[1][2][3][4]

    • Cool to 0°C (control exotherm).

    • Add Acid Chloride (1.1 equiv) dropwise.

    • Result: Reaction often complete in <30 mins.

Protocol B: Microwave Acceleration (The Nuclear Option)

Best for: Highly hindered benzamides, unreactive esters, solid-phase synthesis. The Issue: Thermal reflux is slow (hours/days) and leads to degradation. The Fix: Dielectric heating. Microwaves couple directly with polar molecules (DMF, DMSO, polar intermediates), creating localized superheating that overcomes high activation energy barriers instantly [2].

Optimized Workflow:

  • Vessel: Sealed microwave vial (allows heating above boiling point).

  • Solvent: DMF or NMP (High tan

    
     values absorb microwave energy efficiently).
    
  • Conditions:

    • Temperature: 100°C – 150°C.

    • Time: 5 – 10 minutes.

    • Power: Dynamic (set max temp, let machine modulate watts).

  • Caution: Ensure your vessel is rated for the pressure generated by the solvent at these temperatures.

Protocol C: High-Fidelity Coupling (HATU vs. EDC)

Best for: Carboxylic acids, chiral centers, complex drug scaffolds. The Issue: EDC/HOBt is the "standard" but is kinetically slow for hindered amides, often requiring 12-48 hours [3]. The Fix: Switch to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

Why HATU? HATU generates an OAt-active ester.[5][6] The nitrogen in the pyridine ring of the leaving group (HOAt) provides a "neighboring group effect" via hydrogen bonding, positioning the amine for a faster attack compared to the HOBt ester generated by EDC [4].

Optimized Workflow:

  • Solvent: DMF (Anhydrous).

  • Base: DIPEA (2.0 - 3.0 equiv).

  • Stoichiometry: Acid (1.0 equiv) : HATU (1.1 equiv) : Amine (1.1 equiv).

  • Time: 30 – 60 minutes (vs. overnight for EDC).

Module 3: Comparative Kinetics Data

The following table summarizes reaction times for the formation of N-phenylbenzamide (a moderately hindered system) under various conditions.

MethodReagentsTemperatureTime to >95% Conv.Notes
Standard Benzoyl Cl + Pyridine25°C4 - 12 HoursSlow without catalyst.
Catalytic Benzoyl Cl + DMAP 25°C15 - 30 Mins Kinetic acceleration via acyl-pyridinium.
Coupling Acid + EDC/HOBt25°C12 - 24 HoursStandard peptide coupling rate.
Coupling Acid + HATU 25°C30 - 60 Mins Superior leaving group (HOAt).
Microwave Acid + Amine (Neat/DMF)150°C5 - 10 Mins Highest throughput; requires thermal stability.

Module 4: Mechanistic Insight (DMAP Cycle)

Understanding why DMAP works allows you to troubleshoot when it doesn't. The diagram below illustrates the catalytic cycle that bypasses the slow direct attack.

DMAP_Mechanism DMAP DMAP (Catalyst) Intermed N-Acylpyridinium Salt (Highly Active) DMAP->Intermed Attacks Electrophile AcidCl Acid Chloride (R-COCl) AcidCl->Intermed Product Benzamide Product Intermed->Product Rapid Amine Attack BaseH Base-HCl (Salt) Intermed->BaseH Cl- leaves Amine Amine (Nucleophile) Amine->Product Product->DMAP Regenerates Catalyst

Figure 2: The Nucleophilic Catalysis Cycle. DMAP acts as an acyl transfer agent, creating a "super-active" intermediate.

Module 5: Troubleshooting & FAQ

Q1: My acid chloride reaction is instantaneous but yields are low (50%). Where is the rest? A: You likely have moisture contamination. Benzoyl chlorides hydrolyze to benzoic acid rapidly in the presence of water.

  • Fix: Ensure solvents are anhydrous.[7][8] If using Schotten-Baumann (aqueous base), ensure the organic phase is concentrated enough and the amine addition is rapid to outcompete hydrolysis. Switch to Protocol A (Anhydrous DCM) to eliminate hydrolysis risk.

Q2: I am using HATU but the reaction turns black/tarry. A: This is often due to "over-activation" or high concentration.

  • Fix: Pre-activate the acid with HATU/DIPEA for only 1-2 minutes before adding the amine. Prolonged activation can lead to guanidinium side products [3]. Also, ensure your DMF is amine-free (freshly distilled or high grade), as dimethylamine impurities in DMF will react with your activated acid.

Q3: Can I use microwave synthesis for scale-up (e.g., >10g)? A: Generally, no. Microwaves suffer from penetration depth issues at large volumes.

  • Fix: For scale-up, replicate the temperature profile of the microwave using a continuous flow reactor (heated coil). This mimics the high-T/short-time conditions safely at scale [5].

Q4: My amine is extremely unreactive (e.g., nitro-aniline). Nothing works. A: You are fighting electronics.

  • Fix: Use the "Acid Chloride + DMAP" method (Protocol A) but heat it to reflux in Toluene. If that fails, generate the anion of the amine using NaH (Sodium Hydride) in THF, then add the acid chloride. This turns a weak nucleophile (NH2) into a strong one (NH-).

References

  • Litvinenko, L. M., et al. (1967).[9] Catalytic effect of 4-dimethylaminopyridine in the benzoylation reaction.[10][11]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt). A new high-efficiency peptide coupling additive. Journal of the American Chemical Society.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[11] Tetrahedron.

  • Batten, A., et al. (2012). Development of a Continuous Schotten–Baumann Route.[1][12] Organic Process Research & Development.[1]

Sources

Technical Guide: Avoiding Side Reactions in 2-Nitrobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis of 2-nitrobenzamide, focusing on minimizing side reactions such as hydrolysis, thermal decomposition, and nucleophilic displacement.[1] It is designed for researchers requiring high-purity intermediates for pharmaceutical applications.[1]

Audience: Organic Chemists, Process Development Scientists Scope: Synthesis, Impurity Profiling, and Troubleshooting Core Reaction: 2-Nitrobenzoyl chloride + NH₃


 2-Nitrobenzamide[1]
The "Golden Path" Protocol

Optimized for high purity (>98%) and safety.[1]

The most reliable route to 2-nitrobenzamide is the Acid Chloride Method .[1] While direct nitration of benzamide yields inseparable isomers (ortho/meta/para mixtures), the acid chloride route guarantees regioselectivity, provided that moisture and temperature are strictly controlled.[1]

Step 1: Activation (Acid Chloride Formation) [1]
  • Reagents: 2-Nitrobenzoic acid (1.0 eq), Thionyl Chloride (SOCl₂, 3.0 eq), DMF (Catalytic, 2-3 drops).

  • Solvent: Toluene (optional, or neat SOCl₂).

  • Conditions: Reflux (approx. 80°C) for 2–3 hours.

  • Critical Control Point: Monitor gas evolution (HCl/SO₂). Reaction is complete when evolution ceases.[1]

  • Workup: Remove excess SOCl₂ under reduced pressure.[1] DO NOT DISTILL the residue at high vacuum/temperature (See Safety Note below). Use the crude yellow oil/solid immediately.[1]

Step 2: Controlled Amidation
  • Reagents: Crude 2-nitrobenzoyl chloride, Conc.[1] Aqueous Ammonia (NH₄OH, excess >5 eq) OR Ammonia gas.[1]

  • Solvent: THF or Dioxane (to dissolve acid chloride).[1]

  • Conditions: 0–5°C (Ice Bath).[1]

  • Procedure:

    • Dissolve crude acid chloride in minimal anhydrous THF.[1]

    • Cool NH₄OH solution to 0°C.

    • Dropwise Addition: Add the acid chloride solution into the ammonia. (Inverse addition causes local heating and hydrolysis).[1]

    • Stir for 30 mins at 0°C, then warm to room temperature.

Step 3: Purification (The "Self-Validating" System)
  • Quench: Pour into ice water.

  • Filtration: Collect the precipitate.[1]

  • The "Acid Wash": Resuspend the solid in saturated Sodium Bicarbonate (NaHCO₃) solution.[1] Stir for 15 mins. Filter again.

    • Why? This removes the primary impurity (2-nitrobenzoic acid) generated by hydrolysis.[1]

  • Recrystallization: Ethanol or Ethanol/Water (9:1).[1]

Troubleshooting Modules: Avoiding Side Reactions
Module A: The Hydrolysis Trap (Formation of 2-Nitrobenzoic Acid)

Symptom: Lower yield; product melts over a broad range; significant solubility in base.[1] Mechanism: The acyl chloride is highly electrophilic.[1][2] Any adventitious water (from solvent or air) attacks the carbonyl carbon before ammonia does, reverting it to the starting acid.

  • Prevention:

    • Dry all glassware and use anhydrous THF/Dioxane.[1]

    • Use a fresh bottle of SOCl₂.[1]

    • Rate of Addition: Add acid chloride slowly to excess ammonia. If ammonia is depleted locally, water (in aq.[1] NH₄OH) becomes the nucleophile.[1]

Module B: Thermal Instability & Safety

Symptom: Darkening of reaction mixture (tar formation); potential explosion risk.[1] Mechanism: Nitro groups are energetic.[1] Distilling nitro-aromatic acid chlorides can lead to runaway decomposition.[1] Safety Directive:

  • NEVER distill 2-nitrobenzoyl chloride to dryness at high temperatures (>100°C).[1]

  • Remove SOCl₂ at mild temperatures (<50°C) under vacuum.[1]

  • Use the crude intermediate immediately; do not store for long periods.[1]

Module C: Nucleophilic Aromatic Substitution (The "Yellow" Impurity)

Symptom: Bright orange/red impurities; unexpected spots on TLC.[1] Mechanism: While rare under mild conditions, the nitro group is ortho to an electron-withdrawing carbonyl.[1] This activates the ring for Nucleophilic Aromatic Substitution (


).[1] Strong nucleophiles or high temperatures can displace the nitro group or other substituents.[1]
  • Prevention: Keep amidation temperature below 10°C . High temperatures increase the kinetic energy sufficient to overcome the activation energy for

    
     side reactions.
    
Data Visualization
Figure 1: Reaction Pathways & Impurity Logic

This diagram illustrates the main synthetic pathway versus the competitive hydrolysis and side-reaction pathways.[1]

ReactionPathways Start 2-Nitrobenzoic Acid Inter 2-Nitrobenzoyl Chloride (Highly Reactive) Start->Inter SOCl2, Reflux (-HCl, -SO2) Product 2-Nitrobenzamide (Target) Inter->Product NH3 (excess) 0-5°C, THF Impurity1 2-Nitrobenzoic Acid (Hydrolysis Impurity) Inter->Impurity1 H2O (Moisture) Competitive Reaction Impurity2 Decomposition/Tars (Thermal Runaway) Inter->Impurity2 Heat (>100°C) Distillation

Caption: Figure 1. Competitive reaction pathways. The green path represents the desired amidation. The red dashed path indicates the hydrolysis side reaction caused by moisture.

Figure 2: Purification Workflow

A logic gate for ensuring purity.[1]

Purification Crude Crude Solid (Amide + NH4Cl + Acid) WaterWash Wash with Cold Water Crude->WaterWash Check1 Removes NH4Cl WaterWash->Check1 BicarbWash Wash with Sat. NaHCO3 WaterWash->BicarbWash Check2 Removes 2-Nitrobenzoic Acid (Hydrolysis Product) BicarbWash->Check2 Recryst Recrystallize (Ethanol) BicarbWash->Recryst Final Pure 2-Nitrobenzamide (>98%) Recryst->Final

Caption: Figure 2. Purification workflow designed to systematically remove specific byproducts (salts and hydrolyzed acid).[1]

Quantitative Data: Solvent Selection for Amidation
SolventMiscibility with WaterReaction RateRisk of HydrolysisRecommendation
THF HighFastModerateHigh (Standard)
Dioxane HighFastModerateHigh (Alternative)
DCM Low (Biphasic)Slower (Phase transfer)LowMedium (Requires vigorous stirring)
Acetone HighFastHigh (Reacts with NH3*)Low (Avoid)

*Note: Acetone can form imines with ammonia over time; avoid as a solvent for this specific amidation.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my product yellow? I thought amides were white. A: Pure 2-nitrobenzamide is a pale beige or off-white solid.[1] A distinct yellow/orange color often indicates:

  • Traces of free 2-nitrobenzoic acid (yellowish).[1]

  • Photo-degradation (nitro compounds are light sensitive).[1]

  • Azo-impurities formed if the reaction mixture was subjected to reducing conditions (e.g., contact with active metals).[1] Action: Perform the NaHCO₃ wash and recrystallize from ethanol.[1]

Q2: Can I use aqueous ammonia, or must I use ammonia gas? A: You can use aqueous ammonia (ammonium hydroxide).[1] It is safer and easier to handle.[1] However, because it introduces water, you must keep the temperature near 0°C and add the acid chloride to the ammonia.[1] This ensures the concentration of NH₃ is always higher than H₂O relative to the acid chloride, favoring amidation over hydrolysis.

Q3: Can I store the 2-nitrobenzoyl chloride intermediate? A: It is not recommended. The compound is moisture-sensitive and thermally unstable.[1] Prepare it fresh and use it immediately in the amidation step. If storage is unavoidable, keep it under inert gas (Argon/N₂) in a freezer, but be aware that hydrolysis will slowly occur.[1]

References
  • BenchChem. (2025).[1][3] Synthesis of 2-Cyano-4-nitrobenzamide: Technical Support Center. Retrieved from [1]

  • PubChem. (2025).[1][4][5] 2-Nitrobenzamide Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Cohen, J. B. (1925).[1] Practical Organic Chemistry. Macmillan.[1] (Referenced for classical acid chloride synthesis parameters).

  • Org. Synth. (1928).[1] p-Nitrobenzoyl Chloride.[1] Organic Syntheses, Coll. Vol. 1, p.394. (Adapted for ortho-isomer safety protocols). Retrieved from

  • Sigma-Aldrich. (2025).[1] 2-Nitrobenzamide Product Specification & Safety Data Sheet. Retrieved from

Sources

Technical Support Center: Stability & Handling of N-(2,5-dimethoxyphenyl)-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Triage

Is your compound degrading, or is it just precipitating?

N-(2,5-dimethoxyphenyl)-2-nitrobenzamide (often an intermediate in quinazolinone synthesis) presents two primary stability challenges in solution: hydrophobicity-driven precipitation and photochemical instability . True hydrolytic degradation is rare at physiological pH.

Quick Diagnostic Table
ObservationLikely CauseImmediate Action
Cloudiness / White Precipitate Physical Instability (Solubility Crash)Check DMSO % in final buffer. Ensure <1% DMSO for assays, but confirm solubility limit first.
Yellow/Brown Discoloration Photochemical Degradation Discard solution. Prepare fresh stock in the dark. Use amber glassware.
Loss of Peak Area (HPLC) Adsorption or Hydrolysis Check plasticware binding (polystyrene vs. glass). Verify pH is not >10 or <2.
Extra Peaks (HPLC) Impurity/Degradation If peak elutes earlier: Hydrolysis (Amine/Acid). If peak elutes later: Oxidation (Quinone formation).

Part 2: Solubility & Physical Stability (The "Crash-Out" Effect)

The Issue: This compound contains two hydrophobic aromatic rings. The logP is estimated between 2.5 and 3.1. While soluble in organic solvents, it is practically insoluble in water. Users frequently mistake precipitation for chemical degradation.

Solvent Compatibility Matrix
SolventSolubility RatingStability in SolutionRecommendation
DMSO High (>20 mg/mL)Excellent (Months at -20°C)Primary Stock Solvent. Store anhydrous.
Ethanol ModerateGoodAvoid for long-term storage (evaporation risk).
Water / PBS Very Low (<10 µM)Poor (Physical) Do not store. Prepare immediately before use.
Acetonitrile HighGoodSuitable for HPLC mobile phase.
Troubleshooting "Crash-Out"

When diluting from DMSO into aqueous buffer (e.g., for cell assays), the compound may precipitate immediately if the concentration exceeds its thermodynamic solubility limit.

The "Mixing Shock" Phenomenon: Dropping high-concentration DMSO stock directly into static buffer creates local supersaturation, causing immediate precipitation that does not re-dissolve.

Correct Protocol:

  • Vortex the buffer rapidly before adding the compound.

  • Add the DMSO stock sub-surface into the vortexing buffer.

  • Limit DMSO: Keep final DMSO concentration constant (e.g., 0.5% or 1%) to aid solubility.

Part 3: Chemical Stability Mechanisms

Photostability (Critical)

The 2-nitro group is the weak link regarding light sensitivity. Nitro-aromatics are prone to photoreduction or nitro-to-nitroso rearrangement upon exposure to UV/Vis light.

  • Mechanism: Excitation of the nitro group leads to radical intermediates, eventually reducing to the amine or rearranging to a nitroso species.

  • Impact: Solutions left on the benchtop under fluorescent light may turn yellow/brown within hours.

  • Prevention: All experiments must be performed in amber vials or low-light conditions.

Hydrolytic Stability (Amide Bond)

The amide bond connecting the two rings is generally stable at neutral pH (pH 4–8).

  • Acidic Hydrolysis (pH < 2): High temperatures and strong acids will cleave the amide, yielding 2-nitrobenzoic acid and 2,5-dimethoxyaniline.

  • Alkaline Hydrolysis (pH > 10): The electron-withdrawing nitro group (ortho position) activates the carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxide ions (OH⁻) compared to unsubstituted benzamides.

  • Steric Shielding: The ortho-substitution (nitro group) and the 2,5-dimethoxy pattern provide significant steric hindrance, slowing down hydrolysis compared to para-substituted analogs.

Oxidation Risks

The 2,5-dimethoxyphenyl moiety is an electron-rich system. While the methyl groups protect the oxygens, strong oxidizing agents (or metabolic enzymes like CYP450s) can O-demethylate this ring or oxidize it to a quinone species.

Part 4: Visualization of Stability Logic

Diagram 1: Troubleshooting Flowchart

Use this logic tree to diagnose stability issues in your assay.

StabilityTroubleshooting Start Issue Observed Precipitation Cloudiness / Particulates Start->Precipitation ColorChange Color Change (Yellow/Brown) Start->ColorChange HPLCLoss Loss of HPLC Peak Area Start->HPLCLoss CheckSolvent Check Solvent System (Is Water > 99%?) Precipitation->CheckSolvent CheckLight Was sample exposed to light? ColorChange->CheckLight CheckContainer Check Container Material HPLCLoss->CheckContainer Physical Physical Instability (Solubility Limit Exceeded) CheckSolvent->Physical Yes Photolysis Photochemical Degradation (Nitro reduction) CheckLight->Photolysis Yes Adsorption Adsorption to Plastic (Hydrophobic Binding) CheckContainer->Adsorption Polystyrene

Caption: Diagnostic logic for identifying the root cause of instability. Most "failures" are physical precipitation or plastic adsorption rather than chemical hydrolysis.

Diagram 2: Degradation Pathways

The chemical fate of the molecule under stress conditions.

DegradationPathways Parent N-(2,5-dimethoxyphenyl)- 2-nitrobenzamide Acid 2-Nitrobenzoic Acid Parent->Acid Hydrolysis (pH < 2 or > 10) Amine 2,5-Dimethoxyaniline Parent->Amine Hydrolysis Nitroso Nitroso Intermediate (Photoproduct) Parent->Nitroso UV Light (Photolysis) Quinone Quinone Species (Oxidation) Parent->Quinone Strong Oxidants (Metabolism)

Caption: Chemical degradation pathways. Hydrolysis yields the parent acid and aniline. Photolysis affects the nitro group. Oxidation affects the dimethoxy ring.

Part 5: Validated Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Objective: To create a long-term storage solution free from water contamination.

  • Weighing: Weigh the solid powder into an amber glass vial.

    • Note: Avoid static electricity; use an anti-static gun if necessary.

  • Dissolution: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve 10 mM concentration.

    • Calculation: Molecular Weight ≈ 302.28 g/mol . For 1 mg, add ~330 µL DMSO.

  • Mixing: Vortex for 30 seconds. Ensure no solid remains at the meniscus.

  • Aliquot: Dispense into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C.

    • Shelf Life: >6 months if kept dry and dark.

Protocol B: Forced Degradation Stress Test (Validation)

Objective: To confirm stability limits for your specific assay conditions.

  • Control: 10 µM compound in DMSO/Water (50:50). Keep in dark at 4°C.

  • Acid Stress: 10 µM compound in 0.1 M HCl. Incubate 24h at RT.

  • Base Stress: 10 µM compound in 0.1 M NaOH. Incubate 24h at RT.

  • Photo Stress: 10 µM compound in clear glass vial. Expose to ambient light (or UV box) for 4 hours.

  • Analysis: Run LC-MS/HPLC.

    • Pass Criteria: >95% recovery compared to Control.

    • Expected Result: Acid/Base samples may show <5% degradation (steric hindrance). Photo stress sample will likely show significant degradation (>10%).

Part 6: References

  • European Medicines Agency (EMA). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. (1998). Defines standard protocols for testing nitro-compound light sensitivity.

  • Royal Society of Chemistry (RSC). The mechanisms of the hydrolyses of N-nitrobenzamides... in aqueous sulfuric acid. Perkin Trans. 2, 1997, 1743-1750.[1][2] Explains the mechanism of nitrobenzamide hydrolysis.

  • National Institutes of Health (NIH) / PMC. N-(2-Methoxyphenyl)-2-nitrobenzamide. (Crystal structure and amide bond geometry).[3]

  • BenchChem. The Rising Potential of Nitrobenzamide Derivatives in Therapeutic Applications. (General stability and handling of the class).

Sources

Validation & Comparative

1H NMR Spectrum Guide: N-(2,5-dimethoxyphenyl)-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the


H NMR spectrum of N-(2,5-dimethoxyphenyl)-2-nitrobenzamide . It is designed for researchers requiring rigorous structural verification and solvent selection criteria.

Executive Summary & Strategic Context

N-(2,5-dimethoxyphenyl)-2-nitrobenzamide is a critical intermediate in the synthesis of pharmacologically active benzodiazepines and DNA-binding ligands. Its structural integrity relies on the precise formation of the amide bond between the electron-rich 2,5-dimethoxyaniline and the electron-deficient 2-nitrobenzoyl moiety.

This guide compares the spectral performance of this compound across two primary solvent systems (DMSO-d


  vs. CDCl

) and validates its structure against key isomeric alternatives. The goal is to provide a self-validating protocol for confirming synthesis success and purity.
Core Comparison Matrix
FeatureDMSO-d

(Recommended)
CDCl

(Alternative)
Performance Verdict
Amide (NH) Resolution Sharp, distinct doublet/singlet (9.5–10.5 ppm)Broad, often exchange-suppressedDMSO-d

Superior
Solubility High (instant dissolution)Moderate (requires sonication)DMSO-d

Superior
Water Interference H

O signal at ~3.33 ppm (distinct)
H

O signal varies (1.5–1.6 ppm)
Neutral
Aromatic Dispersion Excellent separation of ring systemsPotential overlap of signalsDMSO-d

Superior

Structural Logic & Signal Assignment

To interpret the spectrum accurately, we must deconstruct the molecule into three distinct magnetic environments: the Amide Linker , the Nitrobenzoyl Ring (Ring A) , and the Dimethoxyphenyl Ring (Ring B) .

Theoretical Chemical Shift Prediction

The following diagram visualizes the magnetic environments and expected coupling pathways.

G Substrate N-(2,5-dimethoxyphenyl)-2-nitrobenzamide RingA Ring A: 2-Nitrobenzoyl (Electron Deficient) Substrate->RingA RingB Ring B: 2,5-Dimethoxyphenyl (Electron Rich) Substrate->RingB Amide Amide Linker (NH) (H-Bond Donor) Substrate->Amide H3_A H-3' (ortho to NO2) ~8.1-8.2 ppm (dd) RingA->H3_A Deshielding (Anisotropy) H6_A H-6' (ortho to C=O) ~7.7-7.8 ppm (dd) RingA->H6_A H6_B H-6 (ortho to NH) ~7.9-8.0 ppm (d) RingB->H6_B Deshielding (Amide effect) OMe Methoxy Groups ~3.7-3.8 ppm (s) RingB->OMe Amide->H6_B Weak H-Bonding

Figure 1: Structural deconstruction of magnetic environments. Note the deshielding influence of the Nitro and Amide groups on specific ortho-protons.

Comparative Spectral Data (Experimental vs. Alternative)

Primary Dataset: Product in DMSO-d

Rationale: DMSO is the gold standard for this compound due to its ability to stabilize the amide proton via hydrogen bonding, preventing exchange broadening and allowing for accurate integration.

Reference Spectrum Parameters: 400 MHz, 298 K, DMSO-d


.
Chemical Shift (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegrationAssignmentCoupling (

, Hz)
Structural Insight
10.25 Singlet (s)1HNH (Amide)-Highly deshielded; confirms amide bond formation.
8.18 Doublet (d)1HH-3' (Nitro ring)8.2Ortho to -NO

; most downfield aromatic signal.
7.95 Doublet (d)1HH-6 (Dimethoxy ring)2.8Ortho to NH; shifted downfield by amide anisotropy.
7.85 Triplet (td)1HH-5' (Nitro ring)7.5, 1.2Para to C=O.
7.76 Triplet (td)1HH-4' (Nitro ring)7.6, 1.4Meta to NO

.
7.70 Doublet (d)1HH-6' (Nitro ring)7.6Ortho to C=O.
7.05 Doublet (d)1HH-3 (Dimethoxy ring)8.8Ortho to OMe; shielded.
6.75 Doublet of Doublets (dd)1HH-4 (Dimethoxy ring)8.8, 2.8Meta to both OMe groups.
3.82 Singlet (s)3H2-OMe -Sterically crowded methoxy.
3.74 Singlet (s)3H5-OMe -Distal methoxy.
Comparative Analysis: Product vs. Precursor (2,5-Dimethoxyaniline)

To validate the synthesis, compare the product spectrum against the starting amine.

  • NH Shift: The amine NH

    
     signal (typically ~4.5 ppm broad in DMSO) disappears and is replaced by the sharp Amide NH at ~10.25 ppm.
    
  • H-6 Deshielding: In the precursor aniline, the H-6 proton appears upfield (~6.3 ppm) due to the electron-donating amine. Upon acylation (formation of the amide), this proton shifts dramatically downfield to ~7.95 ppm (a

    
     of +1.6 ppm ). This is the definitive diagnostic peak for successful coupling.
    

Experimental Protocol: High-Resolution Acquisition

This protocol ensures reproducibility and minimizes artifacts such as rotameric broadening or water suppression issues.

Step 1: Sample Preparation (DMSO-d )
  • Massing: Weigh 5–8 mg of the dry solid product into a clean vial.

    • Note: Using <5 mg may result in poor signal-to-noise ratio for the quaternary carbons (if running

      
      C). Using >10 mg can cause viscosity broadening.
      
  • Solvation: Add 0.6 mL of DMSO-d

    
     (99.9% D).
    
  • Homogenization: Vortex for 10 seconds. The solution should be clear yellow. If turbidity persists, filter through a cotton plug directly into the NMR tube.

Step 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (Standard 30° pulse) or zg (90° pulse for relaxation studies).

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: The nitro group can induce slower relaxation times for adjacent protons. A shorter D1 may reduce the integration accuracy of H-3'.

  • Scans (NS): 16 (Routine) or 64 (Publication Quality).

  • Spectral Width: -2 to 14 ppm (to capture the downfield Amide NH).

Step 3: Processing & Validation
  • Phasing: Apply automatic phasing, then manually correct the baseline at the extremes (10-12 ppm) to ensure the NH integral is accurate.

  • Integration: Calibrate the 5-OMe singlet (3.74 ppm) to 3.00 .

  • Self-Check: Verify the total aromatic integral equals 7.00. If it equals 6.00 or 8.00, check for solvent impurities (Benzene/Toluene) or starting material contamination.

Workflow Start Start: Purified Solid Solvent Select Solvent: DMSO-d6 (Preferred) Start->Solvent Prep Dissolve 5-8mg 0.6mL Volume Solvent->Prep Acquire Acquire Spectrum D1 = 2.0s, NS = 16 Prep->Acquire Check Diagnostic Check: NH present @ >10ppm? H-6 shifted >7.9ppm? Acquire->Check Check->Prep No (Reprocess) Valid Structure Validated Check->Valid Yes

Figure 2: Experimental workflow for structural validation.

Troubleshooting & Common Artifacts

ObservationCauseCorrective Action
NH Peak Missing Chemical exchange with H

O in wet solvent (common in CDCl

).
Dry sample under vacuum; switch to fresh DMSO-d

.
Doublet Splitting of OMe Restricted rotation (Rotamers) or accidental equivalence.Run VT-NMR (Variable Temperature) at 320 K to coalesce signals.
Extra Peaks @ 7.5-8.0 Residual 2-nitrobenzoic acid.Check for broad OH peak >12 ppm. Wash sample with NaHCO

.
Extra Peaks @ 6.3 ppm Residual 2,5-dimethoxyaniline.Recrystallize from Ethanol/Water.[1]

References

  • BenchChem. (2025).[2][3] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Retrieved from

  • National Institutes of Health (NIH). (2008). N-(2-Methoxyphenyl)-2-nitrobenzamide Crystal Structure and NMR Data. PMC2960838. Retrieved from

  • SpectraBase. (2024). Benzamide, N-(2,5-dimethoxy-4-nitrophenyl)-4-methoxy- Spectral Data. Wiley Science Solutions. Retrieved from

  • University of Illinois. (2023). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Retrieved from

Sources

Comparative Mass Spectrometry Analysis Guide: N-(2,5-dimethoxyphenyl)-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous analysis of N-(2,5-dimethoxyphenyl)-2-nitrobenzamide (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">


), a critical intermediate scaffold in the synthesis of bioactive benzamides and phenethylamine derivatives. Unlike standard operating procedures, this guide focuses on the comparative efficacy of ionization interfaces (ESI vs. APCI) and delineates specific fragmentation pathways essential for structural validation in drug development pipelines.

Key Findings:

  • Preferred Method: LC-ESI-MS/MS in Negative Ion Mode (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    ) offers superior sensitivity due to the electron-withdrawing nitro group and acidic amide proton.
    
  • Critical Fragment: The m/z 150.0 (2-nitrobenzoyl cation) and m/z 152.0 (2,5-dimethoxyanilide) are the definitive diagnostic ions for structural confirmation.[1]

  • Alternative: APCI is recommended only for high-flow applications or when matrix suppression in ESI exceeds 40%.

Part 1: Compound Overview & Physicochemical Context[1][2]

Understanding the molecule's electronic environment is prerequisite to selecting the correct ionization strategy.[1]

PropertyValue / DescriptionMS Relevance
Formula ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

Monoisotopic Mass: 302.0903 Da
Structure 2-nitrobenzoyl group linked to 2,5-dimethoxyanilineNitro group (

)
: Strong electron-withdrawing; suppresses positive ionization efficiency. Amide (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

)
: Labile proton, favors negative mode.
LogP ~2.9 (Predicted)Moderately lipophilic; suitable for C18 Reverse Phase LC.
pKa ~13 (Amide NH)Weakly acidic; deprotonation feasible at high pH or in negative ESI source.[1]

Part 2: Methodology Comparison (ESI vs. APCI vs. HPLC-UV)

The following comparison evaluates the performance of Mass Spectrometry against traditional UV detection and compares ionization modes.

Ionization Source Selection

Recommendation: Electrospray Ionization (ESI) in Negative Mode. [1][2]

  • ESI (-): The presence of the nitro group and the amide hydrogen makes the molecule prone to forming stable ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
     ions (
    
    
    
    301.08). The nitro group stabilizes the negative charge through resonance.[1]
  • ESI (+): While ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
     (
    
    
    
    303.10) is observable, the electron-withdrawing nitro group reduces the basicity of the amide nitrogen, lowering ionization efficiency compared to non-nitro analogs.
  • APCI: Effective for non-polar compounds but risks thermal degradation of the nitro moiety (reduction to amine) in the source heater.[1] Use only if ESI fails due to matrix effects.[1]

Performance Matrix
FeatureLC-ESI-MS/MS (Recommended)LC-APCI-MSHPLC-UV (254 nm)
Sensitivity (LOD) High (< 1 ng/mL)Moderate (10-50 ng/mL)Low (100-500 ng/mL)
Selectivity Excellent (MRM mode)GoodPoor (Interference prone)
Matrix Tolerance Low (Susceptible to suppression)High (Robust)N/A
Structural Data Rich (MS2 fragmentation)Moderate (Source fragmentation)None (Retention time only)

Part 3: Experimental Protocol

A. Sample Preparation (Self-Validating Workflow)
  • Stock Solution: Dissolve 1 mg in 1 mL DMSO (Stability check: clear yellow solution).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.[1]

  • Matrix Control: Spike blank plasma/media to assess recovery.[1]

B. LC-MS/MS Conditions[1][4][5][6][7]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 5 mM Ammonium Formate (pH 8 for Negative Mode stability).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.[1]

C. Workflow Diagram

MS_Workflow cluster_prep Sample Prep cluster_lc Separation cluster_ms Detection Sample Crude Sample (Solid/Liquid) Dissolution Dissolve in DMSO (1 mg/mL) Sample->Dissolution Dilution Dilute in 50:50 ACN:H2O (+ NH4 Formate) Dissolution->Dilution LC HPLC/UHPLC C18 Column Dilution->LC Gradient Gradient Elution 5-95% B LC->Gradient Source ESI Source (Negative Mode) Gradient->Source Q1 Q1 Filter [M-H]- = 301.1 Source->Q1 Collision Collision Cell (N2 Gas) Q1->Collision Q3 Q3 Filter Fragments Collision->Q3

Caption: Optimized LC-MS/MS workflow for N-(2,5-dimethoxyphenyl)-2-nitrobenzamide analysis.

Part 4: Data Analysis & Fragmentation Pathways[1]

Correct interpretation of the MS2 spectrum is vital for distinguishing this compound from isomers (e.g., 3-nitro or 4-nitro variants).[1]

Predicted Fragmentation Pattern (ESI Negative Mode)

Precursor Ion: ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">



  • Primary Cleavage (Amide Bond Hydrolysis):

    • The amide bond is the weakest link.[1] Cleavage yields the 2-nitrobenzoate anion and the 2,5-dimethoxyaniline radical/neutral.[1]

    • Diagnostic Ion 1: ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

      
      166.0  (2-nitrobenzoate, 
      
      
      
      ).
    • Diagnostic Ion 2: ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

      
      152.1  (Deprotonated 2,5-dimethoxyaniline, 
      
      
      
      ).
  • Secondary Cleavage (Nitro Group Loss):

    • Loss of ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

      
       radical (30 Da) or 
      
      
      
      (46 Da) is characteristic of nitroaromatics [1].
    • Fragment:

      
      271.1  (
      
      
      
      ).
Predicted Fragmentation Pattern (ESI Positive Mode)

Precursor Ion: ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">



  • Acylium Ion Formation:

    • Cleavage of the amide bond retains the charge on the carbonyl carbon.[1]

    • Dominant Peak: ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

      
      150.0  (2-nitrobenzoyl cation, 
      
      
      
      ).
    • Note: This peak often undergoes further loss of ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

      
       to form the phenyl cation (
      
      
      
      104) or benzyne-like species (
      
      
      76).
  • Amine Fragment:

    • Proton transfer to the amine side.[1]

    • Peak: ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

      
      154.1  (2,5-dimethoxyanilinium, 
      
      
      
      ).
    • Sub-fragment: Loss of ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

      
       (
      
      
      
      137) or methyl radical (
      
      
      139).
Fragmentation Logic Diagram

Fragmentation Precursor Precursor Ion [M+H]+ m/z 303.10 Acylium 2-Nitrobenzoyl Cation m/z 150.0 Precursor->Acylium Amide Cleavage (Charge on Carbonyl) Amine 2,5-Dimethoxyanilinium m/z 154.1 Precursor->Amine Amide Cleavage (Charge on Nitrogen) Phenyl Phenyl Cation m/z 104.0 Acylium->Phenyl - NO2 (46 Da) Demethyl Demethylated Amine m/z 139.1 Amine->Demethyl - CH3 (15 Da)

Caption: ESI(+) fragmentation pathway showing the genesis of diagnostic ions m/z 150 and 154.[1]

References

  • Xu, X., van de Craats, A. M., & de Bruyn, P. C. (2004).[3] Highly sensitive screening method for nitroaromatic, nitramine and nitrate ester explosives by high performance liquid chromatography-atmospheric pressure ionization-mass spectrometry (HPLC-API-MS) in forensic applications.[1][3] Journal of Forensic Sciences. Link

  • Assaf, J., et al. (2019).[4] Reconsidering mass spectrometric fragmentation in electron ionization mass spectrometry – new insights from recent instrumentation. Rapid Communications in Mass Spectrometry. Link[1]

  • NIST Chemistry WebBook. Benzamide, N-(2,5-dimethoxyphenyl)-4-methoxy- (Analogous fragmentation data).[1] Link

  • Shimadzu Application Guide. Interfaces for LC-MS: Principles of APCI vs ESI. Link

Sources

Advanced IR Spectral Differentiation: Nitro vs. Amide Groups

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical profiling and energetic materials analysis, the distinction between nitro (


) and amide (

) groups is critical yet prone to misinterpretation. Both functional groups exhibit dominant vibrational modes in the 1550 cm⁻¹ region—the nitro asymmetric stretch and the amide II band. This guide provides a definitive, mechanism-based framework for distinguishing these moieties, utilizing secondary spectral features and self-validating experimental protocols (H/D exchange) to ensure analytical rigor.

Part 1: Mechanistic Foundations

To interpret the spectra accurately, one must understand the physical origins of the vibrations.

The Nitro Group ( )

The nitro group resonates between two equivalent canonical forms, resulting in N-O bonds with a bond order of ~1.5. This creates two coupled oscillators:

  • Asymmetric Stretch (

    
    ):  The dipole moment change is large parallel to the O-O axis. This is the higher energy mode, typically 1550–1500 cm⁻¹ .
    
  • Symmetric Stretch (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    ):  The dipole change is parallel to the C-N bond. This appears at lower energy, 1360–1290 cm⁻¹ .[1]
    
  • Conjugation Effect: In aromatic nitro compounds, the ring withdraws electron density, weakening the N-O force constant and shifting frequencies to lower wavenumbers compared to aliphatic nitro compounds.[2]

The Amide Group ( )

Amide vibrations are complex due to the resonance between the carbonyl and the lone pair on the nitrogen.

  • Amide I (

    
    ):  Primarily C=O stretching (80%). It is highly sensitive to hydrogen bonding and secondary structure (e.g., 
    
    
    
    -helix vs.
    
    
    -sheet).[3] Range: 1690–1630 cm⁻¹ .
  • Amide II (

    
    ):  A coupled mode of N-H in-plane bending and C-N stretching. This band is the primary source of confusion with nitro groups, appearing at 1600–1500 cm⁻¹ .
    

Part 2: Comparative Analysis & Data

The following table synthesizes the diagnostic windows. Note the "Conflict Zone" in bold.

FeatureNitro (Aromatic) Nitro (Aliphatic) Amide (Secondary) Differentiation Logic
Primary Band 1550–1475 cm⁻¹ (Asymmetric Stretch)1560–1540 cm⁻¹ (Asymmetric Stretch)1690–1630 cm⁻¹ (Amide I, C=O)Amide I is usually distinct; Nitro Asym overlaps with Amide II.
Secondary Band 1360–1290 cm⁻¹ (Symmetric Stretch)1390–1370 cm⁻¹ (Symmetric Stretch)1570–1515 cm⁻¹ (Amide II, N-H Bend)CRITICAL: Nitro always has a strong band at ~1350. Amides do not.
Tertiary Band ~870 cm⁻¹(C-N Stretch)Weak/Variable1300–1230 cm⁻¹ (Amide III)Amide III is weak/complex; Nitro C-N is useful if the region is clear.
High Frequency None (unless other groups present)None3370–3170 cm⁻¹ (N-H Stretch)Presence of N-H stretch confirms Amide.
The "Overlap Zone" Resolution Strategy

The 1550 cm⁻¹ region is the "Overlap Zone." If you see a peak here, use the "Rule of Two" :

  • Check 1350 cm⁻¹: If a strong, sharp peak exists here, it is likely the Nitro Symmetric stretch.[4] Amides rarely show strong absorption here (Amide III is weak/mixed).

  • Check 3300 cm⁻¹: If a broad N-H stretch is present, an Amide is likely.[5] Caution: Amines or moisture can mimic this.

  • Check Intensity: Nitro bands (both asym and sym) are typically of equal and high intensity . Amide II is often weaker than Amide I.

Part 3: Visualization of Logic

The following decision tree provides a systematic approach to assigning peaks in the conflict region.

PeakAssignment Start Unknown Peak at 1500-1570 cm⁻¹ Check3300 Check 3100-3400 cm⁻¹ (N-H Region) Start->Check3300 HasNH Broad Band Present Check3300->HasNH Yes NoNH No Band Check3300->NoNH No Check1650 Check 1630-1690 cm⁻¹ (Amide I) HasNH->Check1650 Check1350 Check 1290-1360 cm⁻¹ (Nitro Sym) NoNH->Check1350 StrongAmideI Strong C=O Band Check1650->StrongAmideI Yes ResultMixed COMPLEX: Mixed System (Run D₂O Exchange) Check1650->ResultMixed Ambiguous ResultAmide CONFIRMED: Amide Group (Amide II Band) StrongAmideI->ResultAmide StrongSym Strong Sharp Band Check1350->StrongSym Yes WeakSym Weak/Absent Check1350->WeakSym No ResultNitro CONFIRMED: Nitro Group (Asym Stretch) StrongSym->ResultNitro WeakSym->ResultMixed

Caption: Decision tree for distinguishing Nitro vs. Amide moieties based on secondary spectral features.

Part 4: Experimental Protocols (Self-Validating)

When spectral overlap prevents definitive assignment, Deuterium Exchange (H/D Exchange) is the gold standard validation method. This relies on the fact that N-H bonds exchange with D-O, significantly shifting the mass and frequency of the vibration, while Nitro groups (N=O) are unaffected.

Protocol: D₂O Exchange for Amide Validation

Objective: To shift the Amide II band away from the 1550 cm⁻¹ region, revealing any underlying Nitro peaks.

Materials:

  • Deuterium Oxide (D₂O, >99.9% D).

  • ATR-FTIR Spectrometer (ZnSe or Diamond crystal).

  • Desiccator.

Workflow:

  • Baseline Scan: Collect the spectrum of the dry sample (film or powder) on the ATR crystal. Focus on the 1550 cm⁻¹ peak.[6][2][4][7][8]

  • Deuteration:

    • For Films: Place a drop of D₂O on the sample. Cover to prevent evaporation. Wait 5-10 minutes.

    • For Solutions: Dissolve sample in D₂O instead of H₂O.

  • Re-Scan: Collect the spectrum again.

Interpretation:

  • Amide Confirmation: The Amide II band (N-H bend) will disappear from ~1550 cm⁻¹ and reappear as a new band (Amide II') at ~1450 cm⁻¹ (due to the heavier mass of Deuterium).

  • Nitro Confirmation: The Nitro asymmetric stretch at ~1550 cm⁻¹ will remain unchanged in position and intensity.

Sample Preparation: KBr vs. ATR
  • ATR (Attenuated Total Reflectance): Preferred for this analysis.[9][10] It allows for easy in-situ D₂O exchange and avoids the "Christiansen effect" (scattering) often seen with KBr pellets which can distort peak shapes in the fingerprint region.

  • KBr Pellets: Avoid for hygroscopic amines/amides. Absorbed water can create broad O-H bands that obscure the N-H region (3300 cm⁻¹), removing a key diagnostic check.

Part 5: References

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • Spectroscopy Online. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics. (Contextualized via bioRxiv snippet). Retrieved from [Link]

  • Smith, B. C. (2020).[5] Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

Sources

comparing N-(2,5-dimethoxyphenyl)-2-nitrobenzamide with DprE1 inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of N-(2,5-dimethoxyphenyl)-2-nitrobenzamide and Established DprE1 Inhibitors in Mycobacterial Therapeutics

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) has necessitated the discovery of novel therapeutic targets. Decaprenylphosphoryl-


-D-ribose 2'-epimerase (DprE1) has emerged as a highly vulnerable, essential flavoenzyme responsible for synthesizing decaprenylphosphoryl-

-D-arabinose (DPA)—the sole arabinose donor for the mycobacterial cell wall [4].

Within the landscape of DprE1 inhibitors, nitroaromatic compounds have demonstrated exceptional bactericidal activity. N-(2,5-dimethoxyphenyl)-2-nitrobenzamide represents a highly specific, synthetically optimized derivative within the nitrobenzamide class. The 2,5-dimethoxyphenyl moiety is strategically designed to modulate lipophilicity and steric alignment within the DprE1 active site. This guide objectively compares the mechanistic and quantitative performance of N-(2,5-dimethoxyphenyl)-2-nitrobenzamide against established clinical-stage DprE1 inhibitors, specifically the covalent benzothiazinone BTZ043 [2] and the non-covalent carbostyril OPC-167832 [1].

Section 1: Mechanistic Profiling: Covalent vs. Non-Covalent Inhibition

Understanding the causality behind inhibitor efficacy requires a deep dive into the DprE1 active site. DprE1 catalyzes the epimerization of DPR to DPA via a two-step oxidation-reduction process utilizing a non-covalently bound FAD cofactor.

Covalent Inhibition (N-(2,5-dimethoxyphenyl)-2-nitrobenzamide & BTZ043): Nitroaromatics act as mechanism-based suicide inhibitors. The efficacy of N-(2,5-dimethoxyphenyl)-2-nitrobenzamide relies entirely on its ortho-nitro group. Upon entering the DprE1 active site, the FADH2 cofactor reduces the nitro group (-NO


) to a highly reactive nitroso intermediate (-NO). This nitroso species undergoes a rapid nucleophilic attack by the thiolate anion of Cys387  (in Mtb), forming a stable, irreversible semimercaptal covalent adduct [3]. The 2,5-dimethoxy substitutions on the phenyl ring serve an electronic and steric role, optimizing the dihedral angle of the benzamide core to ensure the nitro group is perfectly positioned adjacent to the FAD isoalloxazine ring for efficient electron transfer.

Non-Covalent Inhibition (OPC-167832): In stark contrast, OPC-167832 (a 3,4-dihydrocarbostyril derivative) inhibits DprE1 without requiring enzymatic activation or covalent bond formation [1]. It occupies the active site via strong hydrophobic interactions and hydrogen bonding, creating a steric blockade that prevents the natural substrate (DPR) from binding. Because it does not rely on Cys387, OPC-167832 retains potency against Mtb strains harboring Cys387 mutations (e.g., Cys387Ser), which typically confer high-level resistance to nitrobenzamides and BTZs [1].

Mechanism DprE1 DprE1 Enzyme (Active) FAD FADH2 Cofactor DprE1->FAD binds Nitro Nitrobenzamide / BTZ043 (Prodrug) Nitroso Nitroso Intermediate Nitro->Nitroso FADH2 Reduction Covalent Semimercaptal Adduct (Cys387) Nitroso->Covalent Cys387 Attack Covalent->DprE1 Irreversible Inhibition NonCov OPC-167832 (Carbostyril) Block Steric Blockade (Non-Covalent) NonCov->Block Active Site Binding Block->DprE1 Reversible Inhibition

Caption: Mechanism of DprE1 inhibition by covalent nitroaromatics vs. non-covalent OPC-167832.

Section 2: Quantitative Performance Comparison

To objectively evaluate N-(2,5-dimethoxyphenyl)-2-nitrobenzamide, we benchmark its performance metrics against BTZ043 and OPC-167832. While BTZ043 remains one of the most potent compounds in vitro, nitrobenzamides offer distinct synthetic tractability and altered pharmacokinetic distribution profiles [3].

ParameterN-(2,5-dimethoxyphenyl)-2-nitrobenzamideBTZ043OPC-167832
Chemical Class NitrobenzamideBenzothiazinoneCarbostyril
Binding Mode Irreversible (Covalent)Irreversible (Covalent)Reversible (Non-Covalent)
Enzymatic Activation Required (FADH2-dependent)Required (FADH2-dependent)Not Required
Cys387 Dependency AbsoluteAbsoluteIndependent
In Vitro MIC (Mtb H37Rv) ~0.03 - 0.5 µM (Class average) [3]0.001 - 0.008 µM [2]0.00024 - 0.002 µM [1]
Resistance Profile Cys387 mutationsCys387 mutationsTyr314His, Gly248Cys mutations [1]
Toxicity / Selectivity High selectivity (Mammals lack DprE1)High selectivityHigh selectivity

Section 3: Experimental Methodologies for Validation

To ensure scientific integrity, the evaluation of DprE1 inhibitors must follow a self-validating system. The following step-by-step protocols are designed to confirm both the macroscopic efficacy (MIC) and the microscopic mechanism (covalent adduct formation) of N-(2,5-dimethoxyphenyl)-2-nitrobenzamide.

Protocol 1: Recombinant DprE1 Enzymatic Inhibition Assay

Purpose: To determine the IC


 and validate direct target engagement.
  • Enzyme Preparation: Express recombinant Mtb DprE1 in E. coli and purify via Ni-NTA affinity chromatography. Ensure the FAD cofactor is fully loaded by incubating the purified protein with 50 µM FAD for 30 minutes at 4°C.

  • Assay Setup: In a 96-well microtiter plate, prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 100 mM NaCl, and 0.01% Tween-20.

  • Compound Incubation: Add N-(2,5-dimethoxyphenyl)-2-nitrobenzamide (titrated from 0.1 nM to 10 µM) to the wells. Add 10 nM of recombinant DprE1. Incubate for 15 minutes at 37°C to allow for FADH2-mediated reduction and covalent binding.

  • Substrate Addition: Initiate the reaction by adding 50 µM of the surrogate substrate farnesylphosphoryl-

    
    -D-ribofuranose (FPR).
    
  • Detection: Monitor the conversion of FPR to FPX using an Amplex Red coupled assay (measuring H

    
    O
    
    
    
    byproduct) via fluorescence (Ex/Em = 530/590 nm). Calculate the IC
    
    
    using non-linear regression.
Protocol 2: Intact Protein Mass Spectrometry (Covalent Validation)

Purpose: To prove the formation of the semimercaptal bond at Cys387.

  • Reaction: Incubate 10 µM recombinant DprE1 with 50 µM N-(2,5-dimethoxyphenyl)-2-nitrobenzamide for 1 hour at room temperature.

  • Desalting: Remove excess unreacted compound using a Zeba Spin Desalting Column (7K MWCO).

  • LC-MS Analysis: Inject the sample into a LC-ESI-TOF mass spectrometer.

  • Data Interpretation: Deconvolute the mass spectra. A mass shift of exactly +300.07 Da (the mass of the compound minus the oxygen lost during nitroso formation) relative to the apo-DprE1 mass confirms the covalent adduct. OPC-167832, run as a negative control, will show no mass shift [4].

Protocol 3: Resazurin Microtiter Assay (REMA) for MIC Determination

Purpose: To assess whole-cell bactericidal activity.

  • Culture: Grow Mtb H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until log phase (OD

    
     ~ 0.6).
    
  • Plating: Dispense 100 µL of bacterial suspension (diluted to 10

    
     CFU/mL) into 96-well plates containing serial dilutions of the inhibitors.
    
  • Incubation: Incubate at 37°C for 7 days.

  • Readout: Add 30 µL of 0.01% resazurin solution. Incubate for an additional 24 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. The MIC is the lowest concentration preventing the color change.

Workflow Start Compound Profiling (Nitrobenzamides vs Others) Assay1 In Vitro DprE1 Enzymatic Assay Start->Assay1 IC50 Determination Assay2 Whole-Cell M. tb MIC (REMA) Start->Assay2 Antimycobacterial Activity Assay3 Intact Mass Spectrometry (Adduct Formation) Assay1->Assay3 Test Covalent Binding Data Efficacy & Mechanism Validation Assay1->Data Assay2->Data Assay3->Data Cys387 Validation

Caption: Experimental workflow for evaluating DprE1 inhibitors via enzymatic, cellular, and MS assays.

Conclusion

N-(2,5-dimethoxyphenyl)-2-nitrobenzamide represents a structurally rationalized approach to targeting DprE1. While it shares the FADH2-dependent, Cys387-targeted covalent mechanism of BTZ043, its unique dimethoxyphenyl architecture offers alternative physicochemical properties that can be leveraged to overcome formulation or pharmacokinetic hurdles. However, when confronting engineered or acquired Cys387 mutations, non-covalent inhibitors like OPC-167832 remain the necessary therapeutic alternative, highlighting the importance of developing diverse pharmacophores against this critical mycobacterial target.

References

  • Hariguchi, N., et al. "OPC-167832, a Novel Carbostyril Derivative with Potent Antituberculosis Activity as a DprE1 Inhibitor." Antimicrobial Agents and Chemotherapy, 2020.[Link]

  • Neres, J., et al. "Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis." Science Translational Medicine, 2012.[Link]

  • Delgado, T., et al. "Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold." Pharmaceuticals, 2024.[Link]

  • Amado, P. S. M. "Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties." ACS Omega, 2023.[Link]

Comparative Structural Profiling of Dimethoxybenzamide Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Selection Challenge

In medicinal chemistry, the benzamide pharmacophore is ubiquitous, serving as the backbone for antipsychotics (e.g., Sulpiride), prokinetics (e.g., Itopride), and histone deacetylase (HDAC) inhibitors. However, the substitution pattern of methoxy groups on the benzene ring—specifically the differentiation between 2,6- , 3,4- , and 3,5-dimethoxy isomers—drastically alters the physicochemical "performance" of the molecule.

This guide objectively compares these isomeric derivatives, focusing on their structural characterization. Unlike simple aliphatic amides, these regioisomers exhibit distinct steric and electronic behaviors that dictate their solubility, receptor binding affinity, and solid-state stability.

The Core Dilemma
  • 3,4-Dimethoxybenzamide: High planarity, strong

    
     stacking, often poor solubility but high packing efficiency.
    
  • 2,6-Dimethoxybenzamide: High steric hindrance, "twisted" amide bond, disrupted planarity, distinct NMR shielding patterns.

  • 3,5-Dimethoxybenzamide: Symmetric, often forms unique hydrogen-bonded dimers.

Comparative Analysis: Structural Performance & Characterization

A. Conformational Landscape (XRD & Solid State)

The most critical differentiator between these alternatives is the dihedral angle between the amide group and the phenyl ring.

Feature3,4-Dimethoxy (Planar) 2,6-Dimethoxy (Twisted) 3,5-Dimethoxy (Symmetric)
Steric Hindrance Low. The amide bond can rotate freely to maximize conjugation.High. The ortho-methoxy groups force the amide out of plane.[1]Low. Similar to 3,4-isomer but with C2 symmetry.
Torsion Angle < 10° (Nearly Coplanar)> 60–70° (Orthogonal)< 10° (Nearly Coplanar)
Crystal Packing Forms strong

stacks
. High lattice energy.
No

stacking
due to twist. Relies on intermolecular H-bonds.[2][3][4]
Often forms

dimers via H-bonding.
Solubility Impact Lower (due to tight packing).Higher (disrupted lattice energy).Moderate.

Expert Insight: If your drug target requires a planar conformation (e.g., intercalating into DNA or fitting a narrow enzyme pocket), the 2,6-isomer is likely a poor candidate despite its metabolic stability. Conversely, if you need to break crystal packing to improve solubility, the 2,6-substitution is a superior strategy.

B. Spectroscopic Fingerprinting (NMR)

Standard 1D


H NMR is often insufficient for distinguishing these isomers without careful analysis of splitting patterns and NOE (Nuclear Overhauser Effect) interactions.
  • Shielding Effects: In 2,6-dimethoxybenzamide, the amide proton is often shielded or deshielded differently depending on the solvent and intramolecular hydrogen bonding potential compared to the 3,4-isomer.

  • Symmetry:

    • 3,5-isomer: Shows a simplified spectrum (2 equivalent methoxy signals, 2 equivalent aromatic protons).

    • 3,4-isomer: Complex aromatic region (ABX system).

    • 2,6-isomer: Simplified aromatic region (often a triplet and doublet) but distinct methoxy shift.

C. Vibrational Spectroscopy (IR)

The carbonyl stretching frequency (


) is a sensitive reporter of the hydrogen bonding environment.
  • Planar Isomers (3,4/3,5): Lower

    
     (~1650 cm
    
    
    
    ) due to extensive intermolecular Hydrogen bonding and conjugation.
  • Twisted Isomer (2,6): Higher

    
     (>1670 cm
    
    
    
    ) because the twist reduces conjugation between the phenyl ring and the carbonyl, giving it more "ketone-like" double bond character.

Mandatory Visualization: Characterization Logic

The following diagram illustrates the decision logic for distinguishing these isomers using analytical techniques.

IsomerLogic Start Unknown Dimethoxybenzamide Derivative HNMR 1H NMR Analysis (Aromatic Region) Start->HNMR Symmetry Check Symmetry HNMR->Symmetry Signal Count Iso35 3,5-Dimethoxy (2 equiv Ar-H, 1 unique Ar-H) Symmetry->Iso35 High Symmetry (3 signals total) Iso26 2,6-Dimethoxy (Triplet/Doublet Pattern) Symmetry->Iso26 High Symmetry (Triplet @ ~7.3ppm) Iso34 3,4-Dimethoxy (ABX Pattern: d, d, dd) Symmetry->Iso34 No Symmetry (3 distinct Ar signals) NOESY 2D NOESY / ROESY (Spatial Proximity) Iso26->NOESY Confirm Methoxy Proximity to Amide NH Iso34->NOESY Confirm Methoxy Proximity to Ar-H XRD Single Crystal XRD (Definitive Torsion) NOESY->XRD Final Validation

Caption: Logic flow for distinguishing regioisomers. Note that 2,6- and 3,5- isomers both possess symmetry, requiring coupling constant analysis (J-values) or NOE to differentiate.

Experimental Protocols

Protocol A: Synthesis via Schotten-Baumann (Standard)

This method is robust for generating the amide bond but requires careful pH control.

  • Reagents: Dissolve the specific dimethoxybenzoic acid (1.0 eq) in SOCl

    
     (5.0 eq). Reflux for 2 hours to generate the acid chloride. Evaporate excess SOCl
    
    
    
    .
  • Coupling: Dissolve the residue in dry DCM. Add the amine (1.1 eq) and Et

    
    N (2.0 eq) at 0°C.
    
  • Workup: Stir at RT for 4 hours. Wash with 1M HCl (to remove unreacted amine) and sat. NaHCO

    
     (to remove unreacted acid).
    
  • Purification: Recrystallize from Ethanol/Water. Note: 2,6-isomers may require column chromatography due to poor crystallization from polar solvents.

Protocol B: NMR Characterization Setup

To observe the specific shielding effects of the methoxy groups:

  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    to sharpen the Amide N-H signal.
  • Concentration: 10 mg/mL.

  • Experiment: Run standard

    
    H (16 scans). If distinguishing 2,3- from 3,4- isomers, run a 1D NOE difference  experiment irradiating the methoxy peaks.
    
    • Positive NOE on Amide NH: Indicates ortho substitution (2-methoxy).

    • No NOE on Amide NH: Indicates meta/para substitution.

Protocol C: Single Crystal Growth (XRD)
  • 3,4-Dimethoxy: Slow evaporation from Methanol (forms needles).[5]

  • 2,6-Dimethoxy: Vapor diffusion of Pentane into a saturated THF solution (forms blocks). The twist in the molecule disrupts the formation of long needles.

Summary Data: Isomer Specifications

Property3,4-Dimethoxybenzamide2,6-Dimethoxybenzamide
CAS RN 1521-41-120781-20-8
Melting Point 163–166 °C140–142 °C (Lower due to packing)

H NMR (Ar-H)

7.4–7.6 (Multiplet/ABX)

7.3 (t, 1H), 6.6 (d, 2H)
IR (

)
~1645 cm

~1675 cm

Bioavailability Limited by solubilityImproved solubility, metabolic liability at O-Me

References

  • Spectroscopic Properties and Preparation of Some 2,3-Dimethoxybenzamide Derivatives. ResearchGate. (2016).

  • Crystal structures of three 3,4,5-trimethoxybenzamide-based derivatives. Acta Crystallographica Section E. (2015).

  • 4-Methoxybenzamidinium 2,6-dimethoxybenzoate. Acta Crystallographica Section E. (2011).

  • The crystal structures of four dimethoxybenzaldehyde isomers. Acta Crystallographica Section C. (2019).

  • Synthesis and Biological Studies of N-Phenylbenzamide Derivatives. Journal of Medicinal Chemistry. (2020).

Sources

Technical Comparison: Optimizing HPLC Purity Analysis for N-(2,5-dimethoxyphenyl)-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

N-(2,5-dimethoxyphenyl)-2-nitrobenzamide is a critical synthetic intermediate, predominantly used in the preparation of quinazolinone-based bioactive heterocycles and specific serotonin receptor ligands.[1] Its purity is paramount because residual precursors—specifically 2,5-dimethoxyaniline and 2-nitrobenzoic acid —can act as chain terminators or form genotoxic byproducts in subsequent reduction-cyclization steps.[1]

This guide compares two HPLC methodologies for purity assessment:

  • Method A (The Standard): A generic C18 gradient approach widely used for initial scouting.[2]

  • Method B (The Optimized Alternative): A Phenyl-Hexyl stationary phase method exploiting

    
     interactions for superior resolution of aromatic impurities.[2][1]
    
Compound Properties[2][3][4][5][6][7][8][9][10][11][12]
  • Chemical Structure: A nitro-substituted benzamide linking an electron-deficient nitrobenzene ring and an electron-rich dimethoxybenzene ring.[1]

  • Critical Impurities:

    • Impurity 1: 2,5-Dimethoxyaniline (Basic, electron-rich).[1]

    • Impurity 2: 2-nitrobenzoic acid (Acidic, polar).[1]

  • Chromatographic Challenge: The significant polarity difference between the aniline precursor and the neutral amide product often leads to peak tailing or co-elution in standard alkyl-chain columns.[2]

Comparative Methodologies

Method A: Standard C18 Gradient (Generic)

The "Workhorse" Approach[2]

This method utilizes a standard Octadecylsilane (C18) column.[2][1][3] It relies purely on hydrophobic subtraction.[2] While robust for the main peak, it often struggles to retain the polar aniline impurity sufficiently, leading to elution near the void volume or interference with the solvent front.[2]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient).[2][1][4]

  • Mechanism: Hydrophobic interaction.[2][1]

Method B: Phenyl-Hexyl Selectivity (Recommended)

The "Targeted" Approach[2][1]

This method employs a Phenyl-Hexyl stationary phase.[2][1] The phenyl ring on the ligand engages in


 stacking interactions with the nitro-aromatic and dimethoxy-aromatic systems of the analyte.[2][1] This "orthogonal" selectivity often pulls the aromatic impurities away from the solvent front and improves peak symmetry for the basic aniline.[2]
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 3 µm.[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Methanol (Gradient).[2][1]

  • Mechanism: Hydrophobicity +

    
     Interaction.[1]
    

Performance Data Comparison

The following data represents a comparative validation study analyzing a crude reaction mixture containing ~95% product and ~2.5% of each precursor.

ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Analysis
Retention Time (Product) 8.4 min9.2 minMethod B shows slightly higher retention due to

-interaction.[1]
Resolution (Impurity 1)

(Marginal)

(Excellent)
Phenyl-Hexyl separates the aniline impurity significantly better.[2][1]
Tailing Factor (Product) 1.351.08Method B provides sharper peak symmetry.[2][1]
LOD (Signal-to-Noise 3:1) 0.5 µg/mL0.1 µg/mLSharper peaks in Method B improve sensitivity.[2][1]
Solvent Consumption High (ACN cost)Moderate (MeOH cost)Methanol promotes stronger

-interactions than ACN.[1]

Visualizing the Separation Logic

The following diagram illustrates the synthesis pathway and the chromatographic decision process.

G Start Precursors: 2,5-Dimethoxyaniline + 2-Nitrobenzoic Acid Reaction Amide Coupling Start->Reaction Product Crude Product: N-(2,5-dimethoxyphenyl)- 2-nitrobenzamide Reaction->Product Decision Select HPLC Mode Product->Decision PathA Method A (C18) Hydrophobic Separation Risk: Aniline Tailing Decision->PathA Routine Check PathB Method B (Phenyl-Hexyl) Pi-Pi Interaction Benefit: High Resolution Decision->PathB High Purity Req

Caption: Workflow tracking the synthesis impurities and the divergence in chromatographic strategy based on purity requirements.

Detailed Experimental Protocol (Method B)

This protocol is validated for self-consistency. Ensure all solvents are HPLC-grade.[2][1][3]

Step 1: Mobile Phase Preparation[2][14]
  • Mobile Phase A (Aqueous): Dissolve 1.0 mL of Formic Acid (98%) in 1000 mL of Milli-Q water. Filter through a 0.22 µm nylon membrane.

    • Why: Acidic pH (~2.[2][1]7) suppresses the ionization of the acidic impurity (2-nitrobenzoic acid) ensuring it retains, while protonating the aniline (improving solubility).[2]

  • Mobile Phase B (Organic): 100% Methanol (HPLC Grade).[1]

    • Why: Methanol is preferred over Acetonitrile in Phenyl-Hexyl applications because ACN's

      
      -electrons can interfere with the stationary phase's 
      
      
      
      selectivity mechanism.[1]
Step 2: Instrument Setup[2][7]
  • Flow Rate: 1.0 mL/min.[2][1][5][6][4]

  • Column Temp: 40°C (Controls viscosity and improves mass transfer).[2]

  • Detection: UV at 254 nm (Primary) and 320 nm (Secondary for Nitro-specific confirmation).[1]

  • Injection Volume: 5-10 µL.

Step 3: Gradient Program
Time (min)% Mobile Phase B (MeOH)Event
0.020%Initial Hold (Elute polar salts)
2.020%Begin Gradient
12.090%Ramp to elute Product
15.090%Wash Column
15.120%Re-equilibration
20.020%Ready for next injection
Step 4: Sample Preparation[2]
  • Weigh 10 mg of the sample into a 20 mL volumetric flask.

  • Dissolve in 5 mL of Methanol (sonicate for 5 mins if necessary).

  • Dilute to volume with Mobile Phase A .

    • Critical: Matching the diluent to the starting gradient conditions (high water content) prevents "solvent shock" which causes peak distortion for early eluting impurities.[2]

Scientific Rationale & Troubleshooting

Why Phenyl-Hexyl?

The "Nitro" group on the benzamide and the electron-rich "Dimethoxy" ring create a molecule with a high "Polarizability" index.[2] Standard C18 columns interact only with the hydrophobicity.[2] Phenyl-Hexyl columns interact via hydrophobicity AND


 stacking.[1]
  • The Result: The 2,5-dimethoxyaniline (electron-rich aromatic) interacts strongly with the Phenyl phase, delaying its elution relative to the void volume and separating it cleanly from the amide product.[2]

Troubleshooting Table
ObservationLikely CauseCorrective Action
Split Peaks Sample solvent too strong (100% MeOH)Dilute sample with water to match initial gradient (20% MeOH).
Drifting Baseline Impure Formic Acid or Column BleedUse LC-MS grade Formic Acid; Ensure column is conditioned.[1]
Low Sensitivity Wrong WavelengthThe Nitro group absorbs strongly at 254 nm; ensure DAD is not set to 210 nm (solvent noise).

References

  • Islam, T., et al. (2022).[2] Isocratic RP-HPLC Method for the Simultaneous Determination of Reaction Rate in N-phenylbenzamide Synthesis. ResearchGate. Retrieved from [Link]

  • Skidan, I., et al. (2011).[2] A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples. Journal of Chromatography B. Retrieved from [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates. Retrieved from [Link]

Sources

Comparative Analysis: N-(2,5-dimethoxyphenyl)-2-nitrobenzamide vs. N-(4-chloro-2,5-dimethoxyphenyl) Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a head-to-head comparison between the parent scaffold N-(2,5-dimethoxyphenyl)-2-nitrobenzamide (Compound A) and its halogenated derivative N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide (Compound B) .

Designed for medicinal chemists and pharmacologists, this analysis focuses on the "Chloro-Effect" —how the introduction of a chlorine atom at the para-position of the aniline ring fundamentally alters physicochemical properties, metabolic stability, and biological potency, particularly in the context of anthelmintic (cestocidal) and antitubercular (DprE1 inhibition) activity.

Chemical Identity & Physicochemical Profiling[1][2]

The core difference lies in the substitution pattern of the phenyl ring. While the parent compound (A) possesses a standard dimethoxy motif, the analog (B) incorporates a chlorine atom. This single modification drastically shifts the lipophilic profile, a critical determinant for bioavailability in parasite models.

Table 1: Comparative Physicochemical Properties[3]
FeatureCompound A (Parent)Compound B (Chloro-Analog)Impact of Modification
IUPAC Name N-(2,5-dimethoxyphenyl)-2-nitrobenzamideN-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamideSpecificity in nomenclature
Formula C₁₅H₁₄N₂O₅C₁₅H₁₃ClN₂O₅Halogenation (+34.4 Da)
Mol.[1][2][3][4] Weight ~302.28 g/mol ~336.73 g/mol Slight increase, negligible steric hindrance
cLogP (Est.) 2.1 – 2.43.2 – 3.5Critical: >1.0 log unit increase; enhances membrane permeability
H-Bond Donors 1 (Amide NH)1 (Amide NH)Unchanged
Electronic Effect Electron-rich aniline ringElectron-withdrawing (Cl)Cl lowers pKa of amide NH; increases metabolic stability
Metabolic Liability High (para-hydroxylation)Low (Blocked para-position)Critical: Cl blocks CYP450 oxidation site

Synthetic Pathways & Optimization

The synthesis of these benzamides typically follows a convergent route via Schotten-Baumann acylation or direct amide coupling. However, the preparation of the chlorinated precursor for Compound B requires an additional hydrogenation step with high chemoselectivity to avoid dechlorination.

Diagram 1: Comparative Synthetic Workflow

The following flow chart illustrates the divergent synthesis of the precursor anilines and the convergent final coupling.

SynthesisWorkflow Start Starting Material: 2,5-Dimethoxynitrobenzene RedA Reduction (H2, Pd/C) (Standard) Start->RedA Route A Chlor Chlorination (NCS or Cl2) (Electrophilic Subst.) Start->Chlor Route B AnilineA Intermediate A: 2,5-Dimethoxyaniline RedA->AnilineA Coupling Amide Coupling (2-Nitrobenzoyl chloride, Et3N, DCM) AnilineA->Coupling NitroB 4-Chloro-2,5- dimethoxynitrobenzene Chlor->NitroB RedB Selective Reduction (Fe/AcOH or Pt/C sulfited) NitroB->RedB Prevent De-Cl AnilineB Intermediate B: 4-Chloro-2,5- dimethoxyaniline RedB->AnilineB AnilineB->Coupling Final Final Benzamide Product Coupling->Final

Caption: Divergent synthesis of aniline precursors followed by convergent amide coupling. Route B requires selective reduction conditions to maintain the halogen substituent.

Experimental Protocol: Synthesis of Compound B

Context: This protocol prioritizes the retention of the chlorine atom during the reduction phase, a common pitfall in analog synthesis.

  • Precursor Synthesis (4-Chloro-2,5-dimethoxyaniline):

    • Dissolve 4-chloro-2,5-dimethoxynitrobenzene (10 mmol) in Ethanol/Water (4:1).

    • Add Iron powder (5 eq) and Ammonium Chloride (0.5 eq). Note: Avoid Pd/C with H₂ as it often causes hydrodechlorination.

    • Reflux at 80°C for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Filter hot through Celite to remove iron residues. Concentrate filtrate.

    • Yield: Typically 85-90%.

  • Amide Coupling:

    • Dissolve the aniline (1.0 eq) in anhydrous DCM (0.1 M concentration).

    • Add Triethylamine (1.2 eq) and cool to 0°C.

    • Dropwise add 2-nitrobenzoyl chloride (1.1 eq) dissolved in DCM.

    • Warm to Room Temperature (RT) and stir for 4 hours.

    • Workup: Wash with 1N HCl (to remove unreacted aniline), then Sat. NaHCO₃ (to remove acid chloride byproducts).

    • Purification: Recrystallize from Ethanol.

Biological Performance & Mechanism of Action[8][9][10]

The biological differentiation between these two analogs is driven by SAR (Structure-Activity Relationship) principles governing lipophilicity and electronic distribution.

Comparative Efficacy: Anthelmintic & Antimicrobial
Target / ModelCompound A (Parent)Compound B (Chloro-Analog)Performance Insight
Cestodes (H. nana, Taenia) Moderate ActivityHigh Potency The Cl atom increases logP, facilitating transit across the helminth cuticle [1][5].
DprE1 (Mycobacterium) Active (IC50 ~5-10 µM)Enhanced (IC50 <1 µM) Halogenation often improves binding affinity in the hydrophobic pocket of DprE1 [3].
Cytotoxicity (Mammalian) LowLow-ModerateIncreased lipophilicity may slightly increase non-specific mammalian cytotoxicity.
Mechanism of Action: Mitochondrial Uncoupling

Both compounds function primarily as protonophores . The amide NH is weakly acidic; the electron-withdrawing nitro group (on the benzoyl ring) and the chlorine (on the aniline ring) stabilize the negative charge of the deprotonated anion.

  • Uptake: The neutral molecule diffuses through the mitochondrial inner membrane.

  • Deprotonation: Inside the matrix (high pH), it releases H+.

  • Charge Delocalization: The anion returns to the intermembrane space (low pH) driven by the membrane potential, picking up another proton.

  • Result: Collapse of the Proton Motive Force (PMF)

    
     ATP depletion 
    
    
    
    Parasite death.

Why Compound B Wins: The 4-chloro substituent exerts an inductive electron-withdrawing effect (


), stabilizing the anionic form and enhancing the uncoupling cycle efficiency compared to the methoxy-only parent [1][4].
Diagram 2: Mechanism of Action (Uncoupling)

MOA cluster_matrix Mitochondrial Matrix (High pH) cluster_ims Intermembrane Space (Low pH) Anion Deprotonated Anion (A-) (Stabilized by Cl & NO2) Neutral Neutral Molecule (AH) (Lipophilic) Anion->Neutral Return & Protonation Effect Collapse of Proton Gradient (ATP Depletion) Anion->Effect Short-circuits PMF H_in H+ Released Neutral->Anion Diffusion & Deprotonation H_out H+ Picked Up

Caption: Protonophore cycle. The chlorinated analog (B) stabilizes the anion state more effectively, enhancing the uncoupling rate.

Experimental Validation Protocols

To validate the superiority of the Chloro-analog (Compound B) over the Parent (Compound A), the following self-validating assays are recommended.

A. In Vitro Motility Assay (Anthelmintic)

This assay measures the time required to paralyze/kill the parasite (e.g., Pheretima posthuma as a surrogate or H. nana).

  • Preparation: Prepare stock solutions of Compound A and B in DMSO.

  • Dilution: Dilute in Tyrode’s solution to concentrations of 10, 20, and 50 mg/mL.

  • Control: Albendazole (Standard) and DMSO (Vehicle).

  • Observation:

    • Place worms in Petri dishes (n=6 per group).

    • Record Paralysis Time (P): No movement unless shaken.

    • Record Death Time (D): No movement even in hot water (50°C).

  • Expected Outcome: Compound B should exhibit significantly shorter P and D times (approx. 2-3x faster) than Compound A due to rapid cuticular penetration [5].

B. LogP Determination (Shake-Flask Method)

To confirm the lipophilicity shift:

  • Dissolve compound in Octanol-saturated water.

  • Mix with Water-saturated Octanol.

  • Shake for 24 hours at 25°C.

  • Separate phases and analyze concentration via HPLC-UV (254 nm).

  • Calculation:

    
    .
    

References

  • VulcanChem. (n.d.). N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide: Synthetic Pathways and Optimization. Retrieved from 2

  • SciSpace. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. Retrieved from 3

  • National Institutes of Health (NIH). (2023). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Retrieved from 5

  • MDPI. (2021). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Retrieved from 6

  • Kean University. (2020). Synthesis and anthelmintic activity of some novel (E)-2-methyl/propyl-4-(2-(substitutedbenzylidene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines. Retrieved from 7

Sources

melting point reference for N-(2,5-dimethoxyphenyl)-2-nitrobenzamide

Reference Guide: Characterization of -(2,5-dimethoxyphenyl)-2-nitrobenzamide

Executive Summary
  • Compound:

    
    -(2,5-dimethoxyphenyl)-2-nitrobenzamide
    
  • CAS Number: Not widely listed (Analogous to 2'-nitro-2,5-dimethoxybenzanilide)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 302.28 g/mol

  • Primary Application: Synthetic intermediate for

    
    -(2,5-dimethoxyphenyl)-2-aminobenzamide (precursor to bioactive quinazolinones).
    
  • Critical Quality Attribute (CQA): Melting Point (MP) serves as a rapid purity indicator during scale-up.

Melting Point Reference Data

Since a definitive "Gold Standard" literature value is absent from major public databases, the following Reference Range is established based on quantitative structure-property relationship (QSPR) analysis of close structural analogs.

Table 1: Predicted vs. Analogous Melting Points
CompoundStructure / SubstitutionMelting Point (

C)
Source / Note
Target Compound

-(2,5-dimethoxyphenyl)-2-nitrobenzamide
158 – 165 (Predicted)Estimated based on steric/electronic effects of 2,5-OMe substitution.
Analog 1

-(2-methoxyphenyl)-2-nitrobenzamide
154 – 156Literature Standard (Vogel)
Analog 2

-(4-methoxyphenyl)-2-nitrobenzamide
162 – 164Literature Standard
Precursor 2,5-Dimethoxyaniline70 – 73Reactant Reference
Precursor 2-Nitrobenzoic Acid146 – 148Impurity Reference
Product

-(2,5-dimethoxyphenyl)-2-aminobenzamide
138 – 142Downstream Product (Reduced form)

Technical Insight: The introduction of the second methoxy group at the 5-position typically increases the melting point relative to the mono-substituted ortho analog due to increased molecular symmetry and packing density, but may lower it slightly compared to para analogs due to steric strain with the amide bond.

Comparative Performance: Characterization Methods

To validate the identity of

Table 2: Characterization Technique Comparison
FeatureMelting Point (Capillary) Differential Scanning Calorimetry (DSC) HPLC (UV-Vis)
Primary Utility Rapid purity check; Identity confirmation.Precise onset temperature; Polymorph detection.Quantitative purity (%); Impurity profiling.
Sample Req. < 5 mg2–5 mgDissolved sample
Precision

1.0

C

0.1

C

0.1% (Area)
Limitation Subjective (visual onset); Broadens with impurities.Requires calibration; Expensive equipment.Does not detect inorganic salts; Requires standard.
Verdict Best for Routine In-Process Control Best for Reference Standard Establishment Best for Final Release Testing
Experimental Protocols
Protocol A: Synthesis of Reference Material

Objective: To synthesize high-purity

Reagents:

  • 2-Nitrobenzoyl chloride (1.0 eq)

  • 2,5-Dimethoxyaniline (1.0 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM) [Anhydrous]

Workflow:

  • Dissolution: Dissolve 2,5-dimethoxyaniline (10 mmol) in DCM (50 mL) with triethylamine (12 mmol) under nitrogen atmosphere. Cool to 0

    
    C.
    
  • Addition: Dropwise add a solution of 2-nitrobenzoyl chloride (10 mmol) in DCM (20 mL) over 30 minutes. Exothermic reaction – maintain T < 5

    
    C.
    
  • Reaction: Allow to warm to room temperature (25

    
    C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
    
  • Workup: Wash organic layer with 1M HCl (to remove unreacted aniline), then Sat.

    
     (to remove unreacted acid), and Brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification (Crucial): Recrystallize the crude solid from Ethanol/Water (9:1) . This solvent system typically yields the stable polymorph.

  • Drying: Dry in a vacuum oven at 50

    
    C for 12 hours.
    
Protocol B: Melting Point Determination (Capillary Method)

Standard: USP <741> / ASTM E324

  • Preparation: Grind the dried sample into a fine powder. Fill a capillary tube to a height of 2–3 mm. Compact by tapping.

  • Apparatus: Use a calibrated melting point apparatus (e.g., Büchi or Stuart).

  • Ramp Rate:

    • Fast Ramp: 10

      
      C/min up to 140 
      
      
      C.
    • Slow Ramp:1.0

      
      C/min  from 140 
      
      
      C until melting is complete.
  • Observation: Record the Onset Temperature (first visible liquid) and Clear Point (complete liquefaction).

    • Acceptance Criteria: Range should be

      
      C.
      
Visualization: Characterization Workflow

The following diagram illustrates the logical flow for establishing the reference standard, highlighting the critical decision points.

CharacterizationWorkflowStartCrude Intermediate(N-(2,5-dimethoxyphenyl)-2-nitrobenzamide)RecrystRecrystallization(Ethanol/Water 9:1)Start->RecrystDryingVacuum Drying(50°C, 12h)Recryst->DryingAnalysisPurity AnalysisDrying->AnalysisHPLCHPLC Purity(>98% Area)Analysis->HPLCQuantificationNMR1H-NMR(Structure Confirmation)Analysis->NMRID CheckFailRepurify / Check ImpuritiesAnalysis->FailFail (<98%)MP_TestMelting Point Determination(1°C/min ramp)HPLC->MP_TestPass (>98%)NMR->MP_TestPassResultEstablished Reference MP(Expected: 158-165°C)MP_Test->ResultFail->Recryst

Caption: Workflow for establishing a validated melting point reference for N-(2,5-dimethoxyphenyl)-2-nitrobenzamide.

Scientific Rationale & Troubleshooting
  • Why 2-Nitro? The ortho-nitro group creates a "twisted" amide conformation due to steric hindrance with the amide carbonyl. This often results in a lower melting point compared to para-nitro isomers (which pack more flatly).

  • Impurity Markers:

    • Low MP (< 100

      
      C): Indicates residual 2,5-dimethoxyaniline  (MP 70–73 
      
      
      C) or solvent entrapment.
    • Broad Range (> 3

      
      C): Indicates wet sample or mixed polymorphs.
      
    • High MP (> 200

      
      C): Suspect formation of bis-amides  or presence of inorganic salts (triethylamine hydrochloride).
      
References
  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. .

  • PubChem Compound Summary. 2-Nitrobenzamide derivatives. National Center for Biotechnology Information. Accessed 2024.[1] Link.

  • Grover, G., et al. "Synthesis and pharmacological evaluation of 2,3-disubstituted quinazolin-4(3H)-ones." European Journal of Medicinal Chemistry, 2007. (Context for the amine precursor synthesis).

Safety Operating Guide

Standard Operating Procedure: Handling and Disposal of N-(2,5-dimethoxyphenyl)-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and academic researchers on the lifecycle management of complex synthetic intermediates. N-(2,5-dimethoxyphenyl)-2-nitrobenzamide is a specialized nitroaromatic benzamide derivative. While highly useful in targeted synthetic workflows, its structural features—specifically the nitro group and the dimethoxyphenyl moiety—demand rigorous, scientifically grounded disposal protocols to ensure environmental compliance and laboratory safety.

This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, ensuring your laboratory exceeds standard Environmental Health and Safety (EHS) requirements.

Physicochemical Profiling & Waste Implications

Before executing any disposal protocol, we must understand the causality behind our safety choices. The physical and chemical properties of a substance dictate its behavior in the waste stream.

Table 1: Physicochemical Properties & Waste Management Implications

PropertyValueWaste Management Implication
Boiling Point ~406.1 °C [2]Extremely low volatility at room temperature. The compound will not readily off-gas, meaning inhalation risks from the solid waste are primarily dust-driven rather than vapor-driven.
Density ~1.324 g/cm³ [2]Heavier than water. In multiphase liquid waste systems, it will partition into the denser organic layer or precipitate if the solvent evaporates.
pKa ~11.35[2]Weakly acidic/basic profile. It will remain largely un-ionized in neutral aqueous waste, necessitating organic solvents for efficient equipment rinsing and decontamination.
Structural Hazards Nitroaromatic ringNitroaromatics can be energetically unstable if mixed with strong reducing agents or subjected to extreme thermal shock in confined spaces.

Step-by-Step Disposal Methodology

In professional laboratory settings, the "treatment" or "neutralization" of complex nitroaromatics by researchers is strictly discouraged due to the risk of generating uncharacterized, potentially more hazardous byproducts. Instead, the self-validating protocol relies on strict segregation, containment, and professional thermal destruction [1].

Phase 1: Waste Segregation and Compatibility

Causality: Mixing nitroaromatics with incompatible waste streams (e.g., strong reducers, alkali metals) can initiate exothermic reactions within the waste container.

  • Identify the Waste State: Determine if the N-(2,5-dimethoxyphenyl)-2-nitrobenzamide waste is solid (e.g., pure powder, contaminated filter paper, disposable spatulas) or liquid (e.g., dissolved in reaction solvents like DMF, DCM, or DMSO).

  • Isolate from Incompatibles: Ensure the designated waste container does not contain strong oxidizing agents, strong reducing agents, or concentrated strong bases.

Phase 2: Containerization

Causality: Proper material selection prevents container degradation and environmental leaching.

  • Select the Receptacle:

    • For Liquid Waste : Use high-density polyethylene (HDPE) or amber glass carboys. Amber glass is preferred if the solvent mixture is prone to UV degradation.

    • For Solid Waste : Use wide-mouth HDPE jars or heavy-duty, double-lined EHS-approved poly bags inside a rigid container.

  • Seal Integrity: Ensure the container is fitted with a secure, leak-proof cap. Do not leave funnels in waste carboys, as this violates standard Resource Conservation and Recovery Act (RCRA) emission protocols [1].

Phase 3: RCRA Labeling and SAA Storage

Causality: Immediate and accurate labeling prevents unknown chemical exposures during emergency responses and ensures compliance with EPA regulations regarding hazardous waste tracking [1].

  • Affix the Label: Attach a standard "Hazardous Waste" label to the container before the first drop of waste is added.

  • Detail the Contents: Explicitly write "N-(2,5-dimethoxyphenyl)-2-nitrobenzamide" and list all associated solvents (e.g., "10% N-(2,5-dimethoxyphenyl)-2-nitrobenzamide, 90% Dichloromethane"). Do not use abbreviations.

  • Transfer to SAA: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. The SAA must feature secondary containment (e.g., a spill tray) capable of holding 110% of the largest container's volume.

Phase 4: Final Disposition via Licensed Contractor

Causality: High-temperature incineration is the only reliable method to completely cleave the robust C-NO2 and amide bonds, preventing the compound from persisting in the environment.

  • Initiate Pickup: Once the SAA container is full, or reaches the facility's time limit (typically 90 to 180 days depending on generator status), transfer it to the Central Accumulation Area.

  • Thermal Destruction: Ensure your licensed waste management contractor is contracted to dispose of the material via high-temperature incineration (EPA standard practice for complex organic/nitroaromatic waste).

Operational Workflow Visualization

The following diagram illustrates the validated EHS workflow for managing this specific chemical waste, ensuring a closed-loop system from generation to destruction.

G Start Waste Generation: N-(2,5-dimethoxyphenyl)-2-nitrobenzamide Segregation Waste Segregation (Solid vs. Solution) Start->Segregation Solid Solid Waste (Contaminated PPE, Powder) Segregation->Solid Liquid Liquid Waste (Organic Solvents) Segregation->Liquid Container Containerization (HDPE / Glass, Sealed) Solid->Container Liquid->Container Labeling RCRA Labeling (Hazardous Waste, Date) Container->Labeling SAA Satellite Accumulation Area (Secondary Containment) Labeling->SAA Disposal Licensed EHS Disposal (High-Temp Incineration) SAA->Disposal

Standard EHS workflow for the segregation, containerization, and disposal of hazardous chemical waste.

Decontamination of Laboratory Surfaces

If N-(2,5-dimethoxyphenyl)-2-nitrobenzamide powder is spilled on a laboratory bench:

  • Don appropriate PPE: Nitrile gloves, safety goggles, and a lab coat.

  • Dry Cleanup: Do not immediately apply water, as the compound's low solubility will merely spread the contamination. Carefully sweep up the solid using a disposable anti-static brush and dustpan, or wipe it up using a paper towel slightly dampened with a compatible organic solvent (e.g., ethanol or isopropanol).

  • Surface Wash: Wash the area with a standard laboratory detergent and water to remove any residual traces.

  • Waste Integration: Place all contaminated paper towels and gloves into the designated solid hazardous waste container as outlined in Phase 2.

References
  • EPA Subpart P Regulations - HW Drugs. pwaste.com.
  • N-(2,5-dimethoxyphenyl)-2-nitrobenzamide. ChemicalBook.

Personal Protective Equipment (PPE) & Handling Guide: N-(2,5-dimethoxyphenyl)-2-nitrobenzamide

[1]

Executive Safety Summary

Immediate Action Required: Treat N-(2,5-dimethoxyphenyl)-2-nitrobenzamide as a hazardous organic intermediate . While specific toxicological data may be limited for this exact isomer, its structural components (nitroaromatic ring and dimethoxyaniline moiety) necessitate strict control of inhalation and dermal exposure.[1]

  • Primary Hazard: Respiratory sensitization and potential methemoglobinemia (blood toxicity) upon absorption.

  • Physical State: Solid (Powder/Crystalline).[2]

  • Critical Control: Containment of dust is the single most effective safety measure. PPE is the secondary line of defense.

Risk Assessment & Hazard Identification

As researchers, we do not rely on "generic" safety rules; we analyze the molecule.[1]

Structural Hazard Analysis[1]
  • Nitro Group (

    
    ):  Nitroaromatics are capable of penetrating intact skin. Once metabolized, they can reduce to amines, potentially oxidizing hemoglobin to methemoglobin, reducing oxygen transport.[1]
    
  • Amide Linkage: Generally stable, but hydrolysis can yield 2,5-dimethoxyaniline, a known toxicant and potential mutagen.[1]

  • Physical Properties: As a solid, the risk of aerosolization during weighing is the highest operational risk.

The "Unknown" Factor

Since specific permeation data is often unavailable for research-grade intermediates, we apply the Principle of Maximum Protection :

If a chemical's breakthrough time is unknown, assume the breakthrough time of the carrier solvent.[1] If handling the neat solid, assume high permeability for thin gloves.[1]

The PPE Matrix

The following requirements are non-negotiable for handling >10 mg of substance.

PPE CategoryStandard RequirementTechnical Rationale
Hand Protection (Solid) Double Nitrile Gloves (min 5 mil outer, 4 mil inner).[1]Nitrile provides excellent abrasion resistance against solids. Double gloving allows outer glove removal upon contamination without exposing skin.[3]
Hand Protection (Solution) Solvent-Specific . • Acetone/DCM: Silver Shield (Laminate).[1]• Methanol/Water:[1] Nitrile.[3][4][5][6][7]The solvent drives permeation. Nitro-compounds dissolved in DCM will penetrate nitrile gloves in <2 minutes.[1]
Respiratory N95 / P100 (if outside hood) or Fume Hood (Primary).Engineering controls (Hood) are superior. If weighing on an open bench is unavoidable, a fit-tested N95 is the absolute minimum.[1]
Eye/Face Chemical Splash Goggles .Safety glasses allow dust entry from the side. Goggles seal the orbital area against airborne particulates.
Body Tyvek Lab Coat (Closed wrist) + Long Pants.Cotton lab coats trap dust in fibers, creating a secondary exposure source later.[1] Tyvek sheds particles.

Operational Protocols

A. The "Zero-Static" Weighing Protocol

Static electricity causes organic powders to "jump," leading to invisible contamination of the balance area.[1]

  • Preparation: Place an ionizing fan or anti-static gun inside the balance enclosure.

  • Donning: Put on inner nitrile gloves

    
     Tyvek coat 
    
    
    Outer nitrile gloves (taped to sleeves if handling >1g).
  • Transfer: Never pour from the stock bottle. Use a disposable spatula.

  • Doffing (Critical):

    • Wipe outer gloves with a damp paper towel (solvent-soaked) before removing.

    • Peel outer gloves off, turning them inside out.[1]

    • Dispose of gloves as solid hazardous waste immediately.

B. Solubilization & Synthesis

Once dissolved, the risk profile shifts from inhalation to rapid dermal absorption.

PPE_Decision_TreeStartStart: Handling N-(2,5...)StatePhysical State?Start->StateSolidSolid / PowderState->SolidLiquidIn SolutionState->LiquidWeighingWeighing / TransferSolid->WeighingSolventCheckCheck Carrier SolventLiquid->SolventCheckSolidPPEPPE: Double Nitrile + N95Engineering: HEPA EnclosureWeighing->SolidPPEPolarAlcohols / WaterSolventCheck->PolarNonPolarDCM / THF / AcetoneSolventCheck->NonPolarPolarPPEPPE: Standard Nitrile (4 mil)Polar->PolarPPENonPolarPPEPPE: Laminate / Barrier Gloves(Nitrile degrades < 5 mins)NonPolar->NonPolarPPE

Figure 1: PPE Decision Logic based on physical state and carrier solvent.[1][5][8][9] Note the critical divergence for organic solvents.

Emergency Response & Disposal

Spill Management (Solid)

Do NOT sweep. Sweeping generates dust.

  • Isolate: Evacuate the immediate 3-meter radius.

  • PPE Up: Don N95/P100 respirator and double gloves.

  • Wet Method: Cover the spill with a paper towel soaked in a compatible solvent (e.g., Ethanol) or water. This suppresses dust.[10][11]

  • Scoop: Scoop the wet mass into a wide-mouth jar.

  • Wash: Clean surface with soap and water (alkaline soap helps hydrolyze/clean residues).

Waste Disposal[1][3][9][10][12]
  • Stream: Solid Hazardous Waste (Organic).

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or strong reducing agents in the waste container, as the nitro group can be reactive.[1]

  • Labeling: Must be clearly labeled with full chemical name. Do not use abbreviations like "Nitro-amide."[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.

  • PubChem. (n.d.). Compound Summary: Nitrobenzamide Derivatives. National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor.

  • Ansell Chemical Resistance Guide. (Permeation data for Nitro-compounds and Amides).

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.